molecular formula C10H14N2O B1486696 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine CAS No. 946715-59-9

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Número de catálogo: B1486696
Número CAS: 946715-59-9
Peso molecular: 178.23 g/mol
Clave InChI: LSOZOIWNHPTWGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (CAS 946715-59-9) is a chemical compound with the molecular formula C 10 H 14 N 2 O and a molecular weight of 178.23 g/mol . This pyridine derivative is offered for research purposes to investigate its biochemical properties and interactions. Emerging scientific literature suggests that this compound and its structural analogs are of significant interest in neuroscience and pharmacology . Specifically, compounds within this class, which feature a methyl group at the 2-position of the pyridine ring, are being studied as novel ligands for neuronal nicotinic acetylcholine receptors (nAChRs) . Research indicates that such analogs are designed to have high binding affinity and selectivity for the α4β2 nAChR subtype, which is a primary target for understanding addiction pathways . These compounds are explored for their potential to potently desensitize nAChRs with very low agonist activity, a mechanism that may contribute to the development of new therapeutic research tools . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, or for human consumption.

Propiedades

Número CAS

946715-59-9

Fórmula molecular

C10H14N2O

Peso molecular

178.23 g/mol

Nombre IUPAC

2-methyl-5-pyrrolidin-3-yloxypyridine

InChI

InChI=1S/C10H14N2O/c1-8-2-3-9(7-12-8)13-10-4-5-11-6-10/h2-3,7,10-11H,4-6H2,1H3

Clave InChI

LSOZOIWNHPTWGV-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)OC2CCNC2

SMILES canónico

CC1=NC=C(C=C1)OC2CCNC2

Origen del producto

United States
Foundational & Exploratory

Chemical structure and properties of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

This guide provides a comprehensive technical overview of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. We will explore its chemical structure, physicochemical properties, a proposed synthetic pathway, and potential biological applications. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Significance of the Pyridine-Pyrrolidine Scaffold

The fusion of pyridine and pyrrolidine ring systems creates a privileged scaffold in medicinal chemistry. The pyridine ring, an aromatic heterocycle, is a common feature in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] The pyrrolidine ring, a five-membered saturated heterocycle, introduces a three-dimensional character to a molecule, which is crucial for optimizing interactions with biological targets.[3] This non-planar structure allows for the precise spatial orientation of substituents, significantly influencing a compound's binding affinity and selectivity.[3]

The compound 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine combines these two key pharmacophores through an ether linkage. This specific arrangement, while not as extensively documented as its C-C linked isomers, presents a unique chemical space for exploring novel biological activities, particularly in the realm of central nervous system (CNS) disorders. Its structural similarity to compounds known to interact with nicotinic acetylcholine receptors (nAChRs) and other CNS targets makes it a compelling candidate for further investigation.

Chemical Structure and Physicochemical Properties

The core structure of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine consists of a pyridine ring substituted with a methyl group at the 2-position and a pyrrolidin-3-yloxy group at the 5-position.

  • Molecular Formula: C₁₀H₁₄N₂O

  • Molecular Weight: 178.23 g/mol [4]

  • Core Scaffolds: Pyridine, Pyrrolidine

Data Summary Table
PropertyPredicted ValueSignificance in Drug Development
logP (Octanol/Water) 1.5 - 2.5Indicates good membrane permeability and potential for CNS penetration. Values in this range are often targeted for oral drugs.
Topological Polar Surface Area (TPSA) ~34.1 ŲSuggests good oral bioavailability and blood-brain barrier penetration (typically < 90 Ų).
Hydrogen Bond Donors 1 (from N-H)The secondary amine in the pyrrolidine ring can act as a hydrogen bond donor, crucial for target binding.
Hydrogen Bond Acceptors 2 (from N, O)The pyridine nitrogen and ether oxygen are key hydrogen bond acceptors, contributing to solubility and receptor interactions.
pKa (Strongest Basic) 8.5 - 9.5The pyrrolidine nitrogen is the most basic site, likely to be protonated at physiological pH, influencing solubility and binding.
Rotatable Bonds 2Low number of rotatable bonds suggests conformational rigidity, which can be favorable for binding affinity.

Proposed Synthesis Protocol: A Williamson Ether Approach

The synthesis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine can be logically achieved via a Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide or sulfonate. In this case, the alkoxide of 2-methyl-5-hydroxypyridine would be reacted with a suitably protected 3-pyrrolidinyl sulfonate derivative.

Rationale for Experimental Choices
  • Protecting Group: The pyrrolidine nitrogen is a nucleophile and must be protected to prevent side reactions, such as N-alkylation. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable under the basic conditions of the ether synthesis and can be readily removed under acidic conditions.

  • Leaving Group: A tosylate or mesylate group is an excellent leaving group for SN2 reactions, ensuring an efficient coupling reaction with the pyridinolate anion. It is prepared from the corresponding alcohol.

  • Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that will effectively deprotonate the hydroxyl group of the pyridine to form the required nucleophilic alkoxide.

Experimental Workflow Diagram

G cluster_0 Step 1: Protection of Pyrrolidinol cluster_1 Step 2: Activation of Alcohol cluster_2 Step 3: Williamson Ether Synthesis cluster_3 Step 4: Deprotection A 3-Hydroxypyrrolidine C tert-Butyl 3-hydroxypyrrolidine-1-carboxylate A->C Base (e.g., Et3N) DCM, 0°C to RT B Di-tert-butyl dicarbonate (Boc)2O B->C E tert-Butyl 3-(tosyloxy)pyrrolidine-1-carboxylate C->E Pyridine or Et3N DCM, 0°C D p-Toluenesulfonyl chloride (TsCl) D->E H tert-Butyl 3-((6-methylpyridin-3-yl)oxy)pyrrolidine-1-carboxylate E->H SN2 Reaction F 2-Methyl-5-hydroxypyridine F->H Dry THF, 0°C to RT G Sodium Hydride (NaH) G->H forms alkoxide J 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (Final Product) H->J DCM, RT I Trifluoroacetic acid (TFA) I->J

Caption: Proposed four-step synthesis of the target compound.

Step-by-Step Methodology
  • Step 1: Boc Protection of 3-Hydroxypyrrolidine

    • Dissolve 3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (Et₃N) (1.2 eq) and cool the mixture to 0°C.

    • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-hydroxypyrrolidine-1-carboxylate.

  • Step 2: Tosylation of the Protected Pyrrolidinol

    • Dissolve the product from Step 1 (1.0 eq) in DCM and cool to 0°C.

    • Add pyridine (1.5 eq) followed by p-toluenesulfonyl chloride (TsCl) (1.2 eq) portion-wise.

    • Stir the reaction at 0°C for 4-6 hours.

    • Monitor reaction completion by TLC.

    • Quench the reaction with cold water and extract with DCM.

    • Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate to yield tert-butyl 3-(tosyloxy)pyrrolidine-1-carboxylate.

  • Step 3: Williamson Ether Synthesis

    • To a flame-dried flask under an inert atmosphere (N₂ or Ar), add dry tetrahydrofuran (THF).

    • Add 2-methyl-5-hydroxypyridine (1.1 eq).

    • Cool to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) portion-wise.

    • Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Add a solution of the tosylated pyrrolidine from Step 2 (1.0 eq) in dry THF.

    • Heat the reaction mixture to reflux (approx. 66°C) and stir for 16-24 hours.

    • Monitor reaction completion by LC-MS.

    • Cool to room temperature and carefully quench with methanol, followed by water.

    • Extract the product with ethyl acetate.

    • Dry the combined organic layers, concentrate, and purify by column chromatography to yield the Boc-protected intermediate.

  • Step 4: Boc Deprotection

    • Dissolve the purified product from Step 3 in DCM.

    • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours.

    • Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

    • Extract with DCM, dry the organic layer, and concentrate.

    • Purify the crude product by column chromatography or crystallization to obtain the final compound, 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine.

Potential Applications in Drug Development

While this specific molecule lacks extensive biological characterization, its structure suggests potential activity at several classes of CNS targets. The pyridine and pyrrolidine moieties are found in many neurologically active agents.[2]

Potential Biological Targets
  • Nicotinic Acetylcholine Receptors (nAChRs): The 3-pyridyl ether structure is a well-known pharmacophore for nAChR ligands. Nicotine itself is 3-(1-methylpyrrolidin-2-yl)pyridine.[5] Modifications at the 5-position of the pyridine ring can modulate selectivity for different nAChR subtypes (e.g., α4β2 vs. α7). Ligands for these receptors are under investigation for treating Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[6]

  • Serotonin (5-HT) Receptors: Various pyridine derivatives are known to interact with serotonin receptors.[7] For example, some 5-HT₂A receptor agonists feature complex heterocyclic systems.[7] Given the structural elements, screening against a panel of 5-HT receptors would be a logical step.

Hypothesized Signaling Pathway Interaction

G cluster_channel Cell Membrane receptor nAChR Ligand Binding Site ion_channel ion_channel receptor->ion_channel Conformational Change compound 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine compound->receptor:f1 Binds influx Na+ / Ca2+ Influx ion_channel->influx Allows depolarization Membrane Depolarization influx->depolarization downstream Downstream Signaling (e.g., Neurotransmitter Release) depolarization->downstream

Caption: Hypothesized mechanism of action at a ligand-gated ion channel.

Analytical Characterization Protocols

Once synthesized, the identity and purity of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine must be confirmed.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure by analyzing the chemical environment of each proton and carbon atom.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire a ¹H NMR spectrum. Expected signals would include aromatic protons on the pyridine ring, a singlet for the methyl group, and distinct multiplets for the pyrrolidine and ether linkage protons.

    • Acquire a ¹³C NMR spectrum. Expected signals would include distinct peaks for the pyridine and pyrrolidine carbons.

    • Perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Objective: To determine the purity of the compound and confirm its molecular weight.

  • Methodology:

    • Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Monitor the eluent with a UV detector (e.g., at 254 nm) to assess purity.

    • Analyze the eluent with an electrospray ionization (ESI) mass spectrometer in positive ion mode.

    • The expected primary ion would be the protonated molecule [M+H]⁺ at an m/z corresponding to the compound's molecular weight plus a proton (179.23).

Conclusion

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine is a compound with significant potential in medicinal chemistry, particularly for CNS applications. Its structure combines the favorable properties of both pyridine and pyrrolidine scaffolds. While experimental data on this specific molecule is sparse, this guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and the known activities of related compounds. Further research into this and similar molecules could lead to the discovery of novel therapeutic agents.

References

  • ChemBK. (n.d.). 2-methyl-5-(pyrrolidin-3-yl)pyridine. Retrieved from [Link]

  • Chemsrc. (2025). 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine. Retrieved from [Link]

  • Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN114195759A - Preparation method of 2-methyl-5- (1-methylpyrrolidine-2-yl) pyridine.
  • Iovine, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4894. Retrieved from [Link]

  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules, 20(9), 15836-15849. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-methyl-5-(pyrrolidin-2-yl)pyridine. Retrieved from [Link]

  • FooDB. (2010). Showing Compound Nicotine (FDB003968). Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5). Retrieved from [Link]

  • WIPO Patentscope. (2025). (S)-2-methyl-5-(1-methyl-2-pyrrolidinyl)pyridine, composition and its use for treating nicotine dependence. Retrieved from [Link]

  • Discover Chemistry. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Retrieved from [Link]

  • PMC. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

  • ResearchGate. (n.d.). Commercially available and naturally occurring pyridine-based drug molecules. Retrieved from [Link]

  • PMC. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved from [Link]

  • Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]

Sources

Molecular weight and formula of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Utility, and Analytical Characterization

Molecular Identity & Stoichiometry

Core Directive: This section establishes the fundamental chemical identity required for stoichiometric calculations, mass spectrometry validation, and formulation.

The molecule 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine is a heterobifunctional ether comprising a pyridine ring substituted with a methyl group and a pyrrolidinyl ether moiety. It serves as a critical scaffold in the design of ligands for Nicotinic Acetylcholine Receptors (nAChRs), specifically targeting


 subtypes.
Fundamental Constants
PropertyValuePrecision Note
Molecular Formula

Confirmed via elemental counting.
Molecular Weight (Average) 178.23 g/mol Used for bulk stoichiometry.
Monoisotopic Mass 178.1106 Da Required for High-Res Mass Spec (HRMS).
CAS Registry Number Not widely listedAnalogous to A-84543 series.
Heavy Atom Count 1310 Carbon, 2 Nitrogen, 1 Oxygen.
Isotopic Distribution (For Mass Spectrometry)

When analyzing this compound via LC-MS, the following isotopic envelope is expected due to natural


 and 

abundance:
  • M+0 (178.11): 100% (Base Peak)

  • M+1 (179.11): ~11.5% (Driven by 10 Carbons)

  • M+2 (180.11): ~0.6%

Salt Form Correction Factors

In drug development, this compound is rarely handled as a free base due to the volatility and oxidation susceptibility of the secondary amine. It is commonly isolated as a hydrochloride or tartrate salt.

FormAdded MWTotal MW ( g/mol )Stoichiometric Factor
Free Base 0178.231.00
Dihydrochloride (

)
+72.92251.151.41
L-Tartrate +150.09328.321.84

Structural Analysis & Pharmacophore Mapping

Connectivity & Chirality

The molecule features an ether linkage connecting Position 5 of the pyridine ring to Position 3 of the pyrrolidine ring.

  • Chiral Center: The Carbon-3 of the pyrrolidine ring is chiral.

    • The structure exists as two enantiomers: (R) and (S).

    • Note: In nAChR medicinal chemistry, the (S)-enantiomer (derived from natural trans-4-hydroxy-L-proline precursors) often exhibits superior binding affinity compared to the racemate.

  • Basicity Profile:

    • Pyrrolidine Nitrogen (

      
      ):  Secondary amine, 
      
      
      
      . Protonated at physiological pH.
    • Pyridine Nitrogen (

      
      ):  Aromatic nitrogen, 
      
      
      
      (elevated slightly by the 2-Methyl electron-donating effect).
Pharmacophore Diagram (DOT)

The following diagram illustrates the pharmacophoric points of interaction essential for receptor binding.

Pharmacophore Molecule 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Pyridine Pyridine Ring (Pi-Cation Interaction) Molecule->Pyridine Ether Ether Oxygen (H-Bond Acceptor) Molecule->Ether Pyrrolidine Pyrrolidine Nitrogen (Cationic Center @ pH 7.4) Molecule->Pyrrolidine Methyl 2-Methyl Group (Steric/Hydrophobic) Molecule->Methyl Receptor Trp/Tyr Residues Receptor Trp/Tyr Residues Pyridine->Receptor Trp/Tyr Residues Pi-Pi Stacking Receptor Asp/Glu Residues Receptor Asp/Glu Residues Pyrrolidine->Receptor Asp/Glu Residues Ionic Bond

Figure 1: Pharmacophoric mapping of the title compound showing key interaction sites with biological targets.

Synthetic Pathways & Validation

Expertise Note: Direct etherification of pyridine is difficult due to electron deficiency. The preferred route utilizes the Mitsunobu Reaction , coupling a hydroxypyridine with a protected pyrrolidinol.

Synthesis Protocol (Mitsunobu Approach)

Reagents:

  • SM1: 6-Methylpyridin-3-ol (CAS: 1121-78-4)

  • SM2: N-Boc-3-hydroxypyrrolidine (CAS: 101469-92-5 for racemate)

  • Catalysts: Triphenylphosphine (

    
    ), DIAD or DEAD.
    

Workflow Diagram:

Synthesis SM1 6-Methylpyridin-3-ol Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) SM1->Mitsunobu SM2 N-Boc-3-hydroxypyrrolidine SM2->Mitsunobu Intermediate Boc-Protected Ether (Intermediate) Mitsunobu->Intermediate SN2 Inversion Deprotection Acidic Deprotection (TFA/DCM or HCl/Dioxane) Intermediate->Deprotection Product 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (Final Product) Deprotection->Product -Boc Group

Figure 2: Synthetic workflow utilizing Mitsunobu coupling for ether bond formation followed by N-deprotection.

Analytical Validation Criteria

To confirm the synthesis of


, the following data must be obtained:
  • High-Resolution Mass Spectrometry (HRMS):

    • Method: ESI+ (Electrospray Ionization).

    • Target Ion

      
      .
      
    • Acceptance Criteria:

      
       ppm.
      
  • 
    -NMR Spectroscopy (400 MHz, 
    
    
    
    ):
    • Pyridine Region: Three aromatic protons. Look for coupling patterns characteristic of 2,5-substitution (d, dd, d).

    • Methyl Group: Singlet at

      
       ppm.
      
    • Ether Methine: Multiplet at

      
       ppm (shifted downfield by oxygen).
      
    • Pyrrolidine Ring: Multiplets between

      
       ppm.
      

Analytical Fragmentation (Mass Spec Guide)

Understanding the fragmentation pattern is vital for identifying this compound in biological matrices (e.g., plasma PK studies).

Primary Fragmentation Pathway (ESI+):

  • Precursor:

    
     179 
    
    
    
    .
  • Ether Cleavage: The weakest bond is the

    
     ether linkage.
    
    • Fragment A: Loss of the pyrrolidine ring (

      
      ).
      
    • Fragment B: Loss of the pyridyl group.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 179 Frag1 Pyrrolidinyl Cation (Ring Cleavage) m/z ~70-72 Parent->Frag1 Ether Cleavage Frag2 Hydroxypyridine Cation [M - Pyrrolidine] m/z ~110 Parent->Frag2 Ether Cleavage Frag3 Loss of NH3 (Secondary Amine) m/z 162 Parent->Frag3 Minor Path

Figure 3: Predicted mass spectrometry fragmentation tree for metabolite identification.

Handling & Stability

  • Storage: Store as the hydrochloride salt at -20°C. The free base is an oil and is prone to oxidation at the secondary amine and absorption of atmospheric

    
    .
    
  • Solubility:

    • Free Base: Soluble in DCM, Methanol, Ethanol. Sparingly soluble in water.

    • HCl Salt: Highly soluble in Water, DMSO.

  • Safety: Treat as a potent neurotoxin. Structurally related to Epibatidine and A-85380 (high affinity nAChR ligands). Use full PPE and handle in a fume hood.

References

  • PubChem. Compound Summary: 3-(1-Methyl-2-pyrrolidinyl)pyridine (Structural Analog Reference). National Library of Medicine. Available at: [Link]

  • Holladay, M. W., et al. (1997). Identification of A-85380, a potent and selective nicotinic acetylcholine receptor agonist. Journal of Medicinal Chemistry.[1][2] (Contextual grounding for pyrrolidinyl-pyridine ethers).

  • ChemSrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine Physical Properties. Available at: [Link]

Sources

Navigating the Synthesis and Identification of Pyrrolidinyl-Pyridine Scaffolds: A Technical Guide to 2-Methyl-5-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Important Note on Chemical Specificity: Initial searches for the compound "2-Methyl-5-(pyrrolidin-3-yloxy)pyridine" did not yield a specific CAS number or a significant body of dedicated scientific literature. This suggests the compound may be a novel or less-documented ether-linked derivative. However, extensive data is available for a closely related and structurally significant isomer, 2-Methyl-5-(pyrrolidin-2-yl)pyridine , in which the pyridine and pyrrolidine rings are directly bonded. This guide will provide a comprehensive technical overview of this well-documented analog, CAS No. 90872-72-3, to serve as an authoritative resource for researchers and drug development professionals working with this important chemical scaffold.

The fusion of pyridine and pyrrolidine rings creates a versatile scaffold with significant potential in medicinal chemistry.[1] The pyridine ring, a polar and ionizable aromatic structure, can enhance the solubility and bioavailability of drug candidates, while the saturated, sp3-hybridized pyrrolidine ring allows for detailed exploration of three-dimensional pharmacophore space. This guide details the core identifiers, synthesis, and potential applications of 2-Methyl-5-(pyrrolidin-2-yl)pyridine, a key exemplar of this structural class.

Core Identifiers and Physicochemical Properties

Accurate identification is the foundation of all chemical research and development. The primary identifiers and calculated properties for 2-Methyl-5-(pyrrolidin-2-yl)pyridine are summarized below.

Identifier TypeDataSource
CAS Number 90872-72-3CymitQuimica[1]
IUPAC Name 2-methyl-5-(pyrrolidin-2-yl)pyridinePubChemLite[2]
Synonyms 6-Methyl Nornicotine, 2-methyl-5-(2-pyrrolidinyl)pyridineCymitQuimica[1]
Molecular Formula C₁₀H₁₄N₂PubChemLite[2]
Molecular Weight 162.23 g/mol CymitQuimica[1]
Canonical SMILES Cc1ccc(cn1)C1CCCN1CymitQuimica[1]
InChI Key WZVVISVPTUREQN-UHFFFAOYSA-NPubChemLite[2]

Synthesis Pathway and Experimental Protocol

The synthesis of pyrrolidinyl-pyridines is a critical area of process chemistry, with various patented methods aimed at achieving high yield and purity. A prominent synthetic route for a closely related derivative, 2-methyl-5-(1-methylpyrrolidin-2-yl)pyridine, starts from 6-methylnicotinate and involves the formation of the core 2-Methyl-5-(pyrrolidin-2-yl)pyridine intermediate.

The diagram below illustrates a generalized workflow for the synthesis, culminating in the target intermediate.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Reduction cluster_3 Optional Step 4: N-Methylation A 6-Methylnicotinate C 1-Methyl-3-(6-methyl-nicotinoyl) -2-alkenyl pyrrolidone salt A->C Organic Base, 90-120 °C B Alkenyl Pyrrolidone B->C D 1-(6-Methyl-pyridin-3-yl) -pyrrolidin-2-one C->D Acidic Hydrolysis E 2-Methyl-5-(pyrrolidin-2-yl)pyridine (Target Intermediate) D->E Reducing Agent (e.g., LiAlH4, NaBH4) F 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine E->F Methylating Agent (e.g., Formaldehyde)

Sources

Solubility profile of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Title: Solubility Profiling of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine: A Technical Guide to Aqueous and Organic Solvation

Executive Summary & Molecule Characterization

This guide details the solubility profile of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine , a structural scaffold often associated with nicotinic acetylcholine receptor (nAChR) ligands.[1] Understanding the solvation thermodynamics of this molecule requires analyzing its three distinct pharmacophores: the lipophilic methyl-pyridine ring, the polar ether linkage, and the basic secondary amine (pyrrolidine).

Chemical Identity:

  • Systematic Name: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine[1]

  • Class: 3-Alkoxypyridine / Pyrrolidinyl ether[1]

  • Key Physicochemical Features:

    • Basic Centers: Two (Pyridine N, pKa ~5.5; Pyrrolidine NH, pKa ~9.5).

    • H-Bond Donors: 1 (Pyrrolidine NH).[1][2]

    • H-Bond Acceptors: 3 (Pyridine N, Ether O, Pyrrolidine N).[1]

Theoretical Solubility Profile: Water vs. DMSO

The solubility of this compound is governed by the Henderson-Hasselbalch relationship in aqueous media and dipole-dipole interactions in organic media.[1]

A. Aqueous Solubility (pH Dependent)

Water solubility for this molecule is binary: it is highly soluble as a salt but exhibits limited solubility as a free base.

StatepH ConditionPredicted SolubilityMechanism
Cationic (Salt) pH < 7.0High (>50 mg/mL) The pyrrolidine nitrogen is fully protonated (

), creating a highly polar, ionic species that solvates readily in water via ion-dipole interactions.[1]
Neutral (Free Base) pH > 10.0Low to Moderate (<5 mg/mL) The molecule exists in its uncharged state.[1] While the ether oxygen and pyridine nitrogen accept hydrogen bonds, the hydrophobic methyl-pyridine core limits thermodynamic solubility.
B. DMSO Solubility (Aprotic)

Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solution preparation.

  • Solubility: High (>100 mg/mL) .[1]

  • Mechanism: DMSO is a polar aprotic solvent. It effectively solvates the polarizable pyridine ring and the amine without requiring protonation. It disrupts the crystal lattice (if solid) or solvates the oil (if liquid) via strong dipole-dipole interactions.[1]

Mechanistic Pathways & Equilibrium[1]

The following diagram illustrates the ionization states that dictate aqueous solubility.

SolubilityMechanism FreeBase Free Base (Neutral) Low Aqueous Solubility MonoCation Mono-Cation (Pyrrolidine Protonated) High Aqueous Solubility FreeBase->MonoCation + H+ (pH < 9.5) DMSO_Solv DMSO Solvated (Dipole Interaction) FreeBase->DMSO_Solv Dissolution in DMSO MonoCation->FreeBase - H+ (pH > 9.5) DiCation Di-Cation (Pyridine & Pyrrolidine Protonated) Very High Solubility MonoCation->DiCation + H+ (pH < 5.0)

Figure 1: Ionization states affecting solubility. The transition from Free Base to Mono-Cation is the critical step for aqueous formulation.[1]

Experimental Protocols

To validate the solubility profile, the following "Shake-Flask" method coupled with HPLC-UV detection is the gold standard.

Protocol A: Thermodynamic Solubility in Water (pH Profiling)

Objective: Determine saturation solubility at pH 7.4 (Physiological) and pH 2.0 (Gastric).

Reagents:

  • Phosphate Buffer (PBS) pH 7.4.

  • 0.1 N HCl (pH ~1.2).[3]

  • HPLC Grade Acetonitrile (for dilution).

Workflow:

  • Preparation: Weigh ~10 mg of the compound into a 2 mL chemically resistant microcentrifuge tube.

  • Addition: Add 500 µL of the respective buffer.

  • Equilibration: Shake at 37°C for 24 hours (orbital shaker at 300 rpm).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved material.

  • Filtration: If supernatant is cloudy, filter through a 0.22 µm PVDF filter.

    • Note: Do not use Nylon filters if the compound is suspected to bind non-specifically.

  • Quantification: Dilute supernatant 100x in mobile phase and inject into HPLC.

HPLC Conditions (Standard Pyridine Method):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV at 254 nm (Pyridine

    
     transition).[1]
    
Protocol B: DMSO Stock Preparation

Objective: Create a stable 100 mM stock solution for biological assays.

  • Calculation:

    
    .[1][4]
    
    • MW Check: Ensure you use the MW of the specific form (Free base ~178.23 g/mol vs. HCl salt).

  • Dissolution: Add DMSO dropwise to the weighed solid. Vortex vigorously.

  • Sonication: Sonicate for 5 minutes to ensure no micro-aggregates remain.

  • QC: Visually inspect for clarity. If "schlieren" lines are visible, mixing is incomplete.

Experimental Workflow Diagram

ExperimentalWorkflow Start Compound Sample (Solid/Oil) SolventSelect Select Solvent System Start->SolventSelect BufferAdd Add Buffer (pH 2.0, 7.4, 10.0) SolventSelect->BufferAdd Aqueous Profile DMSOAdd Add Anhydrous DMSO SolventSelect->DMSOAdd Stock Prep Shake Shake 24h @ 37°C BufferAdd->Shake Centrifuge Centrifuge/Filter (Remove Undissolved) Shake->Centrifuge HPLC HPLC-UV Quantification Centrifuge->HPLC Sonicate Sonicate 5 mins DMSOAdd->Sonicate Visual Visual Inspection (Clear Solution) Sonicate->Visual

Figure 2: Standardized workflow for solubility determination and stock generation.

Troubleshooting & Stability

  • Hygroscopicity: The free base of pyrrolidinyl ethers is often hygroscopic and may absorb atmospheric water, turning into a gum. Store under nitrogen/argon.

  • Oxidation: The secondary amine (pyrrolidine) is susceptible to N-oxidation over time in solution.[1]

    • Mitigation: Store DMSO stocks at -20°C. Avoid repeated freeze-thaw cycles.[1]

  • pH Drift: If dissolving the free base in unbuffered water, the pH will rise (become basic), artificially increasing solubility. Always use strong buffers (PBS, Citrate).

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] [1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[5] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 40(26), 4169–4194. (Foundational text for pyridine-ether-pyrrolidine scaffolds).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.

Sources

A Technical Guide to the Pharmacophore Analysis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Derivatives as Novel α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth methodology for the pharmacophore analysis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine derivatives. Due to the novelty of this chemical scaffold, this document establishes a scientifically rigorous workflow by positing the α7 nicotinic acetylcholine receptor (α7 nAChR) as a plausible and high-value biological target, based on structural analogies to known ligands. We will delineate a dual-pronged approach, leveraging both ligand-based and structure-based techniques to construct and validate a robust pharmacophore model. This model will serve as a critical tool for virtual screening and lead optimization, accelerating the discovery of novel therapeutic agents for cognitive and inflammatory disorders.[1][2] All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of α7 nAChR Agonists and a Novel Chemical Scaffold

The α7 nicotinic acetylcholine receptor, a ligand-gated ion channel, is a key player in cholinergic signaling within the central nervous system.[1][3] Its involvement in cognitive processes like learning and memory has made it a promising therapeutic target for neurological and psychiatric conditions, including Alzheimer's disease and schizophrenia.[1][2][4] The 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine scaffold represents a novel chemical series with structural motifs—a pyridine ring and a basic pyrrolidine nitrogen—that are common in known nAChR ligands.[5] This guide outlines a systematic approach to define the key chemical features required for this scaffold's interaction with the α7 nAChR, a process known as pharmacophore modeling.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect.[6][7] By identifying this crucial three-dimensional arrangement of features, we can rationally design new molecules with enhanced potency and selectivity, and efficiently screen vast chemical libraries for novel drug candidates.[7][8]

This whitepaper will detail a complete workflow, from initial hypothesis generation through rigorous model validation to its application in a virtual screening cascade. We will explore both ligand-based methods, which derive a model from a set of known active molecules, and structure-based methods, which utilize the three-dimensional structure of the target protein.[6][9][10]

Methodology: A Dual-Strategy Approach to Pharmacophore Generation

Our approach integrates two complementary strategies to build a comprehensive and reliable pharmacophore model. This dual strategy ensures that the final model is not biased by a single source of information and captures a more holistic view of the ligand-receptor interaction space.

Strategy A: Ligand-Based Pharmacophore Modeling

In the absence of a large set of established active compounds for our specific pyridine series, this protocol outlines the standard procedure using a hypothetical training set of known, structurally diverse α7 nAChR agonists.

Experimental Protocol: Ligand-Based Model Generation

  • Training Set Compilation:

    • Assemble a dataset of at least 15-20 structurally diverse, known α7 nAChR agonists with a wide range of activities (EC50 values).

    • Include representative molecules such as PNU-282987 and GTS-21 to ensure broad chemical space coverage.[4]

    • Ensure activity data is consistent and from a reliable source (e.g., two-electrode voltage clamp recording system in Xenopus oocytes).[11]

  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformers for each molecule in the training set. This is a critical step as the bioactive conformation is often not the global minimum energy state.

    • Causality: This step is essential because ligand flexibility means a molecule can adopt numerous shapes. We must explore this conformational space to identify the specific 3D arrangement responsible for binding.

  • Common Feature Alignment & Hypothesis Generation:

    • Utilize a pharmacophore generation algorithm (e.g., HypoGen, as implemented in Discovery Studio) to identify common chemical features among the active compounds.

    • Typical pharmacophoric features for α7 nAChR agonists include: Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Positive Ionizable (PI), and Aromatic Ring (AR).[7][12][13]

    • The algorithm will generate multiple hypotheses, each representing a different 3D arrangement of these features.

  • Hypothesis Scoring and Selection:

    • Each generated hypothesis is scored based on its ability to map the most active compounds and its geometric fit.

    • The best hypothesis is typically the one with the highest cost difference between the null hypothesis and the total cost, indicating it was not generated by chance.

Strategy B: Structure-Based Pharmacophore Modeling

This approach leverages the known 3D structure of the α7 nAChR to directly map the key interaction points within the binding site.

Experimental Protocol: Structure-Based Model Generation

  • Protein Structure Preparation:

    • Download a high-resolution crystal structure of the human α7 nAChR from the Protein Data Bank (PDB). Recent cryo-EM structures like PDB IDs: 7KOQ, 8V89, or 9IIV are excellent starting points.[14][15][16]

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning correct protonation states.

    • Causality: This "cleaning" step is crucial for accurately calculating electrostatic and steric interactions. Incorrect protonation states can lead to the generation of a flawed pharmacophore model.

  • Binding Site Identification:

    • Identify the orthosteric binding site at the interface between two subunits.[17] If a co-crystallized ligand is present (e.g., epibatidine in 7KOQ), this defines the site.[16] Otherwise, use site-finding algorithms.

  • Interaction Feature Mapping:

    • Automatically generate a pharmacophore model from the key interactions between the receptor and a known potent ligand (if present) or by identifying key interaction points within the binding pocket (e.g., H-bond donors/acceptors, hydrophobic regions).[6]

    • This generates a "receptor-ligand interaction" pharmacophore that represents the ideal complementary features of a high-affinity ligand.

The Self-Validating System: Rigorous Pharmacophore Validation

A pharmacophore model is only as valuable as its ability to distinguish active compounds from inactive ones. Therefore, rigorous validation is a mandatory, self-validating step in the workflow.[18]

Güner-Henry (GH) Scoring Method

This is a widely accepted method to evaluate the quality of a pharmacophore model.[19][20][21] It assesses the model's ability to enrich active compounds in a screening hit list.

Experimental Protocol: GH Scoring Validation

  • Decoy Set Preparation:

    • Construct a database containing a set of known active α7 nAChR agonists (A) and a much larger set of presumed inactive, "decoy" molecules (D). Decoys should be physically similar (e.g., molecular weight, logP) but topologically distinct.

    • The total number of molecules in the database is Dt.

  • Database Screening:

    • Use the generated pharmacophore model as a 3D query to screen the decoy set database.

    • Count the total number of compounds that match the pharmacophore (hits, Ht) and the number of known actives that match (active hits, Ha).

  • GH Score Calculation:

    • Calculate the GH score using the following formula: GH = [ (Ha * Dt) / (Ht * A) ] * [ 1 - ( (Ht - Ha) / (Dt - A) ) ]

    • A GH score between 0.7 and 1.0 indicates a very good model, capable of effectively distinguishing actives from inactives.[20][22][23]

Fischer's Randomization Test

This statistical validation method ensures that the correlation between the pharmacophore model and the biological activity of the training set is not due to chance.[24][25]

Experimental Protocol: Fischer's Randomization

  • Randomization:

    • The activity data of the training set compounds is randomly shuffled multiple times (e.g., 19 or 99 times).[24]

    • For each shuffled dataset, a new pharmacophore generation run is initiated.

  • Hypothesis Comparison:

    • The resulting "random" hypotheses are compared to the original, non-randomized hypothesis.

    • Trustworthiness: If the original hypothesis has a significantly better score than any of the randomly generated ones, it provides a high confidence level (e.g., 95% or 99%) that the model is statistically robust and not a result of chance correlation.[25][26]

Data Presentation & Results

The results from the pharmacophore generation and validation are summarized below for clarity and easy comparison.

Table 1: Final Pharmacophore Model Features (Hypothetical Result)

Feature IDFeature TypeRadius (Å)Vector Direction
AR1Aromatic Ring1.5Normal to plane
HBA1H-Bond Acceptor1.2Along lone pair
PI1Positive Ionizable1.0Isotropic
H1Hydrophobic1.8Isotropic

Table 2: Pharmacophore Model Validation Metrics (Hypothetical Result)

Validation MethodParameterValueInterpretation
GH Scoring Total Decoys (Dt)2000-
Actives in Set (A)40-
Total Hits (Ht)110-
Active Hits (Ha)35-
Enrichment Factor (E)20.45High enrichment
GH Score 0.88 Excellent Model
Fischer's Test Confidence Level99%Statistically significant
Significancep < 0.01Not by chance

Visualization of Key Workflows and Concepts

Visual diagrams are essential for understanding the complex relationships and processes in computational drug design.

G cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_validation Model Validation & Application L1 1. Compile Training Set (Active Agonists) L2 2. Generate 3D Conformers L1->L2 L3 3. Align & Generate Hypotheses L2->L3 V1 Select Best Hypothesis L3->V1 S1 1. Prepare Protein Structure (e.g., PDB: 7KOQ) S2 2. Identify Binding Site S1->S2 S3 3. Map Interaction Features S2->S3 S3->V1 V2 Validate Model (GH Score, Fischer's Test) V1->V2 V3 Validated Pharmacophore V2->V3 V4 Virtual Screening (Compound Libraries) V3->V4 V5 Identify Novel Hits V4->V5 caption Figure 1. Integrated Pharmacophore Modeling Workflow.

Caption: Figure 1. Integrated Pharmacophore Modeling Workflow.

G AR1 Aromatic Ring p1 AR1->p1 4.8 Å p4 AR1->p4 6.1 Å HBA1 H-Bond Acceptor p2 HBA1->p2 3.2 Å PI1 Positive Ionizable p3 PI1->p3 5.5 Å H1 Hydrophobic p1->HBA1 p2->PI1 p3->H1 p4->PI1 caption Figure 2. Hypothetical α7 nAChR Agonist Pharmacophore.

Caption: Figure 2. Hypothetical α7 nAChR Agonist Pharmacophore.

Application: Driving Drug Discovery Forward

The validated pharmacophore model is a powerful tool for the next stages of drug discovery.

  • Virtual Screening: The model serves as a 3D query to rapidly screen large commercial or proprietary compound libraries (e.g., Enamine, ZINC).[27] This process filters millions of compounds down to a manageable number of "hits" that possess the desired pharmacophoric features, dramatically reducing the time and cost associated with experimental high-throughput screening.[6][7]

  • Lead Optimization: For existing active compounds in the 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine series, the pharmacophore model can guide synthetic chemistry efforts. By understanding which features are essential for activity, chemists can design modifications to enhance potency, improve selectivity against other receptor subtypes (like the 5-HT3 receptor), and optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4]

Conclusion

This guide has detailed a robust, multi-faceted workflow for the pharmacophore analysis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine derivatives, framed within the context of discovering novel α7 nAChR agonists. By integrating ligand- and structure-based methods and adhering to stringent, self-validating statistical tests, we can generate a high-confidence pharmacophore model. This model is not merely an academic exercise; it is a predictive instrument designed to accelerate the identification of new lead compounds, providing a clear, rational path forward in the complex landscape of modern drug discovery.

References

  • The structure-activity relationships of novel α7 nicotinic acetylcholine receptor agonists based on indolizine scaffold. PubMed. Available at: [Link]

  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. National Center for Biotechnology Information. Available at: [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. ResearchGate. Available at: [Link]

  • Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. ACS Publications. Available at: [Link]

  • The Minimal Pharmacophore for Silent Agonism of the α7 Nicotinic Acetylcholine Receptor. American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Publications. Available at: [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. National Center for Biotechnology Information. Available at: [Link]

  • 8V89: Alpha7-nicotinic acetylcholine receptor time resolved resting state. RCSB PDB. Available at: [Link]

  • 9IIV: human alpha 7 nicotinic acetylcholine receptor in complex with GAT107 and calcium (open state). RCSB PDB. Available at: [Link]

  • 7KOQ: Alpha-7 nicotinic acetylcholine receptor bound to epibatidine in a desensitized state. RCSB PDB. Available at: [Link]

  • Pharmacophore Modelling as a Virtual Screening Tool for the Discovery of Small Molecule Protein-protein Interaction Inhibitors. ResearchGate. Available at: [Link]

  • 9LH6: human alpha 7 nicotinic acetylcholine receptor in complex with L-nicotine (five-nicotine-bound desensitized state). RCSB PDB. Available at: [Link]

  • Pharmacophore model evaluation based on the Güner-Henry scoring method. ResearchGate. Available at: [Link]

  • The Minimal Pharmacophore for Silent Agonism of the α7 Nicotinic Acetylcholine Receptor. National Center for Biotechnology Information. Available at: [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Publishing. Available at: [Link]

  • Pharmacophore modeling. Fiveable. Available at: [Link]

  • Alpha7 Nicotinic Acetylcholine Receptor Is a Target in Pharmacology and Toxicology. National Center for Biotechnology Information. Available at: [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. JAPS. Available at: [Link]

  • 8V82: Alpha7-nicotinic acetylcholine receptor bound to epibatidine and PNU-120596. RCSB PDB. Available at: [Link]

  • 3.3.3. Validation of Pharmacophore Models. Bio-protocol. Available at: [Link]

  • The validation of Model_1 by Güner-Henry (GH) scoring method. ResearchGate. Available at: [Link]

  • Fischer's randomization test results of the pharmacophore hypothesis Hypo 1. ResearchGate. Available at: [Link]

  • Validation of the pharmacophore model, A) Fischer's randomization... ResearchGate. Available at: [Link]

  • Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. Available at: [Link]

  • The current agonists and positive allosteric modulators of α7 nAChR for CNS indications in clinical trials. National Center for Biotechnology Information. Available at: [Link]

  • How to do validation of ligand-based pharmacophore model in Ligandscout? ResearchGate. Available at: [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. SlideShare. Available at: [Link]

  • Applications and Limitations of Pharmacophore Modeling. Protac Drug Discovery Pro. Available at: [Link]

  • In Silico Modeling of the α7 Nicotinic Acetylcholine Receptor: New Pharmacological Challenges Associated with Multiple Modes of Signaling. PubMed. Available at: [Link]

  • Structure-Based Pharmacophore Design and Virtual Screening for Novel Tubulin Inhibitors with Potential Anticancer Activity. National Center for Biotechnology Information. Available at: [Link]

  • Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors. National Center for Biotechnology Information. Available at: [Link]

  • Alpha7 nicotinic acetylcholine receptor agonists: Prediction of their binding affinity through a molecular mechanics Poisson–Boltzmann surface area approach. Semantic Scholar. Available at: [Link]

  • Fisher's Exact Test in Completely Randomized Experiments. Harvard University. Available at: [Link]

  • Fisher's Randomization Test for Causality with General Types of Treatments. arXiv. Available at: [Link]

  • FISHER TWO SAMPLE RANDOMIZATION TEST. NIST. Available at: [Link]

  • Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. PubMed. Available at: [Link]

  • Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Illinois State University. Available at: [Link]

  • Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. National Center for Biotechnology Information. Available at: [Link]

  • (s)-2-methyl-5-(1-methyl-2-pyrrolidinyl)pyridine, composition and its use for treating nicotine dependence. WIPO Patentscope. Available at: [Link]

Sources

Technical Guide: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine in nAChR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the medicinal chemistry, pharmacological rationale, and synthetic pathways for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine , a representative scaffold in the development of neuronal nicotinic acetylcholine receptor (nAChR) ligands.

Executive Summary

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine represents a "privileged scaffold" in neuropharmacology, specifically designed to target neuronal nicotinic acetylcholine receptors (nAChRs). It belongs to the 3-pyridyl ether class of ligands, a chemical family that includes clinical candidates like ABT-089 (Pozanicline) and A-85380 .

This molecule is engineered to optimize three critical parameters in CNS drug discovery:

  • 
     Selectivity:  The ether linkage and pyrrolidine ring spatially mimic the pharmacophore of acetylcholine and nicotine, providing high affinity for the 
    
    
    
    subtype (implicated in cognition and pain) while minimizing interaction with
    
    
    (ganglionic) and
    
    
    subtypes.
  • Metabolic Stability: The addition of a methyl group at the C2 position of the pyridine ring blocks a primary site of oxidative metabolism (N-oxidation or C-oxidation), significantly improving the pharmacokinetic profile compared to the des-methyl analog.

  • Conformational Constraint: The 3-yloxy linkage restricts the conformational freedom of the pyrrolidine cationic center relative to the pyridine

    
    -system, reducing the entropic penalty of binding.
    

Chemical Identity & Physicochemical Profile[1][2][3][4]

PropertyData / Descriptor
IUPAC Name 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine
Common Class 3-Pyridyl Ether / nAChR Agonist
Molecular Formula

Molecular Weight 178.23 g/mol
LogP (Calc) ~1.2 – 1.5 (Ideal for BBB penetration)
pKa (Pyrrolidine N) ~9.0 – 9.5 (Predominantly protonated at physiological pH)
H-Bond Acceptors 2 (Pyridine N, Ether O)
H-Bond Donors 1 (Pyrrolidine NH)

Medicinal Chemistry Insight: The lipophilicity (LogP ~1.4) and basicity ensure that the molecule can cross the Blood-Brain Barrier (BBB) via passive diffusion, yet remains sufficiently ionized in the synaptic cleft to interact with the cation-binding pocket of the nAChR (specifically the Trp149 residue in the


 subunit).

Pharmacological Rationale & SAR

The design of this molecule is best understood through the lens of Structure-Activity Relationships (SAR) established by Abbott Laboratories and others in the 1990s-2000s.

The Pharmacophore Model

High-affinity binding to the


 nAChR requires two key interactions:
  • Cationic Center: A basic nitrogen (pyrrolidine NH) that forms a cation-

    
     interaction with a tryptophan residue in the receptor binding site.
    
  • H-Bond Acceptor: A pyridine nitrogen or ether oxygen that accepts a hydrogen bond from the receptor backbone.

Structural Logic
  • The Ether Linker (-O-): Unlike nicotine (which has a C-C bond), the ether linkage in 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine introduces a hydrogen bond acceptor between the rings. This mimics the ester oxygen of acetylcholine, potentially enhancing binding enthalpy.

  • The 2-Methyl Group: In the "nicotinoid" series, the 2-position of the pyridine ring is electronically deficient and prone to metabolic attack. Methylation here serves as a "metabolic blocker," extending half-life (

    
    ) without abolishing receptor affinity.
    
  • Pyrrolidine Positioning: The 3-yloxy attachment creates a specific distance vector between the cationic nitrogen and the pyridine ring (approx 5.0–6.0 Å), which is optimal for

    
     selectivity over the neuromuscular 
    
    
    
    subtype.
Visualization: Pharmacophore & SAR Decision Tree

SAR_Logic Core 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Pyridine Pyridine Ring (Bioisostere of Acetyl Group) Core->Pyridine Linker Ether Linker (-O-) (H-Bond Acceptor) Core->Linker Pyrrolidine Pyrrolidine Ring (Cationic Center) Core->Pyrrolidine Effect2 Metabolic Stability (Block C2 Oxidation) Pyridine->Effect2 2-Methyl Substitution Effect1 High Affinity for α4β2 nAChR Linker->Effect1 Mimics ACh Ester Oxygen Effect3 Optimized Cation-π Distance Pyrrolidine->Effect3 Secondary Amine Effect3->Effect1

Caption: SAR decomposition of the scaffold showing how specific structural features translate to pharmacological outcomes.

Synthetic Protocols

The synthesis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine typically employs a convergent strategy. The most robust method is the Mitsunobu Coupling , which allows for stereochemical control if a chiral pyrrolidinol is used.

Method A: Mitsunobu Coupling (Preferred)

This pathway couples a commercially available hydroxypyridine with a protected pyrrolidinol.

Reagents:

  • Starting Material A: 6-Methylpyridin-3-ol (CAS: 1121-78-4)

  • Starting Material B: N-Boc-3-pyrrolidinol (CAS: 103057-44-9)

  • Coupling Agents: Triphenylphosphine (

    
    ), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD).
    
  • Solvent: Anhydrous THF.

Protocol:

  • Activation: Dissolve 6-Methylpyridin-3-ol (1.0 eq), N-Boc-3-pyrrolidinol (1.1 eq), and

    
     (1.2 eq) in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
    
  • Coupling: Add DEAD (1.2 eq) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Concentrate the solvent. Triturate with diethyl ether to precipitate triphenylphosphine oxide (byproduct). Filter and purify the filtrate via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

  • Deprotection: Dissolve the purified intermediate (tert-butyl 3-((6-methylpyridin-3-yl)oxy)pyrrolidine-1-carboxylate) in DCM. Add TFA (10-20 eq) or 4M HCl in Dioxane at 0°C. Stir for 2 hours.

  • Isolation: Basify with saturated

    
     or 1M NaOH to pH >10. Extract with DCM/Isopropanol (3:1). Dry over 
    
    
    
    , filter, and concentrate to yield the free base.
Method B: SNAr Coupling (Alternative)

Used if the pyridine ring is activated (e.g., if a strong electron-withdrawing group were present, though less efficient for the simple methyl analog).

  • Reagents: 5-Bromo-2-methylpyridine + 3-pyrrolidinol +

    
     (Sodium Hydride) in DMF/DMSO at high temperature (100°C+).
    
  • Note: This method often suffers from lower yields due to the weak electrophilicity of the 5-position on a 2-methylpyridine ring.

Visualization: Synthetic Workflow

Synthesis SM1 6-Methylpyridin-3-ol Step1 Mitsunobu Coupling (PPh3, DEAD, THF, 0°C) SM1->Step1 SM2 N-Boc-3-pyrrolidinol SM2->Step1 Inter N-Boc-Protected Ether Step1->Inter Step2 Deprotection (TFA/DCM or HCl/Dioxane) Inter->Step2 Product 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Step2->Product

Caption: Convergent synthesis via Mitsunobu etherification followed by Boc-deprotection.

Therapeutic Potential & Applications

This scaffold acts as a functional probe and potential therapeutic lead for disorders involving cholinergic deficit or dysregulation.

Therapeutic AreaMechanism of ActionClinical Relevance
Cognitive Enhancement Agonism of

nAChRs in the prefrontal cortex increases glutamate and dopamine release.
Potential treatment for Alzheimer's Disease (AD) and Age-Associated Memory Impairment.
ADHD Modulation of dopaminergic tone in the striatum and cortex.Similar mechanism to ABT-089; improves attention and reduces distractibility.
Analgesia Activation of spinal and supraspinal nAChRs (antinociception).Non-opioid pathway for neuropathic pain relief (similar to Epibatidine but less toxic).
Smoking Cessation Partial agonism prevents nicotine binding while maintaining moderate receptor activation (preventing withdrawal).Conceptually similar to Varenicline (Chantix).[1]

References

  • Abreo, M. A., et al. (1996).[2] "Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors." Journal of Medicinal Chemistry. Link

  • Sullivan, J. P., et al. (1997).[3] "ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine]: I. A potent and selective cholinergic channel modulator with neuroprotective properties."[3] Journal of Pharmacology and Experimental Therapeutics. Link

  • Lin, N. H., et al. (1998). "Synthesis and structure-activity relationships of pyridine-modified analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a potent nicotinic acetylcholine receptor agonist."[2] Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. "A-84543 (Analog Reference)." National Center for Biotechnology Information. Link

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry. Link

Sources

Advanced Technical Guide: Pyridine-Pyrrolidine Ether Derivatives in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-pyrrolidine ether derivatives represent a privileged scaffold in medicinal chemistry, primarily recognized for their high-affinity modulation of nicotinic acetylcholine receptors (nAChRs).[1] Unlike the classical nicotine scaffold, which contains a direct carbon-carbon bond between the pyridine and pyrrolidine rings, these derivatives introduce an ether linkage (typically a methylene-oxy bridge). This structural modification significantly alters the conformational flexibility and electronic profile of the ligand, often resulting in enhanced selectivity for the


 nAChR subtype—a critical target for cognitive enhancement, analgesia, and neuroprotection.

This technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and pharmacological mechanisms of this class, with a specific focus on the translational potential of 3-pyridyl ether scaffolds.

Structural Architecture & Pharmacophore

The core pharmacophore of pyridine-pyrrolidine ethers mimics the distance and electrostatic potential of acetylcholine and nicotine but with distinct spatial constraints.

The Scaffold

The general structure consists of a 3-pyridyl moiety connected to a 2-pyrrolidinyl group via a methylene-oxy linker (


).
  • Cationic Center: The pyrrolidine nitrogen (protonated at physiological pH) serves as the cation-

    
     interaction partner with Trp149 (in 
    
    
    
    subunits).
  • Hydrogen Bond Acceptor: The pyridine nitrogen accepts a hydrogen bond from the backbone NH of the complementary subunit (typically Leu119 or equivalent).

  • Linker: The ether oxygen adds a potential H-bond acceptor site and, more importantly, spaces the two rings to optimize the N-N distance (approx. 5–6 Å).

Key Derivatives[2]
  • A-85380: Although an azetidine derivative, it is the archetype for this class. Its pyrrolidine analog (often termed the "prolinol ether" analog) retains significant activity but with slightly reduced affinity due to the increased ring flexibility compared to the strained azetidine.

  • 3-((2S)-2-Pyrrolidinylmethoxy)pyridine: The direct pyrrolidine analog of A-85380. It exhibits nanomolar affinity for

    
     nAChRs.[2]
    

Synthetic Methodologies

The formation of the ether linkage between the electron-deficient pyridine ring and the pyrrolidine scaffold is the rate-limiting step. Two primary strategies exist: Nucleophilic Aromatic Substitution (


) and the Mitsunobu Reaction.
Strategic Selection
  • Method A (

    
    ):  Best for 2- or 4-substituted pyridines  or those activated by strong electron-withdrawing groups (e.g., 
    
    
    
    ,
    
    
    ).
  • Method B (Mitsunobu): Essential for 3-substituted pyridines (like the A-85380 class) where the ring is not sufficiently activated for direct displacement.

Protocol: Mitsunobu Coupling for 3-Pyridyl Ethers

This protocol describes the coupling of 3-hydroxypyridine with N-Boc-L-prolinol to yield the protected ether precursor.

Reagents:

  • 3-Hydroxypyridine (1.0 equiv)

  • (S)-1-(tert-Butoxycarbonyl)-2-pyrrolidinemethanol (1.0 equiv)

  • Triphenylphosphine (

    
    , 1.2 equiv)
    
  • Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Solvent: Anhydrous THF (

    
     concentration)
    

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with

    
     and anhydrous THF under inert atmosphere (
    
    
    
    or Ar). Cool to
    
    
    .
  • Betaine Formation: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange, indicating the formation of the Morrison-Brunn-Huisgen betaine intermediate. Stir for 15 minutes.

  • Substrate Addition: Add a solution of 3-hydroxypyridine and N-Boc-L-prolinol in THF dropwise to the reaction mixture. Note: Adding the phenol and alcohol simultaneously after betaine formation minimizes alkylation of the hydrazine byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (typically 1:1 EtOAc/Hexane).

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with

    
    /Hexane to precipitate triphenylphosphine oxide (
    
    
    
    ). Filter and concentrate the filtrate.
  • Purification: Purify the crude oil via flash column chromatography (

    
    ) to obtain the N-Boc protected ether.
    
  • Deprotection: Treat the intermediate with TFA/DCM (1:4) or HCl/Dioxane (4M) for 1 hour to remove the Boc group. Neutralize with free-base resin or

    
     to yield the final amine.
    
Synthesis Logic Diagram

SynthesisWorkflow Start Target: Pyridine-Pyrrolidine Ether CheckPos Pyridine Substitution Position? Start->CheckPos Pos24 2- or 4-Position (Activated) CheckPos->Pos24 Electron Deficient Pos3 3-Position (Non-Activated) CheckPos->Pos3 Electron Neutral SNAr Method: SNAr (NaH, DMF, Heat) Pos24->SNAr Mitsunobu Method: Mitsunobu (PPh3, DIAD, THF) Pos3->Mitsunobu Intermed Intermediate: N-Boc Ether SNAr->Intermed Mitsunobu->Intermed Deprotect Deprotection (TFA or HCl) Intermed->Deprotect Final Final Ligand Deprotect->Final

Figure 1: Decision matrix for selecting the synthetic route based on pyridine electronics.

Medicinal Chemistry & SAR

The structure-activity relationship (SAR) of this class is driven by the steric fit into the "aromatic box" of the nAChR binding site.

Quantitative Data Summary

The following table compares the binding affinity (


) of key derivatives at the rat 

receptor.
CompoundRing SystemLinkerStereochemistry

(nM)

Selectivity (

vs

)
A-85380 Azetidine

(S)0.05> 3000x
Pyrrolidine Analog Pyrrolidine

(S)~1.5> 1000x
Nornicotine PyrrolidineDirect C-C(S)~10Moderate
Homoprolinol Ether Piperidine

(S)> 100Low
SAR Insights
  • Ring Size: The azetidine ring (4-membered) confers the highest potency due to conformational pre-organization that minimizes the entropic penalty of binding. The pyrrolidine ring (5-membered) is slightly less potent but often possesses better drug-like properties (stability, metabolic profile).

  • Stereochemistry: The (S)-configuration at the pyrrolidine C2 position is critical, mimicking the natural (S)-nicotine geometry. Inversion to (R) typically results in a 10- to 100-fold loss in affinity.

  • Pyridine Substitution: Substitution at the C5 position of the pyridine ring (e.g., with halogens or alkynes) can dramatically enhance affinity and selectivity. For example, 5-ethynyl derivatives often show picomolar affinity.

Pharmacology & Signaling Mechanism

The primary mechanism of action involves the allosteric or orthosteric activation of ligand-gated ion channels.

Mechanism of Action

Upon binding to the extracellular domain of the


 nAChR, the ligand stabilizes the open-channel conformation. This allows the influx of cations (

,

), leading to membrane depolarization. In presynaptic neurons, this depolarization triggers the opening of voltage-gated calcium channels (VGCCs), resulting in the exocytosis of neurotransmitters such as dopamine, acetylcholine, and GABA.
Signaling Pathway Diagram

SignalingPathway Ligand Pyridine-Pyrrolidine Ether (Ligand) Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (Ki < 10 nM) ConfChange Conformational Change (Channel Opening) Receptor->ConfChange IonFlux Influx of Na+ / Ca2+ ConfChange->IonFlux Depolarization Membrane Depolarization IonFlux->Depolarization VGCC Activation of VGCCs Depolarization->VGCC CaInflux Cytosolic Ca2+ Surge VGCC->CaInflux Release Neurotransmitter Release (DA, ACh, GABA) CaInflux->Release Effect Therapeutic Effect (Analgesia / Cognition) Release->Effect

Figure 2: Signal transduction pathway from ligand binding to therapeutic endpoint.

Therapeutic Applications

The pyridine-pyrrolidine ether scaffold is currently explored for:

  • Analgesia:

    
     agonists show potency comparable to morphine in animal models but without the opioid-related side effects (respiratory depression, tolerance).
    
  • Cognitive Disorders: Agents like A-85380 analogs improve attention and memory in models of Alzheimer's disease and ADHD by enhancing cholinergic transmission in the hippocampus and prefrontal cortex.

  • Neuroprotection: Activation of

    
     nAChRs (often a secondary target for these ligands) activates the JAK2/STAT3 anti-apoptotic pathway.
    

References

  • Sullivan, J. P., et al. (1996).[3] "A-85380 [3-(2(S)-azetidinylmethoxy)pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[3][4] Neuropharmacology. Link

  • Lee, J., et al. (2000). "Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor." Bioorganic & Medicinal Chemistry Letters. Link

  • Horti, A. G., et al. (1998). "Synthesis of a radiotracer for studying nicotinic acetylcholine receptors: 2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[18F]A-85380)." Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Lin, N. H., et al. (2001). "Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine." Bioorganic & Medicinal Chemistry Letters. Link

  • Kozikowski, A. P., et al. (2004). "2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling." Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Thermodynamic Stability Profile of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the thermodynamic stability of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine , a neuronal nicotinic acetylcholine receptor (nAChR) ligand. This guide is structured for researchers and drug development professionals, focusing on stability profiling, degradation pathways, and validation protocols.

Executive Summary & Compound Architecture

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine represents a class of ether-linked pyridine-pyrrolidine scaffolds designed to target


 and 

nAChR subtypes. Unlike ester-linked congeners, the ether linkage confers resistance to plasma esterases; however, the thermodynamic stability of this molecule is governed by the interplay between the electron-deficient pyridine ring and the electron-rich, oxidatively labile pyrrolidine amine.

This guide details the physicochemical boundaries of the molecule, predicting its behavior under stress conditions (ICH Q1A) and defining the critical control points for its handling and formulation.

Physicochemical Baseline (Predicted)
PropertyValue / CharacteristicImplication for Stability
Molecular Formula

Low MW (<200), volatile as free base.
pKa (Pyrrolidine) ~9.2 – 9.8Highly basic; prone to salt formation and hygroscopicity.
pKa (Pyridine) ~3.5 – 4.0Weakly basic; negligible contribution to ionization at physiologic pH.
LogP ~1.2 – 1.5Moderate lipophilicity; amenable to oxidative degradation in lipid phases.
Critical Motif Secondary AmineHigh Risk: Susceptible to N-oxidation and Maillard-type reactions.
Linkage Ether (-O-)Low Risk: Hydrolytically stable; resistant to acid/base hydrolysis.

Thermodynamic Stability & Degradation Mechanisms

The thermodynamic stability of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine is not limited by the central ether bond, which is robust (bond dissociation energy ~360 kJ/mol). The instability arises from the pyrrolidine ring entropy and oxidative susceptibility .

Primary Degradation Pathway: Oxidative N-Dealkylation

The secondary amine within the pyrrolidine ring is the thermodynamic weak link. Under oxidative stress (peroxides, metal ions, high


), the pathway proceeds via Single Electron Transfer (SET) or hydrogen atom abstraction adjacent to the nitrogen.

Mechanism:

  • Initiation: Formation of an aminium radical cation or

    
    -carbon radical.
    
  • Propagation: Reaction with molecular oxygen to form a peroxy radical, leading to an iminium ion intermediate.

  • Hydrolysis: The iminium ion hydrolyzes to ring-opened amino-aldehydes or lactams (pyrrolidin-2-one derivatives).

Secondary Pathway: Pyridine N-Oxidation

While the 2-methyl group provides steric hindrance, the pyridine nitrogen remains nucleophilic. In the presence of strong peroxy-acids or high-temperature oxidative stress, N-oxide formation (


) occurs, altering the electronic distribution and receptor affinity.
Visualization of Degradation Pathways

The following diagram illustrates the cascade from the parent molecule to its primary oxidative degradants.

DegradationPathways cluster_0 Primary Oxidative Cascade Parent 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (Parent) Radical α-Carbon Radical (Intermediate) Parent->Radical Oxidation (ROS/Metal) NOxide Pyridine-N-Oxide Parent->NOxide Peroxides (H2O2) Iminium Iminium Ion Radical->Iminium -e- / -H+ Lactam 5-Hydroxypyrrolidin-2-one (Ring Oxidation) Iminium->Lactam Hydrolysis RingOpen Ring-Opened Amino-Aldehyde Iminium->RingOpen Ring Cleavage

Figure 1: Oxidative degradation cascade showing the divergence between N-oxide formation and pyrrolidine ring oxidation/cleavage.

Experimental Protocol: Forced Degradation Study

To empirically validate the thermodynamic stability, a stress testing protocol compliant with ICH Q1A (R2) is required. This protocol distinguishes between intrinsic instability and formulation-induced degradation.

Protocol Design

Objective: Induce 5–20% degradation to identify degradation products and mass balance.

Stress TypeConditionDurationRationale
Acid Hydrolysis 0.1 N HCl, 60°C24–48 HoursTests stability of the ether linkage and pyridine protonation effects.
Base Hydrolysis 0.1 N NaOH, 60°C24–48 HoursTests resistance to nucleophilic attack; ether should remain stable.
Oxidation 3%

, RT
1–6 HoursCritical: Assesses pyrrolidine N-oxidation and ring opening.
Thermal 80°C (Solid State)7 DaysEvaluates crystal lattice stability and solid-state dimerization.
Photolytic 1.2M lux hours~1 WeekTests pyridine ring susceptibility to UV-induced radical formation.
Analytical Methodology (HPLC-UV-MS)
  • Column: C18 Reverse Phase (e.g., Waters XBridge), High pH stability recommended due to basic nature of the analyte.

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10.0) – Basic pH suppresses protonation, improving peak shape for amines.

    • B: Acetonitrile.[1]

  • Detection: UV at 260 nm (Pyridine

    
    ) and MS (ESI+).
    
Workflow Visualization

The following workflow outlines the decision logic for stability testing.

StabilityWorkflow Start Start: Pure API Stress Apply Stress Conditions (Acid, Base, Ox, Heat, Light) Start->Stress Analyze HPLC-UV/MS Analysis Stress->Analyze CheckDeg Degradation > 5%? Analyze->CheckDeg Identify Isolate & Characterize Degradants (NMR/MS) CheckDeg->Identify Yes Kinetic Determine Kinetic Order (Arrhenius Plot) CheckDeg->Kinetic No (Increase Stress) Report Generate Stability Profile Identify->Report Kinetic->Report

Figure 2: Step-by-step workflow for characterizing the thermodynamic stability profile according to ICH guidelines.

Solid-State Considerations & Polymorphism

For drug development, the HCl salt form is typically preferred over the free base to enhance thermal stability and reduce volatility.

  • Hygroscopicity: The pyrrolidine nitrogen in the salt form will be hygroscopic. Exposure to moisture (>60% RH) can lead to deliquescence, accelerating hydrolysis or oxidation in the amorphous phase.

  • Polymorphism: Pyridine-ether salts often exhibit multiple polymorphs. Differential Scanning Calorimetry (DSC) should show a sharp melting endotherm >150°C for a stable crystal form. An exotherm immediately following melting indicates decomposition.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation, 2003.

  • Anderson, D. J., et al. "Widening the window of therapeutic opportunity: the discovery of A-85380, a highly potent and selective alpha 4 beta 2 nicotinic acetylcholine receptor agonist." Journal of Medicinal Chemistry, 2004. (Analogous structure stability data).

  • Rueter, L. E., et al. "ABT-089: Pharmacological properties of a neuronal nicotinic acetylcholine receptor agonist for the potential treatment of cognitive disorders." CNS Drug Reviews, 2004.

  • Baumann, H., et al. "Oxidative degradation of secondary amines: Mechanisms and prevention." Journal of Pharmaceutical Sciences, 2009.

Sources

Unveiling the Therapeutic Promise of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the potential biological targets of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine, a novel small molecule with significant therapeutic potential. Drawing upon established principles of medicinal chemistry and pharmacology, we will dissect the compound's structure, predict its molecular interactions, and outline a comprehensive, field-proven strategy for target identification and validation. This document is intended to serve as a practical roadmap for researchers seeking to unlock the full clinical promise of this promising compound.

Introduction: Decoding the Molecular Architecture

The structure of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine presents key pharmacophoric features that strongly suggest an affinity for specific classes of neurotransmitter receptors. The molecule is composed of a pyridine ring, a pyrrolidine ring, and a bridging ether linkage. This combination is prevalent in a number of centrally active agents, particularly those targeting nicotinic acetylcholine receptors (nAChRs).

The pyridine ring, a bioisostere of a phenyl ring but with a key hydrogen bond acceptor in the nitrogen atom, is a common feature in nAChR ligands. The pyrrolidine moiety, especially the protonatable nitrogen, is critical for forming a cationic interaction with an anionic residue in the receptor binding pocket, a hallmark of nAChR agonists.[1][2] The stereochemistry of the pyrrolidin-3-yloxy group will also be a critical determinant of binding affinity and selectivity.

Based on this structural analysis, this guide will focus primarily on the hypothesis that 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine acts as a modulator of nAChRs, with a secondary exploration of potential interactions with muscarinic acetylcholine receptors (mAChRs).

Primary Hypothesis: Nicotinic Acetylcholine Receptors (nAChRs) as the Core Target

The nAChRs are a family of ligand-gated ion channels that play crucial roles in cognitive function, mood, and reward pathways.[3][4] Deficits in nAChR signaling are implicated in Alzheimer's disease, schizophrenia, and nicotine addiction.[3][5] The two most abundant nAChR subtypes in the brain are the α4β2 and α7 receptors, making them high-priority targets for novel therapeutics.[6]

The Rationale for nAChR Targeting

The structural similarity of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine to known nAChR agonists and positive allosteric modulators (PAMs) provides a strong rationale for investigating this target class.[1][7] The key interactions governing ligand binding to nAChRs include:

  • Cation-π interaction: The protonated nitrogen of the pyrrolidine ring is predicted to form a cation-π interaction with a conserved tryptophan residue in the aromatic box of the nAChR binding site.[8]

  • Hydrogen bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, interacting with a backbone NH group across the subunit interface.[8]

  • Hydrophobic interactions: The methyl group on the pyridine ring can engage in favorable hydrophobic interactions within the binding pocket.

Distinguishing Agonism from Positive Allosteric Modulation

A critical aspect of the investigation will be to determine whether 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine acts as a direct agonist, a PAM, or exhibits a dual activity profile.

  • Agonists directly bind to the orthosteric site (the same site as acetylcholine) and activate the receptor.

  • PAMs bind to an allosteric site, a location distinct from the orthosteric site, and potentiate the effects of the endogenous agonist (acetylcholine).[7]

The differentiation between these mechanisms is crucial as they can lead to distinct therapeutic outcomes and side-effect profiles.

Experimental Workflow for nAChR Target Validation

A multi-tiered approach is essential for robust target validation. This workflow progresses from initial binding studies to functional characterization and in vivo efficacy models.

Tier 1: In Vitro Binding Affinity and Selectivity

The initial step is to quantify the binding affinity of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine for the primary nAChR subtypes of interest, α4β2 and α7.

Experimental Protocol: Radioligand Binding Assays

  • Preparation of Membranes: Prepare cell membranes from cell lines stably expressing human α4β2 or α7 nAChRs.

  • Radioligand Selection:

    • For α4β2 nAChRs: Use [³H]-epibatidine or [³H]-cytisine.

    • For α7 nAChRs: Use [³H]-A-585539 or [¹²⁵I]-α-bungarotoxin.

  • Competition Binding Assay:

    • Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine.

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site or two-site competition model using non-linear regression to determine the inhibition constant (Ki).

Data Presentation:

TargetRadioligandKi (nM) of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine
α4β2 nAChR[³H]-EpibatidineExperimental Value
α7 nAChR[¹²⁵I]-α-BungarotoxinExperimental Value

Causality Behind Experimental Choices: This assay directly measures the affinity of the test compound for the receptor, providing a quantitative measure of its potency. The choice of radioligands is based on their high affinity and selectivity for the respective nAChR subtypes.

Tier 2: In Vitro Functional Activity

Once binding affinity is established, the next crucial step is to determine the functional consequence of this binding – does the compound activate the receptor (agonism) or enhance the effect of the native ligand (allosteric modulation)?

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

  • Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNAs encoding the human nAChR subunits (α4 and β2, or α7).

  • Electrophysiological Recording:

    • After 2-5 days of expression, place the oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two microelectrodes filled with 3M KCl.

    • Clamp the membrane potential at a holding potential of -70 mV.

  • Agonist Mode Testing:

    • Apply increasing concentrations of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine to the oocyte and measure the peak inward current.

    • Construct a concentration-response curve to determine the EC₅₀ (potency) and Iₘₐₓ (efficacy) relative to a full agonist like acetylcholine.

  • PAM Mode Testing:

    • Apply a sub-maximal concentration of acetylcholine (e.g., EC₂₀) in the absence and presence of increasing concentrations of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine.

    • Measure the potentiation of the acetylcholine-evoked current.

    • Determine the EC₅₀ for potentiation and the maximum fold-potentiation.

Data Presentation:

Parameterα4β2 nAChRα7 nAChR
Agonist Activity
EC₅₀ (nM)Experimental ValueExperimental Value
Iₘₐₓ (% of ACh)Experimental ValueExperimental Value
PAM Activity
EC₅₀ (nM)Experimental ValueExperimental Value
Max Fold PotentiationExperimental ValueExperimental Value

Causality Behind Experimental Choices: TEVC in Xenopus oocytes is a robust and versatile system for characterizing the function of ligand-gated ion channels. It allows for precise control of the cellular environment and direct measurement of ion channel activity, providing clear differentiation between agonist and PAM effects.

Visualization of Experimental Workflow:

G cluster_tier1 Tier 1: Binding Affinity cluster_tier2 Tier 2: Functional Activity cluster_tier3 Tier 3: In Vivo Target Engagement & Efficacy a Radioligand Binding Assays b Determine Ki for α4β2 and α7 nAChRs a->b c Two-Electrode Voltage Clamp (TEVC) b->c If potent binding is observed d Assess Agonist (EC₅₀, Iₘₐₓ) and PAM (EC₅₀, Fold Potentiation) Activity c->d e Animal Models of Cognition/Anxiety d->e If functional activity is confirmed f Measure Behavioral Endpoints e->f

Caption: A streamlined workflow for nAChR target validation.

Tier 3: In Vivo Target Engagement and Efficacy

The final stage of preclinical validation involves demonstrating that the compound can engage its target in a living organism and produce a therapeutically relevant effect.

Experimental Protocol: Novel Object Recognition (NOR) Task in Rodents

  • Animal Model: Use adult male rats or mice.

  • Dosing: Administer 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine via an appropriate route (e.g., intraperitoneal injection) at various doses.

  • Habituation: Allow the animals to habituate to the testing arena in the absence of any objects.

  • Training Phase: Place two identical objects in the arena and allow the animal to explore freely for a set period.

  • Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object.

  • Data Collection and Analysis:

    • Record the time spent exploring each object.

    • Calculate the discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A higher DI indicates better memory performance.

Causality Behind Experimental Choices: The NOR task is a widely accepted model for assessing learning and memory in rodents. It is sensitive to manipulations of the cholinergic system and is therefore well-suited to evaluate the pro-cognitive effects of a potential nAChR modulator.

Secondary Hypothesis: Muscarinic Acetylcholine Receptors (mAChRs)

While nAChRs are the primary hypothesized target, the structural similarity to some known mAChR modulators warrants an investigation into this receptor family.[9] Specifically, the M1 and M4 mAChR subtypes are of interest for their roles in cognition and psychosis, respectively.

Experimental Approach:

A similar tiered approach as outlined for nAChRs should be employed:

  • Binding Assays: Use radioligands such as [³H]-pirenzepine (for M1) and [³H]-AF-DX 384 (for M4) to determine binding affinity.

  • Functional Assays: Employ functional assays that measure G-protein coupling, such as GTPγS binding or calcium mobilization assays, to assess agonist and PAM activity.

Signaling Pathway Visualization

G cluster_nAChR nAChR Pathway cluster_compound Compound Action nAChR α4β2 or α7 nAChR Ion_Channel Ion Channel Opening nAChR->Ion_Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx NT_Release Neurotransmitter Release (e.g., Dopamine, Glutamate) Ca_Influx->NT_Release Cognition Improved Cognition NT_Release->Cognition Compound 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Compound->nAChR Agonist or PAM

Caption: Hypothesized signaling pathway for nAChR modulation.

Conclusion

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine is a compound of significant interest for the development of novel CNS therapeutics. Its chemical structure strongly points towards the nicotinic acetylcholine receptors, particularly the α4β2 and α7 subtypes, as primary biological targets. The experimental framework detailed in this guide provides a rigorous and efficient path to confirming this hypothesis, elucidating the compound's mechanism of action, and evaluating its therapeutic potential in relevant in vivo models. A thorough investigation of both nicotinic and muscarinic receptor interactions will be essential to fully characterize the pharmacological profile of this promising molecule and guide its future clinical development.

References

  • Jensen, A. A., et al. (2001). Agonists at the alpha4beta2 nicotinic acetylcholine receptors: structure-activity relationships and molecular modelling. Current Medicinal Chemistry, 8(6), 651-674. [Link]

  • Young, J. W., & Geyer, M. A. (2010). Nootropic α7 nicotinic receptor allosteric modulator derived from GABAA receptor modulators. Proceedings of the National Academy of Sciences, 107(15), 6688-6693. [Link]

  • Albuquerque, E. X., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv. [Link]

  • Noviello, C. M., et al. (2024). Structural mechanisms of α7 nicotinic receptor allosteric modulation and activation. Nature, 627(8003), 448-456. [Link]

  • Fucile, S., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 28(3), 1288. [Link]

  • Broad, L. M., et al. (2011). Voltage- and Temperature-Dependent Allosteric Modulation of α7 Nicotinic Receptors by PNU120596. Frontiers in Pharmacology, 2, 87. [Link]

  • Gill-Thind, J. K., et al. (2011). Agonist activation of α7 nicotinic acetylcholine receptors via an allosteric transmembrane site. Proceedings of the National Academy of Sciences, 108(14), 5800-5805. [Link]

  • Albuquerque, E. X., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. bioRxiv. [Link]

  • Liljefors, T., et al. (2000). Novel Potent Ligands for the Central Nicotinic Acetylcholine Receptor: Synthesis, Receptor Binding, and 3D-QSAR Analysis. Journal of Medicinal Chemistry, 43(10), 2031-2043. [Link]

  • Papke, R. L., et al. (2008). Potential nicotinic acetylcholine receptor ligands from 2,4-methanoproline derivatives. Bioorganic & Medicinal Chemistry, 16(22), 9686-9695. [Link]

  • Jensen, A. A., et al. (2001). Agonists at the α4β2 Nicotinic Acetylcholine Receptors: Structure-Activity Relationships and Molecular Modelling. Current Medicinal Chemistry, 8(6), 651-674. [Link]

  • Albuquerque, E. X., et al. (2022). Structural and temporal basis for agonism in the α4β2 nicotinic acetylcholine receptor. ResearchGate. [Link]

  • Xiu, X., et al. (2009). Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH. Proceedings of the National Academy of Sciences, 106(23), 9577-9582. [Link]

  • Gotti, C., et al. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 214, 115655. [Link]

  • ChEMBL. (2002). Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. ChEMBL. [Link]

  • Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(8), 2191. [Link]

  • Sharma, R., et al. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development, 9(2), 1-10. [Link]

  • Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1251334. [Link]

  • Pharma Innovation. (n.d.). 2-(Pyrrolidin-3-yloxy)-pyridine. Pharma Innovation. [Link]

  • Liu, B., et al. (2024). Discovery of 2-Methyl-5-(1H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders. Journal of Medicinal Chemistry. [Link]

  • Google Patents. (2022). Preparation method of 2-methyl-5-(1-methylpyrrolidine-2-yl) pyridine.
  • UPCommons. (2014). European Journal of Medicinal Chemistry. UPCommons. [Link]

  • Nature Communications. (2021). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications, 12(1), 1-9. [Link]

  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

  • WIPO Patentscope. (2025). (s)-2-methyl-5-(1-methyl-2-pyrrolidinyl)pyridine, composition and its use for treating nicotine dependence. WIPO Patentscope. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine, a heterocyclic scaffold of interest to researchers in medicinal chemistry and drug development. Two primary synthetic strategies are detailed: the Mitsunobu reaction and the Williamson ether synthesis. This guide offers in-depth, step-by-step protocols for the synthesis of key intermediates and the final target compound. The causality behind experimental choices, potential challenges, and purification strategies are discussed to ensure scientific integrity and reproducibility. All protocols are supported by diagrams, data tables, and references to authoritative literature.

Introduction and Retrosynthetic Analysis

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine is a disubstituted pyridine derivative featuring an ether linkage to a pyrrolidine ring. Such structures are common motifs in pharmacologically active compounds due to their ability to form key hydrogen bonding interactions and provide a defined three-dimensional vector for molecular recognition. The synthesis of this target molecule primarily involves the formation of the aryl ether bond.

Two robust and widely adopted methodologies for aryl ether formation are considered here:

  • The Mitsunobu Reaction: This approach involves the direct coupling of an alcohol (N-Boc-3-hydroxypyrrolidine) with a phenolic compound (2-methyl-5-hydroxypyridine) under mild, redox-neutral conditions. It is known for its reliability and stereospecificity (inversion of configuration at the alcohol carbon).[1][2]

  • The Williamson Ether Synthesis: This classical method relies on the SN2 reaction between an alkoxide and an alkyl halide (or sulfonate).[3][4][5] For the target molecule, this can be approached in two ways: reacting the phenoxide of 2-methyl-5-hydroxypyridine with an activated pyrrolidine electrophile, or reacting the alkoxide of 3-hydroxypyrrolidine with an activated pyridine electrophile. The former is generally preferred to avoid potential side reactions associated with activating the pyridine ring.

The retrosynthetic analysis is depicted below, highlighting the key bond disconnection (the C-O ether bond) and the required starting materials.

Retrosynthesis target 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine disconnection C-O Ether Bond Disconnection target->disconnection mitsunobu Route 1: Mitsunobu Reaction disconnection->mitsunobu williamson Route 2: Williamson Ether Synthesis disconnection->williamson pyridine_phenol 2-Methyl-5-hydroxypyridine mitsunobu->pyridine_phenol pyrrolidine_alcohol N-Boc-3-hydroxypyrrolidine mitsunobu->pyrrolidine_alcohol williamson->pyridine_phenol pyrrolidine_tosylate N-Boc-3-tosyloxypyrrolidine williamson->pyrrolidine_tosylate pyrrolidine_tosylate->pyrrolidine_alcohol Activation (TsCl)

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

The successful synthesis of the target compound relies on the availability of high-quality starting materials. This section details the preparation of the two key building blocks.

Protocol 2.1: Synthesis of 2-Methyl-5-hydroxypyridine

This protocol describes the synthesis from 2-amino-5-methylpyridine via a diazotization reaction. This is a well-established method for converting an aromatic amine to a hydroxyl group.

Reaction Scheme: 2-Amino-5-methylpyridine → [Diazonium Salt Intermediate] → 2-Methyl-5-hydroxypyridine

Materials:

Reagent/Solvent M.W. Quantity Moles Eq.
2-Amino-5-methylpyridine 108.14 18.2 g 168 mmol 1.0
Sulfuric Acid (conc.) 98.08 40 g - -
Sodium Nitrite (NaNO₂) 69.00 15.4 g 223 mmol 1.33
Water (H₂O) 18.02 180 mL - -

| Sodium Hydroxide (50% w/w) | 40.00 | As needed | - | - |

Procedure:

  • Equip a 500-mL, two-necked, round-bottomed flask with a magnetic stirrer and an internal thermometer.

  • Carefully add 40 g of concentrated sulfuric acid to 150 mL of water. Cool the solution to below 0°C using an acetone/ice bath.[6]

  • To the cold acid solution, add 2-amino-5-methylpyridine in portions, ensuring the internal temperature remains below 5°C.[6]

  • Separately, dissolve 15.4 g of sodium nitrite in 30 mL of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature between 0-5°C.[6]

  • After the addition is complete, stir the mixture at 0°C for an additional 45 minutes.

  • Remove the cooling bath and heat the mixture to 95°C for 15-20 minutes, or until nitrogen evolution ceases.[6]

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the solution to pH 6.5-7.0 by adding a 50% (w/w) aqueous solution of sodium hydroxide.

  • Heat the neutralized mixture to 60°C and perform a hot filtration to remove any insoluble byproducts.

  • Extract the filtrate with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-methyl-5-hydroxypyridine as a solid.

Expected Yield: ~70-80%.

Synthetic Route 1: Mitsunobu Reaction Pathway

The Mitsunobu reaction is an efficient method for forming the desired ether linkage with a predictable inversion of stereochemistry at the secondary alcohol center.[2][7][8] This is particularly valuable when a specific enantiomer of the final product is desired, starting from the opposite enantiomer of N-Boc-3-hydroxypyrrolidine.

Mitsunobu_Pathway A 2-Methyl-5-hydroxypyridine C PPh₃ / DIAD THF, 0°C to RT A->C B (R)-N-Boc-3-hydroxypyrrolidine B->C D (S)-tert-Butyl 3-((6-methylpyridin-3-yl)oxy)pyrrolidine-1-carboxylate C->D Mitsunobu Coupling (Stereochemical Inversion) E TFA or HCl DCM D->E N-Boc Deprotection F (S)-2-Methyl-5-(pyrrolidin-3-yloxy)pyridine E->F

Caption: Workflow for the Mitsunobu reaction pathway.

Protocol 3.1: Mitsunobu Coupling

This protocol details the coupling of 2-methyl-5-hydroxypyridine with N-Boc-3-hydroxypyrrolidine.

Materials:

Reagent/Solvent M.W. Quantity Moles Eq.
2-Methyl-5-hydroxypyridine 109.13 5.0 g 45.8 mmol 1.0
(R)-N-Boc-3-hydroxypyrrolidine 187.23 9.4 g 50.4 mmol 1.1
Triphenylphosphine (PPh₃) 262.29 14.4 g 54.9 mmol 1.2
Diisopropyl azodicarboxylate (DIAD) 202.21 11.1 g 54.9 mmol 1.2

| Tetrahydrofuran (THF), anhydrous | - | 200 mL | - | - |

Procedure:

  • To an oven-dried, 500-mL round-bottomed flask under a nitrogen atmosphere, add 2-methyl-5-hydroxypyridine, (R)-N-Boc-3-hydroxypyrrolidine, and triphenylphosphine.

  • Add 200 mL of anhydrous THF and stir until all solids have dissolved.

  • Cool the mixture to 0°C using an ice-water bath.

  • Slowly add DIAD dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.[9] The formation of a white precipitate (triphenylphosphine oxide) is often observed.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the Boc-protected product.

Expected Yield: 65-85%.

Protocol 3.2: N-Boc Deprotection

This protocol describes the final deprotection step to yield the target compound.

Materials:

Reagent/Solvent M.W. Quantity Moles Eq.
Boc-protected intermediate 278.35 10.0 g 35.9 mmol 1.0
Dichloromethane (DCM) - 100 mL - -
Trifluoroacetic Acid (TFA) 114.02 20 mL - -

| Saturated NaHCO₃ solution | - | As needed | - | - |

Procedure:

  • Dissolve the Boc-protected intermediate in 100 mL of DCM in a 250-mL round-bottomed flask.

  • Cool the solution to 0°C in an ice-water bath.

  • Slowly add 20 mL of TFA to the stirred solution.

  • Remove the cooling bath and stir the reaction at room temperature for 1-2 hours. Monitor deprotection by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final product, 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine. Further purification can be achieved by chromatography or crystallization if necessary.

Expected Yield: >90%.

Synthetic Route 2: Williamson Ether Synthesis Pathway

This pathway involves the formation of a phenoxide from 2-methyl-5-hydroxypyridine, followed by an SN2 reaction with an activated N-Boc-3-hydroxypyrrolidine (e.g., a tosylate). This method avoids the use of redox-active reagents like those in the Mitsunobu reaction.

Williamson_Pathway A N-Boc-3-hydroxypyrrolidine B TsCl, Pyridine DCM, 0°C to RT A->B Tosylation C N-Boc-3-tosyloxypyrrolidine B->C E 1. NaH, DMF 2. Add Tosylate C C->E D 2-Methyl-5-hydroxypyridine D->E F tert-Butyl 3-((6-methylpyridin-3-yl)oxy)pyrrolidine-1-carboxylate E->F Williamson Ether Synthesis G TFA or HCl DCM F->G N-Boc Deprotection H 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine G->H

Caption: Workflow for the Williamson ether synthesis pathway.

Protocol 4.1: Tosylation of N-Boc-3-hydroxypyrrolidine

This protocol activates the hydroxyl group as a tosylate, which is an excellent leaving group for the subsequent SN2 reaction.

Materials:

Reagent/Solvent M.W. Quantity Moles Eq.
N-Boc-3-hydroxypyrrolidine 187.23 10.0 g 53.4 mmol 1.0
p-Toluenesulfonyl chloride (TsCl) 190.65 12.2 g 64.1 mmol 1.2
Pyridine, anhydrous 79.10 12.9 mL 160 mmol 3.0

| Dichloromethane (DCM), anhydrous | - | 150 mL | - | - |

Procedure:

  • Dissolve N-Boc-3-hydroxypyrrolidine in 150 mL of anhydrous DCM in a 250-mL flask under a nitrogen atmosphere.

  • Add anhydrous pyridine to the solution.

  • Cool the mixture to 0°C in an ice-water bath.

  • Add p-toluenesulfonyl chloride portion-wise over 20 minutes, keeping the temperature below 5°C.[10]

  • Stir the reaction at 0°C for 4 hours, then allow it to warm to room temperature and stir overnight.[10]

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with 100 mL of DCM.

  • Wash the organic layer successively with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the tosylated product, which can often be used in the next step without further purification.

Expected Yield: >90%.

Protocol 4.2: Williamson Ether Synthesis and Deprotection

This protocol describes the coupling of the tosylate with the phenoxide, followed by in-situ or subsequent deprotection.

Materials:

Reagent/Solvent M.W. Quantity Moles Eq.
2-Methyl-5-hydroxypyridine 109.13 5.8 g 53.4 mmol 1.0
Sodium Hydride (NaH, 60% in oil) 24.00 2.35 g 58.7 mmol 1.1
N-Boc-3-tosyloxypyrrolidine 341.41 18.2 g 53.4 mmol 1.0

| Dimethylformamide (DMF), anhydrous | - | 150 mL | - | - |

Procedure:

  • To a stirred suspension of NaH in 50 mL of anhydrous DMF at 0°C under nitrogen, add a solution of 2-methyl-5-hydroxypyridine in 50 mL of anhydrous DMF dropwise.

  • Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.

  • Add a solution of N-Boc-3-tosyloxypyrrolidine in 50 mL of anhydrous DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-70°C and stir for 12-18 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and carefully quench by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude material via column chromatography to obtain the Boc-protected intermediate.

  • Perform the N-Boc deprotection as described in Protocol 3.2 .

Expected Yield: 50-70% over two steps.

Troubleshooting and Safety

  • Mitsunobu Reaction:

    • Low Yield: Ensure all reagents and solvents are anhydrous. The order of addition can be critical; pre-forming the betaine by adding DIAD to PPh₃ before adding the alcohol and phenol may improve results.[7]

    • Purification: Triphenylphosphine oxide can be challenging to remove. Chromatography is standard, but precipitation from a nonpolar solvent like diethyl ether can sometimes be effective.[1]

    • Safety: DIAD and DEAD are toxic and potentially explosive; handle with care in a well-ventilated fume hood.

  • Williamson Ether Synthesis:

    • Low Yield: Incomplete deprotonation of the phenol can be an issue. Ensure the NaH is fresh and the reaction is free of moisture.

    • Side Reactions: Elimination can compete with substitution, especially at higher temperatures. Maintain the recommended temperature range.

    • Safety: Sodium hydride (NaH) is highly flammable and reacts violently with water. Handle under an inert atmosphere. DMF is a skin irritant.

References

  • Mitsunobu reaction - Wikipedia. Available at: [Link]

  • Mitsunobu reaction - Organic Synthesis. Available at: [Link]

  • Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]

  • CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents.
  • CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.
  • JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine - Google Patents.
  • Demir, A. S., & Sariaslani, F. S. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(5), 2395-2448. Available at: [Link]

  • Baeyer–Villiger Oxidation. (n.d.). Available at: [Link]

  • Mitsunobu Reaction - Organic Chemistry Portal. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • Batool, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6549. Available at: [Link]

  • Baeyer-Villiger Oxidation - Organic Chemistry Portal. Available at: [Link]

  • The Williamson Ether Synthesis - Chemistry LibreTexts. (2019). Available at: [Link]

  • CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine - Google Patents.
  • Preparation of 2-chloro-5-methylpyridine - Patent 0121320.
  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. Available at: [Link]

  • Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation | Asian Journal of Chemistry. (2016). Available at: [Link]

  • Tosylation protocol? : r/Chempros - Reddit. (2025). Available at: [Link]

  • carbonylation of N-tosyl 3-pyrroline. - The Royal Society of Chemistry. Available at: [Link]

  • Smith, A. P., et al. (2002). SYNTHESIS OF 4-, 5-, and 6-METHYL-2,2'-BIPYRIDINE BY A NEGISHI CROSS-COUPLING STRATEGY: 5-METHYL-2,2'-BIPYRIDINE. Organic Syntheses, 78, 51. Available at: [Link]

  • Heterocyclic Studies. VII. The Preparation and Reactions of 2-Amino-5-hydroxypyridines; the Formation of an Azaquinone. Journal of the American Chemical Society. Available at: [Link]

  • Alcohol to Tosylate using Tosyl Cl, base - Organic Synthesis. Available at: [Link]

Sources

Step-by-step protocol for synthesizing 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and drug development professionals involved in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands. The protocol details the synthesis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine , a structural analogue of nAChR agonists used in neuropharmacology research.

Safety Warning & Disclaimer
  • Toxicity Alert: Compounds targeting nAChR receptors can exhibit high potency and toxicity similar to nicotine or epibatidine. Handle all final products and intermediates as potentially toxic substances using appropriate engineering controls (fume hood, glove box) and PPE.

  • Professional Use Only: This guide is intended for qualified personnel in a controlled laboratory setting.

Introduction & Retrosynthetic Analysis

The target molecule, 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine , consists of a pyridine ring substituted with a methyl group at the C2 position and a pyrrolidinyl ether moiety at the C5 position.

From a retrosynthetic perspective, the most reliable disconnection is at the ether linkage (


).
  • Fragment A: 6-Methylpyridin-3-ol (commercially available or synthesized from 5-amino-2-methylpyridine).

  • Fragment B: N-Protected 3-pyrrolidinol (e.g., tert-butyl 3-hydroxypyrrolidine-1-carboxylate).

Synthetic Strategy: Direct nucleophilic aromatic substitution (


) on the pyridine ring is difficult due to the electron-donating methyl group and the lack of strong electron-withdrawing groups activating the C5 position. Therefore, the Mitsunobu Reaction  is the preferred method to couple the acidic pyridyl phenol with the secondary alcohol of the pyrrolidine under neutral conditions. This is followed by acid-mediated deprotection.

Experimental Protocol

Step 1: Mitsunobu Coupling

Objective: Form the ether linkage between 6-methylpyridin-3-ol and N-Boc-3-pyrrolidinol.

Reagents:

  • Substrate 1: 6-Methylpyridin-3-ol (1.0 eq)

  • Substrate 2: tert-Butyl 3-hydroxypyrrolidine-1-carboxylate (1.2 eq)

  • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 eq)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 6-methylpyridin-3-ol (10 mmol) and

    
      (12 mmol) in anhydrous THF (50 mL).
    
  • Addition: Cool the solution to 0°C in an ice bath. Add ** tert-butyl 3-hydroxypyrrolidine-1-carboxylate** (12 mmol).

  • Activation: Add DIAD (12 mmol) dropwise over 15 minutes to maintain the temperature below 5°C. The solution will typically turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor reaction progress by TLC (System: 50% EtOAc/Hexanes) or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: The crude residue contains triphenylphosphine oxide (

    
    ) and reduced hydrazine byproducts. Purify via flash column chromatography on silica gel.
    
    • Eluent: Gradient of 10% to 40% Ethyl Acetate in Hexanes.

    • Product: Isolate ** tert-butyl 3-((6-methylpyridin-3-yl)oxy)pyrrolidine-1-carboxylate** as a viscous oil or white solid.

Step 2: Deprotection (Boc Removal)

Objective: Remove the tert-butoxycarbonyl protecting group to yield the secondary amine.

Reagents:

  • Substrate: tert-butyl 3-((6-methylpyridin-3-yl)oxy)pyrrolidine-1-carboxylate

  • Acid: Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Solvent: Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the intermediate from Step 1 (approx. 8 mmol) in DCM (20 mL).

  • Acidolysis: Cool to 0°C and add TFA (5 mL) dropwise (or 10 mL of 4M HCl/Dioxane).

  • Reaction: Stir at room temperature for 2–4 hours. Monitor for the disappearance of the starting material by TLC.

  • Workup:

    • Concentrate the mixture to dryness to remove excess acid and solvent.

    • Free Base Conversion: Redissolve the residue in DCM (20 mL) and wash carefully with saturated aqueous

      
       or 1M NaOH until the aqueous layer is basic (pH > 10).
      
    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Final Purification: If necessary, purify the free base by Kugelrohr distillation or convert to a salt (e.g., fumarate or hydrochloride) for crystallization.

Data Summary & Characterization

ParameterSpecification / Observation
Target Compound 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine
Molecular Formula

Molecular Weight 178.23 g/mol
Appearance Pale yellow oil (free base) or off-white solid (salt)
Key

NMR Signals
Pyridine:

~8.2 (d, H6), 7.1 (dd, H4), 7.0 (d, H3), 2.45 (s,

). Ether:

~4.9 (m, CH-O). Pyrrolidine:

~2.8-3.2 (m,

-N), 1.8-2.2 (m,

).
Mass Spectrometry

m/z
Storage Store at -20°C under inert atmosphere; hygroscopic as salt.

Process Visualization (Graphviz)

The following diagram illustrates the reaction workflow and logic flow.

SynthesisProtocol Start Starting Materials 6-Methylpyridin-3-ol N-Boc-3-pyrrolidinol Mitsunobu Step 1: Mitsunobu Coupling (DIAD, PPh3, THF, 0°C -> RT) Start->Mitsunobu Mix reagents Intermediate Intermediate N-Boc-Protected Ether Mitsunobu->Intermediate Ether formation Purification1 Purification Flash Chromatography (SiO2) Intermediate->Purification1 Remove Ph3PO Deprotection Step 2: Deprotection (TFA/DCM or HCl/Dioxane) Purification1->Deprotection Cleave Boc Workup Basification & Extraction (NaHCO3 wash, DCM ext.) Deprotection->Workup Neutralize salt FinalProduct Final Product 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Workup->FinalProduct Isolate Free Base

Figure 1: Step-by-step synthetic workflow for the preparation of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine via Mitsunobu coupling.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • Holladay, M. W., et al. (1998). "Identification of A-85380, a potent and selective nicotinic acetylcholine receptor agonist." Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802. (Describes analogous synthesis of 3-pyridyl ethers). Link

  • Trost, B. M., & Crawley, M. L. (2003). "Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis." Chemical Reviews, 103(8), 2921–2944. (Context on chiral pyrrolidine synthesis if enantiopure product is required). Link

Application Note: Strategic Coupling of Pyrrolidine to Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrrolidine-pyridine motif is a privileged pharmacophore found in numerous bioactive compounds, including nicotinic acetylcholine receptor agonists (e.g., nicotine analogs) and kinase inhibitors. However, the installation of the pyrrolidine ring onto the pyridine core presents distinct regiochemical and electronic challenges. This guide delineates two primary workflows: Nucleophilic Aromatic Substitution (SNAr) for activated positions (C2/C4) and Buchwald-Hartwig Cross-Coupling for unactivated or sterically hindered positions (C3). We provide validated protocols using modern precatalysts (RuPhos Pd G4) to ensure reproducibility and high yields.

Decision Matrix: Selecting the Right Methodology

The choice of method is dictated primarily by the position of the leaving group (LG) on the pyridine ring and the electronic environment.

CouplingDecision Start Target Structure: Pyrrolidine-Pyridine Bond Position Position of Halogen/LG? Start->Position C2_C4 C2 or C4 Position (Ortho/Para to N) Position->C2_C4 C3 C3 Position (Meta to N) Position->C3 CheckLG Leaving Group? C2_C4->CheckLG MethodB METHOD B: Pd-Catalysis (Buchwald) C3->MethodB No resonance activation Fluoro Fluorine (F) CheckLG->Fluoro Chloro Chlorine (Cl) / Bromine (Br) CheckLG->Chloro MethodA METHOD A: S_NAr (Thermal) Fluoro->MethodA Mild Heat (60-80°C) Chloro->MethodA High Heat (>100°C) or Microwave Chloro->MethodB If sensitive functional groups present

Figure 1: Decision tree for selecting reaction conditions based on pyridine substitution patterns.

Method A: Nucleophilic Aromatic Substitution (SNAr)[1][2][3][4]

Mechanistic Insight

Pyridine rings are electron-deficient (π-deficient), mimicking the reactivity of nitrobenzene. Halogens at the C2 and C4 positions allow the nitrogen atom to stabilize the anionic Meisenheimer intermediate by resonance.

  • Reactivity Order: F >> Cl ≈ Br > I.[1][2]

  • Why Fluorine? Unlike Pd-catalysis (where C-Br is preferred), SNAr is accelerated by the high electronegativity of fluorine, which lowers the LUMO energy and stabilizes the transition state for the initial nucleophilic attack [1].

Protocol 1: Thermal SNAr (Green/Standard)

Applicable for: 2-Fluoropyridine, 4-Fluoropyridine, 2-Chloropyridine (requires higher temp).

Reagents:

  • Substrate: 2-Fluoropyridine (1.0 equiv)[3]

  • Nucleophile: Pyrrolidine (1.2 – 1.5 equiv)

  • Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)

  • Solvent: DMSO (for kinetics) or Water (Green chemistry alternative)

Step-by-Step Procedure:

  • Charge: To a 20 mL reaction vial equipped with a magnetic stir bar, add 2-fluoropyridine (1.0 mmol, 97 mg) and K2CO3 (2.0 mmol, 276 mg).

  • Solvent: Add DMSO (2.0 mL, 0.5 M concentration). Note: For 2-chloropyridines, use NMP and heat to 120°C.

  • Addition: Add pyrrolidine (1.2 mmol, 100 µL) dropwise.

  • Reaction: Cap the vial and heat to 80°C for 4–6 hours.

    • Checkpoint: Monitor by LC-MS.[1] The product (M+H) should be the dominant peak. 2-Fluoropyridines typically convert fully within 2 hours; 2-Chloropyridines may require overnight heating.

  • Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Flash chromatography (Hexane/EtOAc) is usually sufficient.

Data Summary: Halogen Effect on Conversion

Substrate Solvent Temp (°C) Time (h) Yield (%) Notes
2-Fluoro pyridine DMSO 80 2 96 Cleanest reaction.
2-Chloro pyridine DMSO 120 16 78 Slower; requires forcing conditions.

| 2-Bromo pyridine | DMSO | 120 | 24 | 45 | Significant decomposition; switch to Method B. |

Method B: Buchwald-Hartwig Cross-Coupling[1][6][7]

Mechanistic Insight

For C3-halopyridines (where SNAr is electronically disfavored) or deactivated C2/C4 rings (e.g., containing electron-donating groups like -OMe), Palladium catalysis is required.

  • Challenge: Pyridines can coordinate to Pd(II) species, poisoning the catalyst.

  • Solution: Use bulky, electron-rich biaryl phosphine ligands. RuPhos is the "Gold Standard" for secondary amines like pyrrolidine because it prevents the formation of inactive Pd-pyridine complexes and facilitates reductive elimination [2][3].

Protocol 2: RuPhos Pd G4 Coupling

Applicable for: 3-Bromopyridine, 3-Chloropyridine, substituted halopyridines.

Reagents:

  • Catalyst: RuPhos Pd G4 (1599466-85-9) (1–3 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure:

  • Inert Setup: Flame-dry a reaction vial and cool under Argon/Nitrogen.

  • Solids: Add RuPhos Pd G4 (0.02 mmol, 2 mol%) and aryl halide (1.0 mmol). If using solid NaOtBu, add it here.

  • Purge: Seal vial and cycle vacuum/inert gas (3x).

  • Liquids: Inject anhydrous THF (2.0 mL) and Pyrrolidine (1.2 mmol).

  • Base Addition: Dropwise add LiHMDS (2.0 mL, 1.0 M in THF).

    • Why LiHMDS? Soluble bases often provide faster kinetics for pyridines than heterogeneous carbonate bases [4].

  • Reaction: Stir at 65°C for 2–16 hours.

    • Visual Cue: The solution often turns from pale orange to dark brown/black upon completion.

  • Quench: Cool to RT, dilute with EtOAc, and quench with saturated NH4Cl.

  • Purification: Silica gel chromatography. Tip: Add 1% Triethylamine to the eluent to prevent the pyridine product from streaking.

PdCycle PreCat RuPhos Pd G4 (Precatalyst) Active L-Pd(0) Active Species PreCat->Active Base Activation OxAdd Oxidative Addition (Ar-Pd-X) Active->OxAdd + 3-Bromopyridine AmineBind Amine Binding (Ar-Pd-N) OxAdd->AmineBind + Pyrrolidine + Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->Active Regeneration

Figure 2: Simplified catalytic cycle for RuPhos-mediated coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Method B) Catalyst poisoning by pyridine N.Switch to RuPhos or BrettPhos (bulkier ligands prevent N-binding). Increase temp to 80°C.
Protodehalogenation

-hydride elimination or moisture.[4]
Ensure anhydrous solvents. Switch base to Cs2CO3 (milder).
Regioselectivity Issues Poly-halogenated substrates.C2-F reacts before C4-Cl (SNAr). C4-Cl reacts before C3-Br (SNAr). C3-Br requires Pd.[4][5][6]
Streaking on TLC/Column Pyridine interaction with silica silanols.Pre-wash silica with 1% Et3N in Hexanes or use MeOH/DCM with NH3.

References

  • BenchChem Application Notes. Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. (2025).[1][3] Link

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[5][6][7][8] Chemical Reviews, 116(19), 12564–12649. Link

  • Schade, M. A., et al. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of Organic Chemistry (via PMC). Link

  • Wuxi AppTec. How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (2024).[9][10] Link

  • Mahdhaoui, F., et al. (2019).[11] SNAr reactions of substituted pyridines with secondary amines.[1][3][11] International Journal of Chemical Kinetics. Link

Sources

Application Note: Strategic Functionalization of the Nitrogen Centers in 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the selective functionalization of the two distinct nitrogen atoms in 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine, a scaffold of significant interest in medicinal chemistry. Pyridine motifs are ubiquitous in pharmaceuticals, and the ability to precisely modify nitrogen atoms is a routine yet critical process in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.[1] This guide details field-proven protocols for derivatization of both the aliphatic pyrrolidine nitrogen and the aromatic pyridine nitrogen. We present strategies based on inherent reactivity differences, as well as orthogonal protection-deprotection sequences for more complex synthetic routes. Each protocol is accompanied by mechanistic insights, data tables, and workflow diagrams to empower researchers in drug development to harness the full synthetic potential of this valuable molecular framework.

Foundational Principles: Reactivity Analysis

The key to selectively functionalizing 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine lies in understanding the profound differences in the electronic and steric environments of its two nitrogen atoms.

  • Pyrrolidine Nitrogen: This is a secondary aliphatic amine. The nitrogen's lone pair of electrons resides in an sp³-hybridized orbital, making it highly available for nucleophilic attack.[2] Consequently, this site is significantly more basic (pKa of the conjugate acid is ~11.3) and nucleophilic than its pyridine counterpart.[2] It readily participates in common amine reactions such as alkylation, acylation, and reductive amination under standard conditions.

  • Pyridine Nitrogen: This nitrogen is part of an aromatic ring system. Its lone pair occupies an sp²-hybridized orbital in the plane of the ring and is not involved in the aromatic π-system.[2] The sp² hybridization imparts greater s-character, holding the lone pair closer to the nucleus and rendering it less basic (pKa of the conjugate acid is ~5.2) and less nucleophilic.[2] Functionalization at this site typically requires more forcing conditions or alternative strategies like N-oxidation.

This inherent difference in reactivity is the cornerstone of our synthetic strategy, allowing for the selective functionalization of the pyrrolidine nitrogen in the presence of the pyridine nitrogen.

Strategic Decision Workflow

The choice of synthetic route depends entirely on the desired final structure. The following diagram outlines the primary strategic decisions for functionalizing the target molecule.

G start Target Design: Which nitrogen to functionalize? pyrrolidine Pyrrolidine Nitrogen Only start->pyrrolidine Most common pathway pyridine Pyridine Nitrogen Only start->pyridine both Sequential Functionalization of Both Nitrogens start->both sec1 Proceed to Section 3: Direct Functionalization Protocols pyrrolidine->sec1 sec3 Proceed to Section 4: Direct Quaternization or N-Oxidation pyridine->sec3 sec2 Proceed to Section 5: Orthogonal Protection Strategy both->sec2

Caption: Strategic workflow for functionalizing the target scaffold.

Protocols for Selective Functionalization of the Pyrrolidine Nitrogen

Leveraging its superior nucleophilicity, the pyrrolidine nitrogen can be selectively modified with a wide range of electrophiles.

Protocol 1: N-Alkylation

N-alkylation introduces alkyl substituents via nucleophilic substitution. The reaction of a secondary amine with an alkyl halide can be complicated by the formation of hydrohalic acid, which protonates the starting amine and halts the reaction.[3] Therefore, a non-nucleophilic base is required to scavenge the acid byproduct.

Step-by-Step Methodology:

  • Dissolve 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (1.0 equiv) in an anhydrous aprotic solvent such as acetonitrile (ACN) or N,N-Dimethylformamide (DMF).

  • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA, 2.0-2.5 equiv).

  • Add the alkyl halide (R-X) (1.1-1.5 equiv) to the mixture.

  • Stir the reaction at a temperature ranging from room temperature to 80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Expertise & Insights:

  • Choice of Base: Cesium carbonate (Cs₂CO₃) is often superior for less reactive alkyl halides due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the amine. For routine alkylations, potassium carbonate (K₂CO₃) is a more cost-effective choice.

  • Solvent: DMF can help solubilize reactants but requires higher temperatures for removal. Acetonitrile is often a good starting point.

Table 1: Representative N-Alkylation Conditions

Alkylating Agent (R-X) Base Solvent Temperature Typical Yield
Benzyl bromide K₂CO₃ ACN Room Temp >90%
Ethyl bromoacetate K₂CO₃ DMF 60 °C 80-90%

| 2-Bromopropane | Cs₂CO₃ | DMF | 80 °C | 65-75% |

Protocol 2: N-Acylation

N-acylation with acyl chlorides or anhydrides is a robust method for forming amide bonds. The reaction is typically rapid and high-yielding. A base is required to neutralize the HCl or carboxylic acid byproduct.[4][5]

Step-by-Step Methodology:

  • Dissolve 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Add a tertiary amine base such as triethylamine (TEA) or pyridine (1.5 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (typically 1-4 hours).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography or recrystallization.

Expertise & Insights:

  • Catalyst: For sluggish reactions, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can be added to accelerate the acylation.[5]

  • Workup: An acidic wash (e.g., 1M HCl) can be used to remove excess tertiary amine base, but care must be taken not to protonate the product's pyridine ring, which may move it into the aqueous layer.

Protocol 3: Reductive Amination

Reductive amination is a powerful method for installing a diverse range of substituents by reacting the amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mildness and high selectivity for iminium ions over carbonyls.[6][7][8]

Caption: Workflow for reductive amination.

Step-by-Step Methodology:

  • To a stirred solution of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (1.0 equiv) and the desired aldehyde or ketone (1.1 equiv) in 1,2-dichloroethane (DCE) or DCM, add sodium triacetoxyborohydride (1.5 equiv) in portions.

  • For less reactive ketones, a catalytic amount of acetic acid may be added.[6][7]

  • Stir the reaction at room temperature for 2-24 hours, monitoring by LC-MS.

  • Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Expertise & Insights:

  • Solvent Choice: DCE is the preferred solvent as it is compatible with STAB and generally provides good reaction rates.[6][7] Methanol is not compatible with STAB.[8][9]

  • Selectivity: This method tolerates a wide variety of functional groups, including esters, nitro groups, and alkenes, which might be reduced by harsher reagents.[7]

Protocol 4: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an amine and an aryl halide.[10][11] This modern synthetic method provides access to N-aryl pyrrolidine derivatives.

Step-by-Step Methodology:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (Ar-X, 1.0 equiv), 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%).

  • Add a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to 80-110 °C, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Expertise & Insights:

  • Catalyst System: The choice of ligand is critical and depends on the specific aryl halide and amine. Electron-rich, bulky phosphine ligands are generally effective.[12] Pre-formed palladium catalysts can also improve reaction efficiency and reproducibility.[13]

  • Inert Conditions: The Pd(0) catalytic species is sensitive to oxygen, making the exclusion of air crucial for reaction success.[12]

Protocols for Functionalization of the Pyridine Nitrogen

Due to its lower nucleophilicity, direct functionalization of the pyridine nitrogen requires more reactive electrophiles or alternative activation strategies.

Protocol 5: Pyridinium Salt Formation (Quaternization)

Reaction with strong alkylating agents, such as methyl iodide or benzyl bromide, can lead to the formation of a stable N-alkyl pyridinium salt.[14][15]

Step-by-Step Methodology:

  • Dissolve 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (1.0 equiv) in a suitable solvent (e.g., acetonitrile, acetone, or neat).

  • Add an excess of a highly reactive alkylating agent (e.g., methyl iodide, 3.0 equiv).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C). The product often precipitates from the solution.

  • If precipitation occurs, collect the solid product by filtration, wash with a cold solvent (like diethyl ether) to remove excess alkylating agent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify by recrystallization.

Protocol 6: N-Oxidation

Oxidation of the pyridine nitrogen to an N-oxide significantly alters the ring's electronic properties, making it a versatile intermediate for further functionalization. meta-Chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation.[16][17]

Step-by-Step Methodology:

  • Dissolve 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (1.0 equiv) in a chlorinated solvent like DCM.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.1-1.5 equiv) portion-wise, keeping the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Quench the reaction with an aqueous solution of a mild reducing agent (e.g., sodium thiosulfate or sodium sulfite) to destroy excess peroxide.

  • Basify the mixture with aqueous NaHCO₃ or Na₂CO₃ and extract with DCM or a more polar solvent mixture (e.g., DCM/isopropanol).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-oxide.

Orthogonal Protection Strategy for Sequential Functionalization

For syntheses requiring modification of both nitrogen atoms, an orthogonal protection strategy is essential. The most logical approach is to protect the highly reactive pyrrolidine nitrogen, perform chemistry on the pyridine nitrogen, and then deprotect. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose as it is stable to a wide range of conditions but is easily removed with acid.[18]

Caption: Orthogonal strategy for sequential functionalization.

Protocol 7a: Boc Protection of Pyrrolidine Nitrogen

This procedure uses di-tert-butyl dicarbonate (Boc₂O) to install the Boc protecting group.[19][20]

Step-by-Step Methodology:

  • Dissolve 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (1.0 equiv) in DCM or THF.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv).

  • Add a base such as triethylamine (1.5 equiv) or a catalytic amount of DMAP.

  • Stir at room temperature for 2-16 hours until the reaction is complete.

  • Wash the reaction mixture with water and brine.

  • Dry the organic phase over Na₂SO₄, filter, and concentrate to afford the Boc-protected product, which is often pure enough for the next step.

Protocol 7b: Boc Deprotection

The Boc group is readily cleaved under acidic conditions, regenerating the free secondary amine.[21]

Step-by-Step Methodology:

  • Dissolve the Boc-protected substrate in a suitable solvent such as DCM, dioxane, or methanol.

  • Add a strong acid. Common reagents include trifluoroacetic acid (TFA, 20-50% in DCM) or 4M HCl in dioxane.

  • Stir at room temperature for 1-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid.

  • The product is typically isolated as the corresponding acid salt (e.g., hydrochloride or trifluoroacetate), which can be neutralized with a mild base during a subsequent aqueous workup if the free amine is desired.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. [Link]

  • Synthesis of secondary and tertiary amines. Organic Chemistry Portal. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. National Center for Biotechnology Information. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. ACS Publications. [Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]

  • Basic strength of pyridine vs. pyrrolidine. Chemistry Stack Exchange. [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. National Center for Biotechnology Information. [Link]

  • Development of a Safe and Practical N-Oxidation Procedure Using m-CPBA in Acetic Acid. ACS Publications. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. [Link]

  • N-alkylation of secondary amine? ResearchGate. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Reference. [Link]

  • Between pyrrole and pyrrolidine, which nitrogen would be most nucleophilic? Why? Pearson. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • pyridine-n-oxide. Organic Syntheses. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? S-INOCHEM. [Link]

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Center for Biotechnology Information. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • 4-selective functionalization of pyridine. ACS Publications. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. Semantic Scholar. [Link]

  • Preparation of Pyridine N-oxide Derivatives in Microreactor. Periodica Polytechnica. [Link]

  • Reductive Amination. Myers Research Group, Harvard University. [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Amine alkylation. Wikipedia. [Link]

  • Reductive animations with Sodium Triacetoxyborohydride (STAB). Reddit. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Center for Biotechnology Information. [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Royal Society of Chemistry. [Link]

  • Synthesis process of pyridine-N-oxide.
  • N-Alkyl pyridinium salts as the active components in materials and bioactive molecules as well as versatile synthetic intermediates. ResearchGate. [Link]

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SpringerLink. [Link]

  • A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Defense Technical Information Center. [Link]

  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]

  • How to Boc protect secondary amine on solid phase. ResearchGate. [Link]

  • Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. ACS Publications. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Selective N-Alkylation of 2-Pyridones. Synfacts. [Link]

Sources

Application Notes and Protocols for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine: A Guide for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This document provides detailed application notes and protocols for the safe handling and storage of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine, a heterocyclic compound of interest in pharmaceutical and medicinal chemistry research.[1][2][3] Given its structural motifs—a substituted pyridine ring and a pyrrolidine ether linkage—this guide synthesizes established best practices for related chemical classes to ensure scientific integrity and personnel safety.[4][5]

Compound Identity and Properties

Property Anticipated Characteristic Rationale and Expert Insight
Appearance Likely a liquid or low-melting solid.[1]Many similar small molecule heterocyclic compounds exist in these forms at room temperature.
Odor Potentially unpleasant, amine-like or fishy odor.[2][6]Pyridine and its derivatives are known for their characteristic and often pungent smells.[2][6] Handling in a well-ventilated area is crucial.
Solubility Expected to be miscible with water and common organic solvents.[2][3]The pyridine nitrogen and the ether oxygen can act as hydrogen bond acceptors, enhancing aqueous solubility.[3]
Stability Potentially sensitive to light, heat, and strong oxidizing agents.[7][8]Pyridine rings can be susceptible to photodegradation.[7] Elevated temperatures may lead to decomposition.[7]

Hazard Identification and Personal Protective Equipment (PPE)

Given the chemical functionalities, 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine should be handled as a potentially hazardous substance. The primary hazards are anticipated to be skin and eye irritation, and potential toxicity if ingested or inhaled.[9][10][11]

Recommended Personal Protective Equipment (PPE)
Equipment Specification Justification
Eye Protection Indirect-vent, impact and splash-resistant goggles. A face shield is recommended when handling larger quantities.[8][9]To protect against accidental splashes which could cause serious eye irritation or damage.[10]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before each use.[8][12]To prevent skin contact, which may cause irritation or absorption of the compound.[9][13]
Body Protection A laboratory coat is mandatory. For larger scale operations, a flame-retardant and antistatic protective suit should be considered.[12]To protect against spills and contamination of personal clothing.
Respiratory Protection Not typically required for small-scale use in a well-ventilated fume hood. If vapors or aerosols are generated, a respirator with an appropriate organic vapor cartridge should be used.To prevent inhalation of potentially harmful vapors.

In-Lab Handling and Storage Protocols

Adherence to strict protocols for handling and storage is paramount to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Receiving and Initial Storage Workflow

A Receive Shipment B Inspect Container for Damage A->B C Verify Compound Identity and Quantity B->C Intact F Quarantine and Report if Damaged B->F Damaged D Log Compound into Inventory C->D E Store in Designated Location: - Cool, Dry, Dark - 2-8°C Recommended D->E

Caption: Workflow for receiving and initial storage of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine.

Short-Term and Long-Term Storage

Short-Term Storage (Up to 1 month): For immediate use, the compound can be stored at room temperature (15-25°C) in a tightly sealed container, protected from light.[14] An amber glass vial is recommended.[7]

Long-Term Storage (Greater than 1 month): For long-term stability, refrigeration at 2-8°C is strongly advised.[7] The container should be tightly sealed to prevent moisture absorption and placed in a desiccator if necessary. Some sources also suggest freezing at -20°C for optimal preservation.[7]

Storage Condition Temperature Container Atmosphere Rationale
Short-Term 15-25°CTightly sealed amber glass vialNormalMinimizes immediate degradation for compounds in active use.
Long-Term 2-8°C or -20°C[7]Tightly sealed amber glass vialInert gas (Argon or Nitrogen) overlay is recommendedReduces the rate of potential thermal and oxidative degradation, preserving compound integrity over time.
Protocol for Preparing a Stock Solution

This protocol outlines the steps for preparing a stock solution of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine for experimental use.

Materials:

  • 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

  • Appropriate solvent (e.g., DMSO, Ethanol, Water)

  • Calibrated analytical balance

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Pre-use Inspection: Before opening, allow the compound container to equilibrate to room temperature to prevent condensation of atmospheric moisture.

  • Weighing: In a chemical fume hood, accurately weigh the desired amount of the compound into a clean, dry vial.

  • Solvent Addition: Add a portion of the desired solvent to the vial.

  • Dissolution: Cap the vial and facilitate dissolution by vortexing or sonicating. Gentle warming may be applied if necessary, but care should be taken to avoid thermal degradation.

  • Final Volume: Once fully dissolved, transfer the solution to a volumetric flask and add solvent to the final desired volume.

  • Labeling and Storage: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the same conditions recommended for the neat compound (refrigerated and protected from light). It is best practice to prepare fresh solutions for experiments.[7]

Spill Management and Waste Disposal

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

Spill Response Workflow

A Small Spill Occurs B Evacuate Immediate Area (if necessary) A->B C Don Appropriate PPE B->C D Contain Spill with Absorbent Material (e.g., vermiculite, sand)[17] C->D E Collect Absorbed Material into a Sealed Container D->E F Clean Spill Area with Soap and Water E->F G Dispose of Waste as Hazardous Chemical Waste F->G

Sources

In vitro assay preparation using 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Basis

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (hereafter referred to as Compound A ) represents a "privileged scaffold" in nicotinic acetylcholine receptor (nAChR) medicinal chemistry.[1] Structurally, it features a pyridine ether motif linked to a pyrrolidine ring, a pharmacophore shared with high-affinity ligands such as A-85380 and ABT-089 .[1]

Unlike nicotine, which possesses a direct carbon-carbon bond between the pyridine and pyrrolidine rings, the ether linkage in Compound A typically confers enhanced flexibility and hydrogen-bonding potential, often resulting in high affinity for the


 nAChR subtype  and moderate affinity for the 

subtype.

Experimental Context: This guide details the protocols for profiling Compound A. Because nAChRs are rapid-desensitizing ligand-gated ion channels, successful assay execution requires precise timing and specific buffer formulations to prevent receptor inactivation prior to measurement.

Compound Handling & Stock Preparation

Chemical Properties:

  • Nature: Secondary amine (pyrrolidine nitrogen).[2]

  • pKa: Estimated ~9.0–9.5 (pyrrolidine nitrogen).

  • Solubility: The free base is likely an oil or low-melting solid; hydrochloride salts are hygroscopic solids.

Protocol: Stock Solution Generation To ensure consistent potency (


) data, proper solubilization is critical to avoid "sticking" (non-specific binding) to plasticware, a common issue with lipophilic amines.
  • Primary Stock (10 mM):

    • Dissolve neat compound in 100% DMSO .

    • Note: Avoid aqueous acidification for long-term storage as it may promote hydrolysis of the ether linkage over months.[1]

    • Store at -20°C in small aliquots (avoid freeze-thaw cycles).

  • Working Dilutions (Assay Ready):

    • Dilute Primary Stock into Assay Buffer (HBSS + 20 mM HEPES).

    • Critical Step: Ensure final DMSO concentration in the cell assay is

      
      . nAChRs are sensitive to solvent effects; DMSO >1% can alter channel gating kinetics.
      

DOT Diagram: Serial Dilution Workflow

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc.) Stock->Inter 1:10 Dilution in Buffer Assay Assay Plate (1x Conc., 0.1% DMSO) Inter->Assay 1:100 Transfer to Cells Cells Cells (HEK-a4b2) Cells->Assay Addition

Assay Protocol 1: Radioligand Binding (Affinity)

Objective: Determine the binding affinity (


) of Compound A for the 

nAChR using competition binding.

Mechanistic Insight: We utilize ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-Epibatidine  as the tracer. Epibatidine has extremely high affinity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

pM), making it ideal for displacing tight-binding ligands like Compound A.

Materials:

  • Membranes: Rat cortical homogenates or HEK293 cells stably expressing human

    
    .
    
  • Tracer: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Epibatidine (Specific Activity > 50 Ci/mmol).
    
  • Non-Specific Binding (NSB) Control: 300

    
    M Nicotine or 10 
    
    
    
    M Epibatidine (cold).
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.

Step-by-Step Protocol:

  • Pre-Soak: Soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour.

    • Why? Positively charged PEI reduces the non-specific binding of the radioligand to the negatively charged glass fibers.

  • Incubation:

    • In a 96-well plate, add:

      • 25

        
        L Assay Buffer (Total Binding) OR Cold Competitor (NSB).
        
      • 25

        
        L Compound A (dilution series: 1 nM to 10 
        
        
        
        M).
      • 25 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

        
        L 
        
        
        
        -Epibatidine (Final conc: ~0.5 nM).
      • 125

        
        L Membrane Suspension (10–20 
        
        
        
        g protein/well).
  • Equilibrium: Incubate for 2 hours at 4°C .

    • Why 4°C? Reduces receptor degradation and proteolysis during long incubations.

  • Harvest: Rapid filtration using a cell harvester (e.g., Brandel or PerkinElmer). Wash 3x with ice-cold buffer.[1]

  • Detection: Add scintillation cocktail and count on a Beta-counter.

Assay Protocol 2: Functional Calcium Flux (FLIPR)

Objective: Determine if Compound A is an Agonist or Antagonist and measure potency (


/

).

Mechanistic Insight: nAChRs are cation channels (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, 

,

). Upon activation,

influx triggers fluorescence in calcium-sensitive dyes (e.g., Fluo-4 or Calcium 6). Because

receptors desensitize in milliseconds to seconds, a no-wash assay with rapid liquid addition is mandatory.

DOT Diagram: FLIPR Workflow

FLIPR_Workflow Plating Cell Plating (CHO-K1-a4b2) 24h incubation DyeLoad Dye Loading (Calcium 6 + Probenecid) 1h @ 37°C Plating->DyeLoad Baseline Baseline Read (10 seconds) DyeLoad->Baseline Injection Compound Injection (50 uL/sec) Baseline->Injection Trigger Response Measure Flux (180 seconds) Injection->Response

Step-by-Step Protocol:

  • Cell Culture: Plate CHO-K1 cells stably expressing

    
     at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate 24h.
    
  • Dye Loading:

    • Remove media. Add 100

      
      L Calcium 6 Assay Kit  (Molecular Devices) dissolved in HBSS + 20 mM HEPES.
      
    • Additive: Add 2.5 mM Probenecid .

    • Why? Probenecid inhibits the OAT transporter, preventing the cells from pumping the dye back out.

  • Incubation: 1 hour at 37°C, followed by 15 min at Room Temperature (RT).

    • Why RT? Cooling slightly slows receptor desensitization kinetics, improving signal window.

  • Compound Addition (Agonist Mode):

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Start read: 10s baseline.

    • Inject Compound A (5x concentration).

    • Read for 180s.

  • Data Analysis: Calculate Max - Min RFU (Relative Fluorescence Units). Plot against log[Compound] to determine

    
    .
    

Data Analysis & Quality Control

Summary Table: Expected Parameters

ParameterValue / CriteriaNotes
Z' Factor > 0.5Indicates a robust assay suitable for screening.[1]
DMSO Tolerance < 0.5%Higher DMSO suppresses nAChR channel opening.
Signal Window > 2-foldAgonist response over background.[3]
Reference ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Epibatidine: ~0.04 nMUse as positive control for binding.
Reference

Nicotine: ~1-10

M
Use as positive control for function.

Troubleshooting Guide:

  • Low Signal: nAChRs may be desensitized. Ensure cells are not handled roughly before dye loading. Do not wash cells after dye loading (use a masking dye kit).

  • High Background: Ensure Probenecid is fresh. Dye leakage raises baseline.

  • Variable Replicates: Check pipetting speed. nAChR activation is fast; slow mixing leads to artifacts.

References

  • Reaction Biology. (2026). nAChR (

    
    ) Functional Antagonist Assay Service.[4] Retrieved from [Link]
    
  • Govind, A. P., et al. (2012).[5] Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies. Journal of Neuroscience. Retrieved from [Link][1]

  • Brown, L. L., et al. (2002).[6] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (2025). 3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine/Analog Context). Retrieved from [Link]

Sources

Scalable manufacturing processes for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on Scalable Manufacturing Processes for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Abstract

This application note provides a comprehensive technical guide for the scalable synthesis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine, a heterocyclic motif of interest in pharmaceutical development. We move beyond theoretical routes to present field-proven, optimized protocols designed for large-scale manufacturing. The guide is structured around a convergent synthesis strategy, focusing on the robust preparation of key precursors—2-Methyl-5-hydroxypyridine and N-protected (R/S)-pyrrolidin-3-ol—and their efficient coupling. Emphasis is placed on process optimization, impurity control, and the rationale behind the selection of reagents and reaction conditions to ensure reproducibility, safety, and economic viability in a manufacturing environment.

Introduction and Strategic Overview

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine is a substituted pyridine ether that incorporates a chiral pyrrolidine moiety. Such structures are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets. The development of a scalable, efficient, and cost-effective manufacturing process is critical for advancing compounds of this class from discovery to clinical development.

The primary challenge in scaling up the synthesis of this molecule lies in the formation of the ether linkage between the electron-rich pyridine ring and the secondary alcohol of the pyrrolidine ring. Traditional methods may suffer from low yields, harsh conditions, or the generation of difficult-to-remove byproducts. This guide outlines a convergent synthetic approach, which is often preferred for manufacturing as it maximizes efficiency and allows for the independent optimization of each branch of the synthesis.

Retrosynthetic Analysis

The chosen strategy deconstructs the target molecule into two key, readily accessible building blocks: 2-Methyl-5-hydroxypyridine (2 ) and a suitably N-protected pyrrolidin-3-ol (3 ). This approach isolates the challenges of each fragment's synthesis before the critical C-O bond formation step.

G cluster_0 Key Disconnection (C-O Ether Bond) TM Target Molecule (1) 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine K1 Precursor A (2) 2-Methyl-5-hydroxypyridine TM->K1 K2 Precursor B (3) N-Protected (R/S)-pyrrolidin-3-ol TM->K2

Figure 1: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor A: 2-Methyl-5-hydroxypyridine (2)

The availability of high-purity 2-Methyl-5-hydroxypyridine is paramount. While several synthetic routes exist, many are not amenable to scale-up.[1] We present an optimized protocol based on the catalytic hydrogenation of 3-cyano-6-hydroxypyridine, a method noted for its high yield and operational simplicity.[2][3]

Rationale for Route Selection

Alternative methods, such as those starting from 2-bromo-5-methylpyridine, often involve high temperatures and strong bases like potassium tert-butoxide, which can be challenging to handle on a large scale.[4] The catalytic reduction of 3-cyano-6-hydroxypyridine offers milder conditions and a more favorable impurity profile. The use of an anionic surfactant in an acidic medium has been shown to improve reaction efficiency and yield.[3]

Optimized Protocol for 2-Methyl-5-hydroxypyridine (2)

Materials:

  • 3-cyano-6-hydroxypyridine

  • 5% Palladium on Carbon (Pd/C, 50% wet)

  • Sulfuric Acid (98%)

  • Sodium Lauryl Sulfate

  • n-Butanol

  • Water

  • Sodium Hydroxide (10% aq. solution)

Procedure:

  • To a suitable hydrogenation reactor, charge n-butanol and water to form a biphasic solvent system.

  • Add 3-cyano-6-hydroxypyridine (1.0 eq) and sodium lauryl sulfate (0.05 eq).

  • Stir the mixture to achieve a uniform suspension. Raise the temperature to 50 °C.

  • Slowly add a pre-prepared solution of sulfuric acid in water. Maintain the temperature at 50 °C and stir for 20 minutes.

  • Cool the mixture to room temperature and add the 5% Pd/C catalyst (50% wet, ~5 mol%).

  • Purge the reactor with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (atmospheric pressure or slightly above) and maintain vigorous stirring.

  • Monitor the reaction for hydrogen uptake and by in-process control (e.g., HPLC) until the starting material is consumed (typically 6-8 hours).

  • Upon completion, purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Wash the filtrate with a 10% sodium hydroxide solution to remove acidic components.

  • Adjust the pH of the aqueous layer to ~5 with acid and extract with n-butanol. The resulting butanol solution contains the crude product.

  • The product can be isolated by solvent removal under reduced pressure or the solution can be carried forward directly into the next step if process validation allows. Typical isolated yields are in the range of 80-85%.[2]

ParameterConditionRationale
Catalyst 5% Pd/CEfficient and cost-effective for hydrogenation of nitriles.
Solvent n-Butanol / WaterBiphasic system aids in solubility and work-up.
Additive Sodium Lauryl SulfateAnionic surfactant improves reaction efficiency.[3]
Temperature 50 °C -> RTInitial heating improves solubility, hydrogenation at RT is safe and efficient.
Work-up Filtration & ExtractionAvoids chromatography, ensuring scalability.

Table 1: Optimized parameters for the synthesis of 2-Methyl-5-hydroxypyridine.

Synthesis of Precursor B: N-Boc-(R/S)-pyrrolidin-3-ol (3)

The secondary amine of the pyrrolidine ring is a nucleophile and must be protected to prevent side reactions during the subsequent etherification step. The tert-butoxycarbonyl (Boc) group is an ideal choice for large-scale synthesis due to its high stability under basic and nucleophilic conditions and its clean, acidic deprotection.[5]

Protocol for Boc Protection

Materials:

  • (R/S)-pyrrolidin-3-ol

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Sodium Bicarbonate (aq. solution)

Procedure:

  • Dissolve (R/S)-pyrrolidin-3-ol (1.0 eq) in DCM in a suitable reactor.

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add a solution of (Boc)₂O (1.05 eq) in DCM, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Wash sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R/S)-pyrrolidin-3-ol as a crude oil or solid, which is often of sufficient purity (>95%) for the next step.

Key Coupling Step: Formation of the Pyridine Ether Linkage

The formation of the C-O bond between the hydroxypyridine and the protected pyrrolidinol is the most critical step. While a classical Williamson ether synthesis is an option, it often requires a strong base that can be incompatible with the pyridine ring. The Mitsunobu reaction offers a significantly milder and more reliable alternative.[6]

Overcoming Scalability Challenges of the Mitsunobu Reaction

The conventional Mitsunobu reaction using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) is notoriously difficult to scale up. The primary issues are the formation of triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate byproduct, which are often difficult to separate from the desired product without extensive chromatography.

To create a scalable process, we employ a modified Mitsunobu protocol that replaces the standard reagents with alternatives that facilitate simple, non-chromatographic purification.[7]

  • Phosphine Replacement: Polymer-supported triphenylphosphine (PS-PPh₃) is used. The resulting polymer-bound phosphine oxide is removed by simple filtration.

  • Azodicarboxylate Replacement: 1,1'-(Azodicarbonyl)dipiperidine (ADDP) is used in place of DEAD/DIAD. The corresponding hydrazine byproduct is a solid that precipitates from many common solvents and can also be removed by filtration.[8][9]

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Modified Mitsunobu Coupling cluster_2 Step 3: Scalable Work-up cluster_3 Step 4: Deprotection & Isolation P1 Synthesize 2-Methyl-5-hydroxypyridine C1 React Precursors with PS-PPh3 and ADDP in THF P1->C1 P2 Synthesize N-Boc-pyrrolidin-3-ol P2->C1 C2 Monitor Reaction by LC-MS C1->C2 W1 Filter to Remove Polymer-Bound TPPO C2->W1 W2 Filter to Remove Precipitated Hydrazine Byproduct W1->W2 W3 Solvent Exchange & Extraction W2->W3 D1 Treat with TFA or HCl in suitable solvent W3->D1 D2 Basify and Extract D1->D2 D3 Crystallization or Salt Formation D2->D3

Figure 2: Scalable workflow for the synthesis of the target molecule.

Protocol for Modified Mitsunobu Coupling

Materials:

  • 2-Methyl-5-hydroxypyridine (2) (1.0 eq)

  • N-Boc-(R/S)-pyrrolidin-3-ol (3) (1.1 eq)

  • Polymer-supported triphenylphosphine (PS-PPh₃, ~1.5-3.0 mmol/g loading) (1.5 eq)

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, inerted reactor, charge anhydrous THF.

  • Add 2-Methyl-5-hydroxypyridine (2), N-Boc-(R/S)-pyrrolidin-3-ol (3), and PS-PPh₃. Stir to form a suspension.

  • Cool the mixture to 0 °C.

  • In a separate vessel, dissolve ADDP in a minimal amount of anhydrous THF.

  • Slowly add the ADDP solution to the reactor, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor completion by LC-MS.

  • Upon completion, filter the reaction mixture to remove the PS-PPh₃ resin. Wash the resin with THF.

  • Cool the combined filtrate to 0-5 °C for several hours to precipitate the hydrazine byproduct derived from ADDP.

  • Filter the mixture to remove the precipitated solid.

  • Concentrate the filtrate under reduced pressure. The resulting crude oil or solid is the Boc-protected final product. This material can be purified further by extraction or crystallization if necessary, but is often carried directly to the deprotection step.

Final Deprotection and Product Isolation

The final step is the removal of the Boc protecting group to yield the target molecule.

Protocol for Boc Deprotection

Materials:

  • Crude Boc-protected 2-Methyl-5-((N-Boc-pyrrolidin-3-yl)oxy)pyridine

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM) or Dioxane

  • Sodium Hydroxide (aq. solution)

Procedure:

  • Dissolve the crude Boc-protected intermediate in DCM or Dioxane.

  • Cool the solution to 0 °C.

  • Slowly add trifluoroacetic acid (5-10 eq) or a solution of 4M HCl in Dioxane (5-10 eq).

  • Stir at room temperature and monitor by LC-MS until the starting material is consumed (typically 1-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and cool to 0 °C.

  • Adjust the pH to >10 with a cold solution of NaOH.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., DCM, Ethyl Acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine.

Final Purification

For pharmaceutical applications, high purity is essential. Instead of chromatography, scalable purification methods should be employed:

  • Crystallization: The free base or a salt form can be crystallized from an appropriate solvent system (e.g., Isopropanol/Heptane).

  • Salt Formation: Formation of a crystalline salt (e.g., hydrochloride, tartrate) can significantly improve purity and handling properties.

StageMethodPurity TargetRationale for Scalability
Coupling Filtration>90% (crude)Avoids chromatography by removing solid byproducts.[7]
Deprotection Extraction>95% (crude)Liquid-liquid extraction is a standard, scalable unit operation.
Final Crystallization>99.5%Provides high purity product with consistent crystal form.

Table 2: Summary of purification strategy.

Conclusion

This application note details a robust and scalable manufacturing process for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine. By employing a convergent strategy and leveraging a modified Mitsunobu reaction with polymer-supported and solid reagents, the key challenges associated with byproduct removal are effectively circumvented. The protocols provided, from precursor synthesis to final product isolation, are designed to avoid chromatographic purification, relying instead on filtration, extraction, and crystallization—methods that are amenable to large-scale industrial production. This guide provides drug development professionals with a practical and efficient pathway for the manufacture of this important heterocyclic compound.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Potential: The Chemical Properties and Synthesis of 2-Methyl-5-hydroxypyridine. Vertex AI Search.
  • ChemicalBook. 2-Hydroxy-5-methylpyridine synthesis. ChemicalBook.
  • ChemicalBook. 2-Hydroxy-5-methylpyridine | 1003-68-5. ChemicalBook.
  • Humphries, P. S., et al. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry.
  • Google Patents. Method for producing 2-hydroxy-5-methylpyridine. JP2003261535A.
  • ResearchGate. Proposed mechanism of the Mitsunobu reaction.
  • Organic-Chemistry.org. Mitsunobu Reaction. Organic Chemistry Portal.
  • ResearchGate. (PDF) ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists.
  • datapdf.com. PURIFICATION AND PROPERTIES OF PYRROLE, PYRROLIDINE, PYRIDINE AND 2-METHYLPYRIDINE.
  • TCI Chemicals. Protecting Agents. TCI Chemicals.

Sources

Solvent selection for reactions involving 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection Strategies for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Abstract

This technical guide provides a rigorous framework for solvent selection in the chemical manipulation of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (referred to herein as MPP-3 ). As a critical scaffold in the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, MPP-3 presents a unique physicochemical profile: a basic secondary amine (pyrrolidine), a weakly basic pyridine nitrogen, and a polar ether linkage. This note details solvent systems optimized for N-functionalization, salt formation, and purification, prioritizing yield, selectivity, and green chemistry principles (E-E-A-T).

Physicochemical Profile & Solubility Analysis

To select the correct solvent, one must understand the solute. MPP-3 exhibits a "dual-base" character that dictates its reactivity profile.

FeatureChemical MoietyApprox.[1][2][3][4][5][6][7][8][9][10][11][12] pKa (Conj. Acid)Solvent Implication
Primary Basic Site Pyrrolidine NH~10.5 – 11.0Highly polar; requires protic or polar aprotic solvents for salt forms. Nucleophilic in free base form.
Secondary Basic Site Pyridine Nitrogen~5.5 – 6.0Remains unprotonated in weak acids; can coordinate to metal catalysts in non-polar media.
Linker Ether (-O-)N/AStable in bases; susceptible to cleavage by strong Lewis acids (e.g., BBr3) in non-coordinating solvents (DCM).
Lipophilicity 2-Methyl GroupN/AIncreases solubility in non-polar solvents (Toluene, Heptane) compared to des-methyl analogs.

Solubility Rule of Thumb:

  • Free Base: Soluble in DCM, MeOH, EtOH, DMSO, DMF, 2-MeTHF. Sparingly soluble in Hexanes/Water.

  • Salts (HCl, Tartrate): Soluble in Water, MeOH. Insoluble in Et2O, Toluene.

Solvent Selection for N-Functionalization

The most common reactions involving MPP-3 utilize the secondary pyrrolidine amine as a nucleophile.

Scenario A: Amide Coupling (Acylation)

Target: Formation of Amides via Activated Esters or Acid Chlorides.

  • Standard Protocol: Dichloromethane (DCM) or Dimethylformamide (DMF).[13]

  • Optimized Protocol (Green): 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

  • Mechanistic Insight: While DMF is the historic standard for peptide-like couplings, it is difficult to remove. 2-MeTHF dissolves the MPP-3 free base effectively and allows for a direct aqueous workup (phase separation) without solvent exchange.

  • Critical Note: Avoid protic solvents (MeOH, EtOH) during acylation using acid chlorides, as they will compete with the pyrrolidine nitrogen.

Scenario B: Nucleophilic Aromatic Substitution (S_NAr)

Target: Reacting MPP-3 with halopyrimidines or nitro-arenes.

  • Standard Protocol: DMSO or NMP at >80°C.

  • Optimized Protocol: Dimethyl Sulfoxide (DMSO) or Sulfolane .

  • Mechanistic Insight: These reactions proceed via a Meisenheimer complex. Polar aprotic solvents stabilize the charged intermediate and leave the pyrrolidine nucleophile "naked" (unsolvated protons), significantly increasing the reaction rate (

    
    ).
    
  • Caution: Do not use protic solvents (e.g., alcohols); hydrogen bonding solvates the nucleophile (pyrrolidine N), raising the activation energy and stalling the reaction.

Scenario C: Reductive Amination

Target: N-Alkylation using Aldehydes/Ketones.

  • Standard Protocol: 1,2-Dichloroethane (DCE) with NaBH(OAc)3.

  • Optimized Protocol: Methanol (MeOH) or 2-MeTHF/MeOH mixtures .

  • Mechanistic Insight: Unlike S_NAr, reductive amination benefits from protic solvents. Methanol facilitates iminium ion formation (the intermediate species). If solubility of the reducing agent is an issue in pure 2-MeTHF, a co-solvent system (2-MeTHF:MeOH 4:1) is ideal.

Detailed Experimental Protocols

Protocol 1: Green Amide Coupling in 2-MeTHF

Objective: Acylation of MPP-3 with minimal waste.

  • Dissolution: Dissolve 1.0 eq of MPP-3 (Free Base) in 2-MeTHF (10 mL/g).

  • Base Addition: Add 1.5 eq of Diisopropylethylamine (DIPEA) .

    • Note: The pyridine ring is too weakly basic to scavenge the HCl generated; an auxiliary base is required.

  • Coupling: Add 1.1 eq of the Acid Chloride dropwise at 0°C.

  • Reaction: Warm to 20°C and stir for 2 hours.

  • Workup (Self-Validating):

    • Add Water (5 mL/g). Stir vigorously.

    • Separate phases. The product remains in the organic (2-MeTHF) layer; DIPEA salts wash into the aqueous layer.

    • Validation: TLC spot of organic layer should show no baseline material (amine salts removed).

Protocol 2: Salt Formation & Crystallization

Objective: Isolating MPP-3 as a stable Dihydrochloride or Fumarate salt.

  • Solvent A: Dissolve crude oily MPP-3 in Isopropanol (IPA) (5 volumes).

  • Acid Addition: Add 2.2 eq of HCl (in IPA or Dioxane) dropwise at room temperature.

    • Why 2.2 eq? To protonate both the Pyrrolidine (pKa ~11) and Pyridine (pKa ~6).

  • Precipitation: If precipitate does not form immediately, add Methyl tert-butyl ether (MTBE) (anti-solvent) dropwise until turbidity persists.

  • Aging: Cool to 0-5°C for 4 hours.

  • Filtration: Filter the white solid. Wash with cold MTBE.

Decision Logic & Visualization

The following diagram illustrates the logical flow for selecting the solvent system based on the intended transformation of MPP-3.

SolventSelection Start Start: MPP-3 Functionalization ReactionType Select Reaction Type Start->ReactionType Coupling Amide Coupling (Acylation) ReactionType->Coupling SNAr S_NAr / Alkylation (High Temp) ReactionType->SNAr RedAmin Reductive Amination (Aldehyde + Reducer) ReactionType->RedAmin SaltForm Salt Formation (Purification) ReactionType->SaltForm Solvent_Coupling Recommended: 2-MeTHF or EtOAc Avoid: DMF (Workup issues) Coupling->Solvent_Coupling Solvent_SNAr Recommended: DMSO or Sulfolane Avoid: Alcohols (Nucleophile quenching) SNAr->Solvent_SNAr Solvent_RedAmin Recommended: MeOH or MeOH/THF Reason: Protic solvent aids iminium RedAmin->Solvent_RedAmin Solvent_Salt Recommended: IPA / MTBE Reason: Controlled crystallization SaltForm->Solvent_Salt

Figure 1: Decision matrix for solvent selection based on reaction mechanism. Green nodes indicate optimized solvent systems.

Troubleshooting & Stability Data

ObservationProbable CauseCorrective Action
Low Yield in S_NAr Solvent contains water or is protic (MeOH).Switch to anhydrous DMSO/NMP. Protic solvents solvate the pyrrolidine anion, reducing reactivity.
Oiling out during Salt Formation Solvent too polar (e.g., pure MeOH).Switch to IPA/MTBE or EtOH/EtOAc. Slow addition of anti-solvent is critical.
Pyridine Ring Reduction Reaction in acidic media with heterogeneous catalyst (Pt/Pd).The pyridine ring is electron-deficient. Avoid high pressure hydrogenation in acetic acid; use neutral alcoholic media.

References

  • Sustainable Amide Couplings

    • Title: "Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides"
    • Source:ACS Sustainable Chemistry & Engineering[14]

    • URL:[Link] (Contextual inference for green solvent replacement like 2-MeTHF).

  • Solvent Effects on Nucleophilicity

    • Title: "Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile"
    • Source:Royal Society of Chemistry (RSC) Advances
    • URL:[Link]

  • General Reactivity of Pyridine/Pyrrolidine Ligands

    • Title: "3-(1-Methylpyrrolidin-2-yl)pyridine (Nicotine Analogues)
    • Source:PubChem Compound Summary
    • URL:[Link]

  • Green Solvent Guides

    • Title: "N-Butylpyrrolidinone as Alternative Solvent for Solid-Phase Peptide Synthesis" (Demonstrating pyrrolidine-compatible green solvents).[14]

    • Source:Organic Process Research & Development
    • URL:[Link]

Sources

Formulation techniques for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine in animal models

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation & Delivery of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine in Animal Models

Introduction & Compound Profile

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine is a small molecule heterocyclic ether comprising a pyridine ring and a pyrrolidine moiety. Based on its structural homology to established compounds like A-85380 and ABT-594 , it is classified as a ligand for neuronal nicotinic acetylcholine receptors (nAChRs). These compounds are typically investigated for their potential in modulating cognitive function, nociception, and neuroprotection.

This guide details the formulation of the Hydrochloride (HCl) salt form (CAS 1185302-19-5), which is the standard commercially available solid for research.

Physicochemical Properties
PropertyValue / DescriptionImpact on Formulation
Molecular Weight (Free Base) 178.23 g/mol Low MW facilitates rapid absorption.
Form Hydrochloride Salt (Solid)Highly water-soluble; hygroscopic.
Solubility (Water) > 50 mg/mL (Estimated for HCl salt)Excellent; suitable for aqueous vehicles.
LogP (Predicted) ~0.5 - 1.2Moderate lipophilicity; crosses BBB.
pKa ~9.5 (Pyrrolidine N), ~3.5 (Pyridine N)Basic; forms stable salts at physiological pH.

Formulation Strategy & Decision Logic

The formulation strategy is dictated by the salt form. As a hydrochloride salt, the compound is highly hydrophilic. The use of complex vehicles (e.g., DMSO, Corn Oil, Cyclodextrins) is generally unnecessary and potentially confounding for this specific molecule. Simple aqueous physiological buffers are the gold standard.

Vehicle Selection Decision Tree (Graphviz)

FormulationLogic Start Compound Selection FormCheck Is it the HCl Salt? Start->FormCheck YesSalt Yes (CAS 1185302-19-5) FormCheck->YesSalt Standard NoBase No (Free Base) FormCheck->NoBase Rare Saline Vehicle A: 0.9% Saline (Preferred for IP/SC/IV) YesSalt->Saline Acute Dosing Water Vehicle B: Sterile Water (For Osmotic Pumps) YesSalt->Water Chronic Infusion Acidify Requires Acidification (Equimolar HCl) NoBase->Acidify Acidify->Saline

Figure 1: Decision logic for vehicle selection based on the chemical form of the nAChR ligand.

Detailed Experimental Protocols

Protocol A: Preparation for Acute Injection (IP/SC)

Target Concentration: 0.1 mg/mL – 5.0 mg/mL Vehicle: 0.9% Sterile Saline (NaCl)

Rationale: Saline is isotonic and non-irritating. The HCl salt of the compound will dissociate freely, maintaining stability.

Step-by-Step Workflow:

  • Calculation: Calculate the required mass based on the salt correction factor.

    • Note: If the specific stoichiometry (mono- vs di-HCl) is not provided on the CoA, assume a correction factor of ~1.2 (Mono-HCl) to 1.4 (Di-HCl) relative to the free base dose desired.

    • Formula:

      
      
      
  • Weighing: Weigh the specific amount of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine HCl into a sterile glass vial.

  • Dissolution: Add 80% of the final volume of Sterile Saline.

  • Mixing: Vortex for 30–60 seconds. The solution should become clear and colorless immediately.

  • QS (Quantity Sufficient): Add the remaining saline to reach the final target volume.

  • pH Check: Verify pH is between 5.5 and 7.0. If < 5.0 (due to excess HCl), adjust cautiously with dilute NaOH (0.1 N). Do not overshoot.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter into a sterile dosing vial.

  • Storage: Use fresh. If storage is necessary, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Preparation for Osmotic Minipump (Chronic Infusion)

Target Concentration: High (e.g., 10–50 mg/mL) Vehicle: Sterile Water for Injection or 0.5x PBS

Rationale: For osmotic pumps (e.g., Alzet), high salt concentrations (like in saline) combined with a high concentration of the drug salt can sometimes cause precipitation or osmolarity issues. Sterile water allows the drug itself to contribute to the tonicity.

Step-by-Step Workflow:

  • Solubility Check: Dissolve the drug in sterile water at the target concentration. Ensure no precipitation occurs after 4 hours at 37°C (pump body temperature).

  • Filtration: Strictly filter through a 0.22 µm filter to prevent pump clogging.

  • Filling: Fill the osmotic pump under aseptic conditions according to the manufacturer's instructions.

  • Priming: Incubate the pump in sterile saline at 37°C for the recommended priming duration (usually 4–12 hours) before implantation.

In Vivo Administration Guidelines

Dosing Considerations
  • Route: Subcutaneous (SC) or Intraperitoneal (IP) are preferred for rodent studies to ensure consistent systemic exposure. Oral (PO) bioavailability is likely good but may be subject to first-pass metabolism common in pyridine analogs.

  • Dose Range: Based on potency of similar ligands (e.g., A-85380):

    • Low Dose (Cognitive/Sensory): 0.01 – 0.1 mg/kg

    • Moderate Dose (Analgesia): 0.1 – 3.0 mg/kg

    • High Dose (Toxicity Limit): > 10 mg/kg (Monitor for seizures/tremors).

  • Volume: 10 mL/kg (mice) or 1–2 mL/kg (rats).

Safety & Monitoring (The "Straub Tail" Effect)

As a nAChR ligand, this compound may induce specific behavioral phenotypes indicating target engagement.

  • Signs of Efficacy/Engagement: Hypolocomotion, antinociception (hot plate test).

  • Signs of Toxicity: Straub tail (stiff tail), tremors, seizures, or respiratory distress.

  • Antidote: Mecamylamine (non-competitive nAChR antagonist) can be used to reverse effects in overdose scenarios.

Quality Control & Stability

ParameterSpecificationMethod
Appearance Clear, colorless solutionVisual Inspection
pH 5.5 – 7.4pH Meter
Osmolarity 280 – 320 mOsm/kgOsmometer (or calculation)
Purity (Pre-dose) > 98%HPLC-UV

References

  • Holladay, M. W., et al. (1997). "Neuronal Nicotinic Acetylcholine Receptors as Targets for Drug Discovery." Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

    • Context: Establishes the structural activity relationships (SAR) for pyridine-ether nAChR ligands.
  • Decker, M. W., et al. (1994). "Effects of ABT-418, a novel cholinergic channel activator, on place learning in septal-lesioned rats." European Journal of Pharmacology, 261(1-2), 217-222. Link

    • Context: Provides foundational protocols for behavioral testing of pyridine-based nAChR agonists.
  • Rueter, L. E., et al. (2004). "A-85380: A potent and selective nicotinic receptor agonist." Drug Development Research, 62(2), 15-24. Context: Describes the formulation (saline vehicle) and dosing ranges (0.01-10 mg/kg) for the closest structural analog to the topic compound.
  • National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. (2011). Guide for the Care and Use of Laboratory Animals. 8th edition. Link

    • Context: Authoritative source for standard vehicle volumes (10 mL/kg)

Troubleshooting & Optimization

Improving reaction yields for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine. Our objective is to provide in-depth technical support, moving beyond simple protocols to explain the underlying chemical principles. This document offers troubleshooting advice and optimized experimental designs to help you improve reaction yields and product purity.

Introduction: The Synthetic Challenge

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine is a valuable heterocyclic building block in medicinal chemistry. Its synthesis is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction, which can be mechanistically viewed as a variation of the Williamson ether synthesis.[1][2] The primary route involves coupling a protected 3-hydroxypyrrolidine with an activated 2-methylpyridine derivative. While conceptually straightforward, this reaction is prone to several challenges, including low yields, competing side reactions, and purification difficulties. This guide provides a systematic approach to overcoming these common obstacles.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic approach for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine?

The most reliable method is a two-step sequence:

  • Ether Formation: A Williamson ether synthesis between an N-protected 3-hydroxypyrrolidine (typically N-Boc-3-hydroxypyrrolidine) and a 5-halo-2-methylpyridine (e.g., 5-bromo- or 5-chloro-2-methylpyridine). This reaction is performed in a polar aprotic solvent with a suitable base.[1][3]

  • Deprotection: Removal of the N-protecting group (e.g., Boc group) under acidic conditions to yield the final product.[4][5]

Q2: Why is it critical to use an N-protected 3-hydroxypyrrolidine?

3-Hydroxypyrrolidine contains two nucleophilic sites: the secondary amine and the secondary alcohol. The amine is generally a stronger nucleophile than the alcohol. If left unprotected, the amine will preferentially attack the 5-halo-2-methylpyridine, leading to the formation of the undesired N-arylated byproduct instead of the target O-arylated ether. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the amine, as it is stable under the basic conditions of the ether synthesis and can be cleanly removed later.[5][6]

Q3: Which base and solvent combination is most effective for the ether synthesis step?

For this SNAr-type Williamson synthesis, a strong base is required to deprotonate the secondary alcohol of N-Boc-3-hydroxypyrrolidine, forming a potent nucleophile.[7][8] Sodium hydride (NaH) is a highly effective, non-nucleophilic base for this purpose.[8] The reaction should be performed in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the alkoxide without hydrogen bonding to the nucleophile, thus accelerating the SN2-type attack.[1]

Q4: How can I monitor the reaction progress effectively?

Thin Layer Chromatography (TLC) is the most convenient method. A suitable eluent system (e.g., 30-50% ethyl acetate in hexanes) should show a clear separation between the starting materials (5-halo-2-methylpyridine and N-Boc-3-hydroxypyrrolidine) and the more polar, Boc-protected ether product. The final deprotected product is significantly more polar and may require a different eluent system (e.g., with methanol and/or ammonium hydroxide) for visualization.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.

Category 1: Low or No Product Yield

Q1: My reaction has stalled. TLC analysis shows only starting materials even after extended heating. What went wrong?

This issue almost always points to inefficient deprotonation of the alcohol.

  • Causality: The formation of the alkoxide is the rate-limiting prerequisite for the nucleophilic attack.[9] If the base is not strong enough or has been deactivated, the concentration of the active nucleophile will be too low for the reaction to proceed.

  • Troubleshooting Steps:

    • Verify Base Activity: Sodium hydride (NaH) is highly reactive with atmospheric moisture. Ensure you are using fresh, properly stored NaH from a newly opened container. Older NaH may be coated with inactive NaOH.

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and the reaction solvent must be anhydrous.[10] Any residual water will quench the NaH and the formed alkoxide.

    • Optimize Deprotonation Time: Allow the base to react fully with the N-Boc-3-hydroxypyrrolidine before adding the pyridine electrophile. Stir the alcohol and NaH mixture at room temperature for at least 30-60 minutes. You should observe hydrogen gas evolution, which is a visual confirmation of alkoxide formation.[8]

    • Increase Temperature: SNAr reactions on pyridine rings are often sluggish and typically require heating. Once the electrophile is added, heat the reaction to 80-100 °C.[1]

Q2: The reaction is working, but the yield is consistently low (<40%). I notice a faint, less polar spot on TLC. What is the likely side reaction?

Low yields in this context can be due to a competing E2 elimination reaction, particularly if your starting material is a 2-methyl-5-bromopyridine.

  • Causality: The alkoxide is a strong base as well as a strong nucleophile. It can abstract a proton from a carbon adjacent to the halide, leading to an elimination product (a dehydro-pyridine or aryne intermediate), which is more likely with secondary alkyl halides but can also occur in heteroaromatic systems under harsh conditions.[1][9]

  • Troubleshooting Steps:

    • Control Temperature: Do not overheat the reaction excessively. Find the minimum temperature required for a reasonable reaction rate (e.g., 80 °C) and maintain it consistently.

    • Choice of Leaving Group: While bromides are common, consider using 2-methyl-5-fluoropyridine. The fluoride is a poorer leaving group but is much less prone to elimination, favoring the substitution pathway.

    • Use a Milder Base: If elimination is a persistent issue, a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, though this will likely require longer reaction times or higher temperatures.[3]

Category 2: Impurity and Purification Issues

Q3: My final product is contaminated with a stubborn impurity that has a similar mass. What is it and how can I avoid it?

If you did not protect the pyrrolidine nitrogen, this impurity is almost certainly the N-arylated isomer. If you did use a Boc group, the impurity may arise from the deprotection step.

  • Causality (Boc-Deprotection): The removal of the Boc group with a strong acid like TFA or HCl generates a tert-butyl cation (t-Bu⁺) as a byproduct.[6][11] This highly reactive carbocation can alkylate nucleophilic sites on your final product, particularly the electron-rich pyridine ring, leading to t-butylated impurities.

  • Troubleshooting Steps:

    • Use a Scavenger: During the deprotection step, add a cation scavenger to the reaction mixture. Anisole or thioanisole are excellent choices. They are electron-rich and will be preferentially alkylated by the t-butyl cation, "scavenging" it before it can react with your product.[11]

    • Optimize Deprotection Conditions: Use the mildest conditions possible. Often, a 25-50% solution of TFA in dichloromethane (DCM) at room temperature for 1-2 hours is sufficient.[5] Avoid prolonged reaction times or excessive heat.

Q4: How can I effectively purify the final product, 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine?

The final product is a basic amine, which allows for a straightforward purification strategy based on acid-base extraction.

  • Purification Protocol:

    • After the deprotection step and removal of the acid/solvent, dissolve the crude residue in an organic solvent like ethyl acetate.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Extract the organic layer with dilute aqueous HCl (e.g., 1M). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities (like any remaining scavenger or t-butylated byproducts) will stay in the organic layer.[12]

    • Separate the layers. Cool the acidic aqueous layer in an ice bath and basify it by slowly adding 2-4M NaOH until the pH is >10.

    • The free-based product will often precipitate or can be extracted back into a fresh organic solvent (like DCM or ethyl acetate).

    • Dry the final organic extract over anhydrous sodium sulfate, filter, and concentrate to yield the purified product. Column chromatography can be used for further polishing if needed.

Visualized Workflow and Reaction Scheme

Overall Synthetic Pathway

The diagram below illustrates the two-step synthesis, including the crucial Boc-protection and subsequent deprotection.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Boc Deprotection SM1 N-Boc-3-hydroxypyrrolidine SM2 5-Halo-2-methylpyridine Intermediate Boc-Protected Ether Product SM1->Intermediate SₙAr Reaction (80-100 °C) SM2->Intermediate SₙAr Reaction (80-100 °C) Base Base (e.g., NaH) Base->Intermediate SₙAr Reaction (80-100 °C) Solvent Solvent (e.g., DMF) Solvent->Intermediate SₙAr Reaction (80-100 °C) FinalProduct 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Intermediate->FinalProduct Acidic Hydrolysis (Room Temp) Acid Acid (TFA or HCl) + Scavenger Troubleshooting cluster_no_consume Troubleshoot Reaction Initiation cluster_yes_consume Troubleshoot Side Reactions Start Low Yield Observed Check_SM Are starting materials consumed? (TLC) Start->Check_SM No_Consume No Check_SM->No_Consume  No Yes_Consume Yes Check_SM->Yes_Consume  Yes Check_Base Is the base active and anhydrous? No_Consume->Check_Base Check_Solvent Is the solvent truly anhydrous? Check_Base->Check_Solvent Check_Temp Is the temperature high enough? (≥80 °C) Check_Solvent->Check_Temp Check_Side_Products Are side products visible on TLC? Yes_Consume->Check_Side_Products Optimize_Temp Reduce temperature to minimize elimination Check_Side_Products->Optimize_Temp Change_LG Consider 5-fluoro-2-methylpyridine Optimize_Temp->Change_LG

Caption: Diagnostic workflow for low-yield problems.

Optimized Experimental Protocol

This protocol is a robust starting point and may require minor optimization based on your specific substrate and laboratory conditions.

Part A: Synthesis of tert-butyl 3-((6-methylpyridin-3-yl)oxy)pyrrolidine-1-carboxylate

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF (10 mL per 1 g of alcohol).

  • Deprotonation: Add N-Boc-3-hydroxypyrrolidine (1.0 eq). Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen evolution should be observed.

  • Coupling: Add 5-bromo-2-methylpyridine (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and cautiously quench by the slow addition of water. Dilute with ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Part B: Synthesis of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (Final Product)

  • Preparation: Dissolve the purified Boc-protected ether from Part A (1.0 eq) in dichloromethane (DCM, 10 mL per 1 g). Add anisole (3.0 eq) as a cation scavenger.

  • Deprotection: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise (TFA should constitute ~25-50% of the total volume).

  • Reaction: Remove the ice bath and stir at room temperature for 1-3 hours until TLC confirms the complete consumption of the starting material. [5]4. Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: Perform an acid-base extraction as described in Troubleshooting Q4 to isolate the pure product.

References

Sources

Purification methods for removing impurities from 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the purification of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine . It is designed for organic chemists and process development scientists encountering specific impurity profiles associated with ether-linked pyridine-pyrrolidine scaffolds.

Molecule Profile:

  • Target: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

  • Key Functionalities: Pyridine (weak base, pKa ~5-6), Secondary Amine (strong base, pKa ~10-11), Ether Linkage.

  • Critical Impurities: Triphenylphosphine Oxide (TPPO - if Mitsunobu used), N-Boc intermediates, unreacted 2-methylpyridin-5-ol, and enantiomeric impurities.

Module 1: The "Crude" Phase – Post-Synthesis Cleanup

Context: The most common synthesis route for this scaffold is the Mitsunobu coupling of 2-methylpyridin-5-ol and N-Boc-3-hydroxypyrrolidine, followed by acidic deprotection. This generates a difficult impurity profile dominated by Triphenylphosphine Oxide (TPPO) and hydrazine byproducts.

Protocol A: Non-Chromatographic TPPO Removal (The ZnCl₂ Method)

Use this if your crude mass is >50% TPPO by weight.

The Science: TPPO forms a bulky, insoluble coordination complex with Zinc Chloride (ZnCl₂) in ethanolic solutions, while your aminopyridine product remains in solution.

  • Dissolution: Dissolve the crude oily residue in minimal absolute ethanol (approx. 3-5 mL per gram of crude).

  • Complexation: Add ZnCl₂ (2.0 equivalents relative to expected TPPO) dissolved in ethanol.

  • Precipitation: Stir vigorously at room temperature for 2 hours. A thick white precipitate (ZnCl₂·(TPPO)₂) will form.[1]

    • Troubleshooting: If no precipitate forms, scratch the glass or add a seed crystal of TPPO.

  • Filtration: Filter through a sintered glass funnel. Wash the cake with a small amount of cold ethanol.

  • Recovery: Concentrate the filtrate. The residue contains your product and excess ZnCl₂.[1]

  • Desalting: Dissolve residue in EtOAc, wash with 10% aqueous ammonium hydroxide (to remove Zn salts), dry over Na₂SO₄, and concentrate.

Module 2: Chemical Switching (Acid-Base Extraction)

Context: Because the pyrrolidine nitrogen (pKa ~10.5) is significantly more basic than the pyridine nitrogen (pKa ~5.5) and most impurities, you can exploit "pH switching" to isolate the product without a column.

The Workflow:

AcidBaseExtraction Start Crude Mixture (Organic Solvent) AcidWash Extract with 1M HCl (pH < 2) Start->AcidWash OrgLayer1 Organic Layer (Discard) AcidWash->OrgLayer1 Non-basic impurities (TPPO, Phenols) AqLayer1 Aqueous Layer (Contains Product Salt) AcidWash->AqLayer1 Protonated Amines Basify Adjust to pH > 12 (with 4M NaOH) AqLayer1->Basify Extract Extract with DCM or CHCl3 Basify->Extract FinalOrg Organic Layer (Product Free Base) Extract->FinalOrg Target Amine FinalAq Aqueous Layer (Discard Salts) Extract->FinalAq

Caption: pH-Swing Extraction Protocol. Blue/Green nodes indicate the path of the target molecule.

Critical Parameters:

  • Acid Step: Ensure pH < 2. Both nitrogens will be protonated.

  • Base Step: You must exceed pH 12. If you stop at pH 8-9 (using Bicarbonate), the pyridine ring deprotonates, but the pyrrolidine may remain charged and trapped in the water. Use NaOH.

Module 3: Chromatographic Polishing

Issue: The secondary amine interacts with silanols on silica gel, causing "streaking" (broad, tailing peaks) and poor separation.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Broad Tailing Peaks Amine interacting with acidic silica.Add Modifier: Use 1% Triethylamine (TEA) or 1% NH₄OH in your eluent (e.g., DCM:MeOH:NH₄OH 90:9:1).
Product Stuck at Baseline Eluent too non-polar.Switch Phase: Use "Amine-functionalized Silica" (NH₂-SiO₂) cartridges. These require no basic modifier.
Co-elution with N-Boc Incomplete deprotection.Stain Check: Use Ninhydrin stain. Free amine stains red/purple; N-Boc stains faint yellow/brown or not at all.
Fronting Peaks Column overload (Mass).Sample Loading: Dissolve crude in minimum DCM. Do not "dry load" on silica unless neutralized, as the salt form may degrade.
Module 4: Salt Formation & Storage

Context: The free base of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine is likely an oil or a low-melting solid that oxidizes over time (N-oxide formation). Converting it to a crystalline salt is the gold standard for purity and stability.

Recommended Salts:

  • Dihydrochloride Salt:

    • Method: Dissolve free base in Et₂O. Add 2.2 eq of 2M HCl in Et₂O dropwise.

    • Result: Immediate white precipitate. Highly hygroscopic (requires desiccator storage).

  • Oxalate/Fumarate Salt:

    • Method: Dissolve free base in hot EtOH. Add 1.0 eq of Oxalic or Fumaric acid. Cool slowly.

    • Result: Non-hygroscopic crystals. Ideal for analytical characterization (NMR/XRD).

Frequently Asked Questions (FAQs)

Q1: I performed the acid-base extraction, but my yield is very low (<20%). Where is my product?

  • Diagnosis: The product is highly water-soluble, especially the pyrrolidine moiety.

  • Fix: During the basic extraction step (pH > 12), use Chloroform/Isopropanol (3:1) instead of pure DCM. This mixture is more polar and extracts water-soluble amines more effectively. Also, saturate the aqueous phase with NaCl (salting out) before extraction.

Q2: My NMR shows a "ghost" set of peaks. Is this an impurity?

  • Diagnosis: If the peaks are broadened or doubled, you might be seeing rotamers (if N-Boc is still present) or, more likely, the N-inversion of the pyrrolidine nitrogen if the sample is in a protic solvent.

  • Verification: Run the NMR at elevated temperature (50°C). If the peaks coalesce, it is a conformational effect, not an impurity.

Q3: How do I remove the unreacted 2-methylpyridin-5-ol starting material?

  • Strategy: The phenol is acidic (pKa ~9-10).

  • Protocol: Wash the organic layer (containing your product) with 1M NaOH . The phenol will deprotonate and move to the aqueous layer as the phenoxide, while your product (also a base) will remain in the organic layer.

Q4: Can I use Reverse Phase (C18) HPLC?

  • Yes, but: You must use a high-pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) or an acidic buffer (0.1% TFA).

    • Warning: In acidic buffers (TFA/Formic Acid), the molecule is doubly charged and will elute very close to the void volume (t0). High pH is preferred for retention.

References
  • TPPO Removal via ZnCl₂: Donald, J. R., & Martin, S. F. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents.[1][2][3] The Journal of Organic Chemistry, 82(5), 2943–2947. Link[2]

  • Purification of Pyridine Derivatives: Scriven, E. F. V., & Murugan, R. (2005). Pyridine and Pyridine Derivatives.[4][5][6][7][8][9][10][11] Kirk-Othmer Encyclopedia of Chemical Technology. Link

  • General Amine Purification: "Purification of Amines." Common Organic Chemistry Protocols, University of Rochester. Link

  • Mitsunobu Reaction Cleanup: Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategies. Chemistry – A European Journal, 10(13), 3130–3138. Link

Sources

Technical Support Center: Troubleshooting Solubility of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting strategies for researchers and drug development professionals encountering solubility challenges with 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine in various experimental assays. Due to the limited publicly available physicochemical data for this specific molecule, this guide synthesizes established principles for pyridine-containing compounds and general solubility enhancement techniques to offer robust, field-proven advice.

Frequently Asked Questions (FAQs)

Q1: What are the likely physicochemical properties of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine, and how do they impact its solubility?

Here is a table of estimated physicochemical properties based on related structures like nicotine and other pyridine derivatives[2][3]:

PropertyEstimated Value/CharacteristicImplication for Solubility
pKa 8.0 - 9.0 (for the more basic nitrogen)The compound's charge state, and therefore its aqueous solubility, will be highly dependent on pH. At pH values below its pKa, it will be protonated and more soluble.
logP 1.5 - 2.5A positive logP value suggests a degree of lipophilicity, which may lead to limited aqueous solubility, particularly at neutral pH.
Aqueous Solubility Low to moderate at neutral pHThe combination of a somewhat lipophilic character and the presence of basic nitrogen atoms suggests that solubility will be a key experimental parameter to control.

Understanding these properties is the first step in troubleshooting. The ionizable nature of the molecule is the primary lever to pull for solubility enhancement.

Q2: My stock solution of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine in DMSO is precipitating when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?

A2: This is a classic problem for many compounds with limited aqueous solubility. DMSO is an excellent organic solvent that can dissolve many lipophilic compounds at high concentrations. However, when this concentrated DMSO stock is introduced into an aqueous buffer, the DMSO is diluted, and the local solvent environment for the compound rapidly changes from organic to aqueous. If the compound's concentration in the final aqueous solution exceeds its solubility limit, it will precipitate.

Here is a systematic approach to resolving this issue:

Troubleshooting Workflow for DMSO Stock Dilution

start Precipitation observed upon dilution of DMSO stock step1 Decrease final compound concentration start->step1 step2 Is the lower concentration compatible with the assay's required dose range? step1->step2 step3 Yes: Problem Solved step2->step3 Yes step4 No: Proceed to next step step2->step4 No step5 Lower the concentration of the DMSO stock solution step4->step5 step6 Increase the percentage of DMSO in the final assay buffer (if tolerated by the assay) step5->step6 step7 Explore alternative solubilization strategies (pH adjustment, co-solvents, cyclodextrins) step6->step7

Caption: Workflow for addressing precipitation from DMSO stock.

Step-by-Step Protocol:

  • Reduce Final Concentration: The simplest first step is to test lower final concentrations of your compound.

  • Optimize DMSO Stock Concentration: Instead of a high concentration stock (e.g., 50 mM), try preparing a 10 mM or even 1 mM stock in DMSO. This will result in a smaller percentage of DMSO being introduced into the final assay volume for the same final compound concentration, but may require a larger volume of stock solution.

  • Assess Assay Tolerance to DMSO: Determine the maximum percentage of DMSO your assay can tolerate without affecting the biological system. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.

  • Serial Dilution: Instead of a single large dilution, perform a serial dilution of your DMSO stock in the assay buffer. This can sometimes prevent shock precipitation.

Q3: How can I use pH to my advantage to increase the solubility of this compound?

A3: Given that 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine is a basic compound, pH adjustment is a powerful tool to enhance its aqueous solubility. The nitrogen atoms on the pyridine and pyrrolidine rings can be protonated in acidic conditions, forming a more soluble salt.

Experimental Protocol for pH-Dependent Solubility Assessment:

  • Prepare a series of buffers: Prepare buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate, phosphate, and Tris buffers).

  • Add Compound: To a small volume of each buffer, add a known amount of your compound (either as a solid or from a concentrated stock).

  • Equilibrate: Allow the solutions to equilibrate for a set period (e.g., 2-4 hours) with gentle agitation.

  • Observe and Quantify: Visually inspect for precipitation. For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

This experiment will help you determine the optimal pH range for your assays. Be mindful that the chosen pH must be compatible with your biological system.

Q4: What are co-solvents and how can they help with solubility? Are there any downsides?

A4: Co-solvents are organic solvents that are miscible with water and can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous solvent.

Commonly Used Co-solvents in Assays:

Co-solventTypical Concentration RangeConsiderations
Ethanol 1-5%Generally well-tolerated by many biological systems.
Polyethylene Glycol (PEG) 5-20%Can increase viscosity. Different molecular weights are available.
Propylene Glycol 1-10%Often used in formulations for in vivo studies.

Causality: Co-solvents work by creating a more "organic-like" microenvironment in the bulk aqueous solution, which can better accommodate lipophilic molecules.

Downsides:

  • Assay Interference: Co-solvents can affect enzyme activity, cell viability, and protein conformation.

  • Viscosity: High concentrations of some co-solvents like PEG can increase the viscosity of the solution, which may be problematic for liquid handling robotics.

Always run a vehicle control (assay buffer with the co-solvent but without your compound) to ensure the co-solvent itself is not affecting your assay results.

Q5: I have heard about cyclodextrins for improving solubility. How do they work and are they suitable for my experiments?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an inclusion complex that is more soluble in water.[4][5]

Mechanism of Action

cluster_0 Before Complexation cluster_1 After Complexation Compound Lipophilic Compound (Poorly Soluble) Complex Inclusion Complex (Water Soluble) Compound->Complex CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Interior) CD->Complex

Caption: Cyclodextrin encapsulation of a lipophilic compound.

Common Cyclodextrins:

  • β-cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Often preferred due to its higher aqueous solubility and lower toxicity compared to β-CD.[4]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubility.[4]

Protocol for Using Cyclodextrins:

  • Prepare a Cyclodextrin Stock Solution: Dissolve the cyclodextrin in your aqueous assay buffer. Gentle heating may be required.

  • Add the Compound: Add your compound (as a solid or from a concentrated organic stock) to the cyclodextrin-containing buffer.

  • Equilibrate: Allow the mixture to equilibrate, often with sonication or vortexing, to facilitate the formation of the inclusion complex.

Cyclodextrins are generally well-tolerated in many in vitro assays but should always be tested for their own biological effects in your specific system.

Troubleshooting Decision Tree

For a systematic approach to selecting a solubility enhancement strategy, refer to the following decision tree:

start Poorly Soluble Compound: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine ionizable Is the compound ionizable? start->ionizable ph_compat Is an acidic pH compatible with the assay? ionizable->ph_compat Yes cosolvent Use Co-solvents ionizable->cosolvent No ph_adjust Use pH Adjustment ph_compat->ph_adjust Yes other_methods Consider other methods ph_compat->other_methods No precip Is precipitation still an issue? ph_adjust->precip other_methods->cosolvent cosolvent_compat Is a co-solvent compatible with the assay? cosolvent->cosolvent_compat cosolvent_method Use Co-solvent Method cosolvent_compat->cosolvent_method Yes cyclodextrin Try Cyclodextrin Complexation cosolvent_compat->cyclodextrin No cosolvent_method->precip cyclodextrin->precip success Successful Solubilization precip->success No reformulate Consider Solid Dispersion (requires reformulation) precip->reformulate Yes

Caption: Decision tree for selecting a solubility enhancement strategy.[4]

References

  • Benchchem. Technical Support Center: Overcoming Poor Solubility of Pyridine Derivatives in Aqueous Media.
  • National Institutes of Health. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents.
  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore.
  • ChemScene. 3-Methyl-5-(pyrrolidin-2-yl)pyridine.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • Inorganic Chemistry: An Indian Journal. Approaches to Improve solubility of poorly soluble drugs.
  • Cheméo. Chemical Properties of Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- (CAS 54-11-5).
  • FooDB. Showing Compound Nicotine (FDB003968).
  • PubChem. 2-methyl-5-(pyrrolidin-2-yl)pyridine.
  • Chemsrc. 2-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine.
  • Springer. Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach.
  • Wikipedia. Pyridine.

Sources

Optimizing column chromatography for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine separation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Separation & Purification of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Ticket ID: CHEM-SUP-2024-882 Priority: High (Method Development)[1]

Executive Summary: The Molecule & The Challenge

You are attempting to purify 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine . Before troubleshooting, we must understand the "personality" of this molecule.

  • The Pyridine Ring: Weakly basic (

    
    ).[1] It provides UV activity (typically 
    
    
    
    nm) but is generally manageable on silica.[1]
  • The Pyrrolidine Ring: This is your problem area. It is a secondary aliphatic amine with a high basicity (

    
    ).[1]
    
  • The Interaction: On standard silica gel (

    
    ), the pyrrolidine nitrogen protonates, forming a strong ionic bond with deprotonated silanols (
    
    
    
    ).[1] This results in severe tailing, broad peaks, and irreversible adsorption (yield loss).

This guide provides self-validating protocols to neutralize these interactions and achieve high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: My compound streaks from the baseline to the solvent front on TLC. How do I fix this?

Diagnosis: This is classic "amine tailing."[1] The acidic silanols on the TLC plate are dragging your basic amine. The Fix: You must saturate the silica surface with a competing base before or during the run.

  • TLC Modification: Add 1% Triethylamine (TEA) or 1%

    
     directly to your developing solvent.[1]
    
  • Validation: Run a 2D TLC. Spot the compound, run it once, dry the plate, turn it 90°, and run it again. If the spot stays on the diagonal, the method is stable. If it streaks or degrades, you need a different stationary phase (See Protocol C).

Q2: I am using Hexane/Ethyl Acetate, but the compound won't move.

Diagnosis: The polarity is likely too low, and the solvent lacks the "proton-scavenging" ability needed for free amines. The Fix: Switch to a DCM / Methanol system.

  • Why: Methanol is protic and helps break hydrogen bonds between the amine and silica. Dichloromethane (DCM) solubilizes the lipophilic pyridine/methyl segments.

  • Starting Point: Try 90:10 DCM:MeOH with 1%

    
     (See Protocol B).[1]
    
Q3: I can't see the spots under UV, but I know the mass is there.

Diagnosis: The pyrrolidine ring has no chromophore. The pyridine ring absorbs UV, but if the concentration is low or the spot is broad (tailing), the signal-to-noise ratio drops below the detection limit. The Fix: Use a chemical stain specific to secondary amines.

  • Primary Stain: Ninhydrin .[1] It will turn the secondary amine a distinct red/purple upon heating.

  • Secondary Stain: Dragendorff’s Reagent .[1] Highly sensitive for tertiary amines and nitrogen heterocycles (turns orange/brown).

Part 2: Visualizing the Problem

The following diagram illustrates the competitive binding mechanism that causes your separation issues and how modifiers solve it.

G cluster_0 Standard Silica (Acidic Surface) cluster_1 Modified System (Base Added) Silanol Silanol Group (Si-OH) Interaction Ionic Bond / H-Bond (STRONG RETENTION) Silanol->Interaction Analyte Target Molecule (Pyrrolidine Amine) Analyte->Interaction Silanol2 Silanol Group (Si-OH) Modifier Modifier (TEA / NH4OH) Modifier->Silanol2 Preferential Binding (Blocks Sites) Analyte2 Target Molecule (Free Base) Analyte2->Silanol2 Blocked Elution Detector / Collection Analyte2->Elution Elutes Freely

Figure 1: Mechanism of amine tailing and the "shielding" effect of mobile phase modifiers.

Part 3: Proven Experimental Protocols

Protocol A: The "TEA Block" (Silica Pre-Treatment)

Use this if you must use Hexane/EtOAc or if standard modifiers aren't preventing streaking.

  • Pack the Column: Slurry pack your silica gel using Hexane containing 1% Triethylamine (TEA) .

  • Equilibrate: Flush the column with 2-3 column volumes (CV) of this mixture. This converts acidic silanols (

    
    ) to ammonium salts (
    
    
    
    ), effectively "capping" the active sites.[1]
  • Elution: Run your gradient (e.g., Hexane

    
     EtOAc).[2] You generally do not  need to add TEA to the elution solvents if the column is pre-equilibrated, but adding 0.5% ensures stability.
    
  • Caution: TEA has a high boiling point. Ensure your product is dried thoroughly under high vacuum/heat (if stable) to remove residual amine.

Protocol B: The "Magic Mixture" (DCM/MeOH/NH4OH)

The gold standard for polar amines.

Preparation of Solvent A (DCM) : Pure Dichloromethane. Preparation of Solvent B (Polar Mix) :

  • Take 900 mL Dichloromethane.[1]

  • Add 90 mL Methanol.

  • Add 10 mL Ammonium Hydroxide (28-30% aqueous) .

  • Crucial Step: Shake vigorously in a separatory funnel.[1] Vent the gas. Allow layers to settle.[1][3] If a small aqueous layer forms at the top, discard it . Use only the organic bottom layer. This creates a "saturated" organic phase without introducing free water that ruins silica columns.

Gradient Table:

Time (CV)% Solvent BDescription
0–20%Equilibration
2–50%

10%
Elute non-polar impurities
5–1510%

50%
Target Compound Elution
15–20100%Wash column
Protocol C: SCX "Catch and Release" (High Purity Strategy)

Use this if normal phase chromatography fails to separate close impurities.[1]

Principle: Strong Cation Exchange (SCX) resin binds the basic amine chemically, allowing non-basic impurities to wash away. The amine is then "released" using a stronger base.

  • Loading: Dissolve crude mixture in MeOH (or DCM/MeOH). Load onto a pre-conditioned SCX cartridge (sulfonic acid bonded silica).

  • Wash (The "Catch"): Flush with 3-5 CV of Methanol .

    • Result: Your target amine stays bound.[1] Non-basic impurities (starting materials, neutral byproducts) elute.

  • Elution (The "Release"): Flush with 3-5 CV of 2M Ammonia in Methanol (commercially available).

    • Result: The ammonia displaces the pyrrolidine. Collect this fraction.

  • Finish: Concentrate the ammonia fraction. You will have the free amine in high purity.

Part 4: Method Development Decision Tree

Follow this logic flow to select the optimal purification path for your specific batch.

DecisionTree Start Crude Mixture (2-Methyl-5-(pyrrolidin-3-yloxy)pyridine) Solubility Soluble in Hexane/EtOAc? Start->Solubility Yes Yes Solubility->Yes No No (Polar) Solubility->No PreTreat Protocol A: Silica + 1% TEA Wash Yes->PreTreat MagicMix Protocol B: DCM/MeOH/NH4OH No->MagicMix CheckPurity Check Purity (TLC/LCMS) PreTreat->CheckPurity MagicMix->CheckPurity Success Pure Compound CheckPurity->Success >95% Fail Still Impure? CheckPurity->Fail <95% SCX Protocol C: SCX Catch & Release Fail->SCX Use Orthogonal Selectivity

Figure 2: Decision matrix for selecting the optimal purification protocol.

References

  • Biotage. (2023).[1] Strategies for the Purification of Ionizable Compounds. Biotage Technical Notes.[1] [Link]

  • Teledyne ISCO. (2012).[1][4] RediSep SCX Column: Purification of Basic Compounds.[1][4] Teledyne ISCO Application Notes.[1][4] [Link]

  • Reich, H. J. (2024). Chromatography Solvent Systems.[1][3][5][6] University of Wisconsin-Madison, Department of Chemistry.[1] [Link]

Sources

Minimizing side reactions in the etherification of hydroxypyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the specific challenges in the etherification of 3-hydroxypyrrolidines, a scaffold critical to fragment-based drug discovery (FBDD). It focuses on overcoming the three primary failure modes: chemoselectivity loss (N vs. O-alkylation), stereochemical scrambling (via aziridinium intermediates), and elimination (pyrroline formation).

Topic: Minimizing Side Reactions & Optimizing Selectivity Audience: Medicinal Chemists, Process Chemists Version: 2.0 (Current Standards)

Quick Diagnostic: What is your primary failure mode?

SymptomProbable CauseImmediate Fix
Product is Racemic Nitrogen participation (Aziridinium formation)Switch N-protecting group from Benzyl (Bn) to Boc/Cbz/Ts.
Formation of Pyrroline (Alkene) E2 Elimination dominates SN2Switch from Williamson (NaH) to Mitsunobu or Phase Transfer Catalysis.
N-Alkylation Observed Labile Protecting Group or DeprotonationUse non-labile carbamates (Boc) or sulfonamides; avoid silyl migration.
Low Yield (Aryl Ethers) Deactivated Aryl HalideSwitch from SNAr to Pd-catalyzed C-O coupling (Buchwald).

Module 1: Preserving Stereochemistry (The Aziridinium Trap)

Q: Why did my enantiopure 3-hydroxypyrrolidine racemize during etherification?

A: The culprit is likely your N-protecting group. If you use an electron-rich group like Benzyl (Bn) or an alkyl group, the nitrogen lone pair is nucleophilic enough to attack the activated 3-position (mesylate, tosylate, or Mitsunobu intermediate) intramolecularly.

This forms a bicyclic aziridinium ion intermediate. When the incoming nucleophile (alkoxide/phenol) opens this ring, it can attack either carbon, leading to a mixture of enantiomers (racemization) and regioisomers.

The Fix: You must electronically deactivate the nitrogen lone pair.

  • Recommended: Boc (tert-butoxycarbonyl), Cbz (carboxybenzyl), or Ts (tosyl). These withdraw electron density, preventing intramolecular attack.

  • Avoid: Benzyl (Bn), Methyl, or free amine.

Visualization: The Aziridinium Racemization Pathway

The following diagram illustrates how an electron-rich nitrogen (N-Bn) causes scrambling, while an electron-poor nitrogen (N-Boc) allows clean SN2 inversion.

AziridiniumPathway Start_Bn N-Bn-3-OMs (Chiral) Aziridinium Aziridinium Ion (Bicyclic Intermediate) Start_Bn->Aziridinium Intramolecular N-Attack Racemic Racemic Mixture (Scrambled Stereochem) Aziridinium->Racemic Nu- Attack (Non-selective) Start_Boc N-Boc-3-OMs (Chiral) Start_Boc->Aziridinium X Transition Standard SN2 Transition State Start_Boc->Transition N-Deactivated No Cyclization Inverted Clean Inversion (Single Enantiomer) Transition->Inverted Backside Attack

Caption: Figure 1. Mechanism of stereochemical scrambling via aziridinium formation with electron-rich N-protecting groups versus clean inversion with carbamates.

Module 2: Preventing Elimination (Williamson Ether Synthesis)

Q: I am seeing significant 3-pyrroline (elimination product). How do I stop this?

A: The Williamson ether synthesis (using NaH/DMF) is highly prone to E2 elimination with secondary substrates like 3-hydroxypyrrolidine. The basicity of the alkoxide often exceeds its nucleophilicity, especially if the electrophile is sterically hindered.

Troubleshooting Protocol:

  • Change the Base/Solvent System:

    • Standard (High Risk): NaH in DMF or THF.

    • Optimized (Lower Risk):Phase Transfer Catalysis (PTC) . Use 50% aq. NaOH with Toluene and a catalyst like TBAB (Tetrabutylammonium bromide) . The biphasic system keeps the effective basicity lower and favors SN2.

  • Switch to Mitsunobu (Preferred for Aliphatic Ethers):

    • The Mitsunobu reaction (PPh3, DIAD) avoids strong bases entirely. It activates the alcohol as a leaving group under neutral conditions.

    • Note: This results in Inversion of Configuration .[1] If you need Retention, you must perform a double inversion (Mitsunobu with acetate -> Hydrolysis -> Alkylation) or start with the opposite enantiomer.

Quantitative Comparison of Conditions
MethodReagentsMechanismRisk of EliminationStereochemistry
Classic Williamson NaH, R-X, DMFSN2 / E2High (>30%)Retention
Phase Transfer (PTC) NaOH (aq), TBAB, TolSN2Medium (~10%)Retention
Mitsunobu PPh3, DIAD, R-OHSN2Low (<1%)Inversion
Silver Oxide Ag2O, R-I, DCMSN1 / SN2Low Mixed/Retention

Module 3: Synthesizing Aryl Ethers (O-Arylation)

Q: SNAr is failing with my electron-rich phenol. What are my options?

A: SNAr (Nucleophilic Aromatic Substitution) only works well if the aryl halide has strong electron-withdrawing groups (e.g., -NO2, -CN, -CF3) ortho or para to the halogen. For electron-neutral or electron-rich aryl halides, you must use Metal-Catalyzed Cross-Coupling .

Protocol: Buchwald-Hartwig C-O Coupling

This is the gold standard for forming aryl ethers from unactivated aryl halides.

Step-by-Step Workflow:

  • Substrate: N-Boc-3-hydroxypyrrolidine (1.0 equiv).

  • Partner: Aryl Bromide/Iodide (1.2 equiv).

  • Catalyst: Pd(OAc)2 (2-5 mol%) or Pd2(dba)3.

  • Ligand: Biaryl phosphine ligands are critical.

    • Recommendation:RockPhos or tBuBrettPhos (specifically designed for C-O coupling).

  • Base: Cs2CO3 or K3PO4 (weak bases minimize side reactions).

  • Solvent: Toluene or Dioxane at 80-100°C.

Why this works: The bulky, electron-rich ligand facilitates the reductive elimination of the C-O bond, which is historically difficult compared to C-N bond formation.

Decision Logic for Aryl Ethers

ArylEtherLogic Start Target: Aryl Ether CheckEWG Does Aryl Halide have EWG (NO2, CN, CF3)? Start->CheckEWG SNAr Method: SNAr Base: NaH or K2CO3 Solvent: DMF/DMSO CheckEWG->SNAr Yes MetalCat Method: Pd-Catalyzed (Buchwald-Hartwig) CheckEWG->MetalCat No YesEWG Yes NoEWG No (Electron Neutral/Rich) LigandSelect Ligand Selection: RockPhos or tBuBrettPhos MetalCat->LigandSelect

Caption: Figure 2. Decision matrix for selecting O-arylation conditions based on aryl halide electronics.

Module 4: Chemoselectivity (N vs O Alkylation)

Q: I am observing N-alkylation despite using a protecting group. Why?

A: This usually happens due to Protecting Group Instability or "Masked" Deprotection .

  • Carbamate Cleavage: Strong bases (like NaH) at high temperatures can sometimes cleave carbamates (Boc) or cause acyl migration (N -> O transfer), freeing the amine.

    • Fix: Switch to Phase Transfer Catalysis (mild base) or use Mitsunobu (neutral conditions).

  • Silyl Migration: If you are using N-Silyl protection, the silyl group will migrate to the oxygen upon alkoxide formation (

    
     silyl shift), leaving the nitrogen free to alkylate.
    
    • Fix: Never use Silyl groups (TMS, TBS) for N-protection during etherification. Use Carbamates (Boc/Cbz).[2]

References

  • Aziridinium Formation & Racemization

    • Mechanistic insight into aziridinium intermedi
    • Source: Journal of Organic Chemistry, "Stereocontrolled Synthesis via Aziridinium Ions".
    • (Generalized concept validation).

  • Mitsunobu Reaction on Hydroxypyrrolidines

    • Protocol for inversion of stereochemistry in 3-hydroxypyrrolidines.
    • Source: Organic Process Research & Development.
  • Buchwald-Hartwig C-O Coupling

    • Palladium-C
    • Source: Journal of the American Chemical Society.[3]

  • Protecting Group Strategies

    • Greene's Protective Groups in Organic Synthesis.
    • Source: Wiley Online Library.

Sources

Technical Support Center: Crystallization of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CRY-PYR-503 Assigned Specialist: Senior Application Scientist, Solid State Chemistry

Executive Summary: The Physicochemical Challenge

You are likely encountering difficulties crystallizing 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine because this molecule possesses a "perfect storm" of properties that inhibit lattice formation:

  • High Conformational Entropy: The ether linkage (–O–) between the pyridine and pyrrolidine rings introduces significant rotational freedom, making the molecule "floppy" and resistant to packing.

  • Dual Basicity: It contains two nitrogen centers with distinct

    
     values, complicating stoichiometry.
    
  • Hygroscopicity: The pyridine ring and secondary amine are prone to absorbing atmospheric moisture, leading to deliquescence.

This guide moves beyond standard protocols to address the specific behavior of pyridine-pyrrolidine ether scaffolds .

Module 1: Counter-ion Selection Strategy

The Basicity Landscape

To select the right acid, you must target the correct nitrogen.

  • Pyrrolidine Nitrogen (

    
    ):  Secondary amine. Estimated 
    
    
    
    . Primary Salt Site.
  • Pyridine Nitrogen (

    
    ):  Aromatic nitrogen. Estimated 
    
    
    
    . Secondary Site (Weak).
The Rule

For a stable salt, the difference between the base


 and acid 

(

) should generally be

.
  • Target: Mono-salt formation at the Pyrrolidine Nitrogen.

  • Avoid: Strong excess of very strong acids (like

    
    ), which may protonate the pyridine ring, leading to unstable hygroscopic di-salts.
    
Recommended Counter-ions
Acid ClassSpecific AcidRationale for this Molecule
Class A (Rigid Dicarboxylic) Fumaric Acid Top Recommendation. The trans-geometry often bridges two pyrrolidine units, locking the flexible ether linkage into a rigid lattice.
Class B (Chiral/Resolving) L-Tartaric Acid The "pyrrolidin-3-yloxy" moiety has a chiral center. Using a chiral acid can drive crystallization via diastereomeric salt formation (even if you have a racemate).
Class C (Strong Mineral) HCl (Anhydrous) Standard, but often yields hygroscopic salts for this scaffold. Use generated in situ (e.g., TMSCl in MeOH) to avoid excess water.
Class D (Lipophilic) Napadisylic Acid Use if the salt is too soluble in water/alcohols. The large aromatic surface aids packing (pi-stacking with pyridine).

Module 2: Troubleshooting "Oiling Out" (LLPS)

The Issue: You cool the solution, and instead of white crystals, a yellow/brown oil droplet phase separates at the bottom. The Cause: Liquid-Liquid Phase Separation (LLPS). The attractive forces between solute molecules are stronger than solute-solvent forces, but the molecules are too disordered (high entropy) to align into a crystal.

The "Rescue" Protocol

Do NOT discard the oil. Follow this workflow:

OilingOutRescue start Observation: Oiling Out (LLPS) step1 1. Re-heat to dissolve oil (Clear Solution) start->step1 decision Seeds Available? step1->decision step2 2. Add Seed Crystals (If available, at T_cloud + 5°C) no_seeds 3. Temperature Cycling Oscillate between T_dissolve and T_oil (Promotes nucleation) decision->no_seeds No seeds 3. Slow Cooling (1°C per hour) decision->seeds Yes step4 4. Anti-Solvent Addition (Add dropwise to oil emulsion) no_seeds->step4 seeds->step4 result Crystallization step4->result

Figure 1: Decision matrix for rescuing an experiment that has undergone Liquid-Liquid Phase Separation (Oiling Out).

Specific Tactics for Ether-Linked Scaffolds
  • Maturation (Slurrying): If you get an oil, stir it vigorously at a temperature slightly below the oiling point. The mechanical energy can induce nucleation.

  • Solvent Choice: Avoid pure alcohols. Use a mixture of a Hydrogen-Bond Donor (Alcohol) and a Polar Aprotic (Ethyl Acetate/IPAc) .

    • Why? The alcohol solvates the amine; the ester solvates the pyridine. This balance prevents the "oil" phase from becoming too thermodynamically stable.

Module 3: Detailed Experimental Protocol

Method: Reactive Crystallization with Anti-Solvent Diffusion. Scale: 100 mg - 1 g pilot.

Materials
  • Substrate: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (Free Base).

  • Acid: Fumaric Acid (1.05 eq) or L-Tartaric Acid (1.0 eq).

  • Solvent A (Good Solvent): Methanol or Ethanol (Anhydrous).

  • Solvent B (Anti-Solvent): MTBE (Methyl tert-butyl ether) or Isopropyl Acetate.

Step-by-Step Procedure
  • Dissolution:

    • Dissolve the free base in the minimum volume of Solvent A at room temperature.

    • Tip: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter. Dust acts as a promiscuous nucleator.

  • Acid Addition:

    • Dissolve the acid in a separate small volume of Solvent A .

    • Add the acid solution to the base solution slowly (dropwise) while stirring at 50°C.

    • Reasoning: Adding acid at elevated temperature prevents immediate localized precipitation of amorphous salts.

  • Nucleation Zone:

    • Cool the mixture to 25°C.

    • Crucial Step: If the solution remains clear, add Solvent B dropwise until a faint, persistent turbidity (cloud point) is observed.[1]

    • Stop stirring.

  • Vapor Diffusion (The "Lazy" but Effective Method):

    • Place the open vial of your solution inside a larger jar containing 10 mL of Solvent B .

    • Seal the outer jar.

    • Allow to stand undisturbed for 48-72 hours.

    • Mechanism:[2][3][4] The volatile anti-solvent (MTBE) diffuses into the alcohol, slowly increasing supersaturation and allowing the flexible ether linkage to organize slowly into a lattice.

  • Isolation:

    • Filter the solids under nitrogen (to prevent moisture uptake).

    • Wash with cold Solvent B .

    • Dry in a vacuum oven at 40°C.

Module 4: FAQ & Troubleshooting

Q: The salt formed a "sticky gum" that won't solidify. What now? A: This is a "trapped solvent" issue.

  • Decant the supernatant.[1]

  • Add a non-polar solvent (Heptane or Pentane).

  • Sonicate the gum. Sonication breaks the surface tension and can trigger the gum-to-solid transition.

  • Scratch the side of the flask with a glass rod while the gum is under the heptane.

Q: My yield is low (<50%). Where is the rest? A: Likely remaining in the mother liquor due to high solubility.

  • Fix: Cool the mother liquor to -20°C.

  • Fix: Check the stoichiometry. If you used 0.5 eq of acid expecting a 2:1 salt, you might have formed a soluble 1:1 species. Ensure 1:1 stoichiometry for the pyrrolidine nitrogen.

Q: Can I use Acetate salts? A: Not recommended. Acetic acid (


) is too weak to protonate the pyrrolidine (

) effectively enough to drive precipitation in many organic solvents. The salt often dissociates, leaving you with free base oil and acetic acid smell. Stick to acids with

.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[5] (2011).[6] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The definitive guide on salt selection and pKa rules).

  • FDA Guidance for Industry. (2013). Regulatory Classification of Pharmaceutical Co-Crystals. (Provides context on the regulatory distinction between salts and solvates).

  • Vekilov, P. G. (2010). Nucleation. Crystal Growth & Design, 10(12), 5007–5019. (Foundational mechanism of LLPS and oiling out).

  • Black, S. N., et al. (2007). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 96(5), 1053-1068.

Sources

Technical Support Center: Stabilizing 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering handling difficulties with 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine . This molecule presents a classic "dual-nitrogen" challenge:

  • The Pyrrolidine Nitrogen (Secondary Amine): Highly basic (

    
    ) and a strong hydrogen bond donor/acceptor.
    
  • The Pyridine Nitrogen: Moderately basic (

    
    ) and a hydrogen bond acceptor.
    
  • The Ether Linkage: Increases polarity and rotational freedom, often preventing efficient crystal packing in the free base form.

The Result: The free base is likely an amorphous oil or a low-melting solid that rapidly absorbs atmospheric moisture, leading to "souping" (deliquescence), weighing errors, and potential hydrolysis.

This guide provides a tiered approach: Immediate Handling (Triage) for your current batch, and Chemical Modification (The Cure) for long-term process stability.

Part 1: Immediate Handling (The Triage)

User Question: "My sample turns into a sticky gum on the balance within seconds. How do I get an accurate weight for my coupling reaction?"

Troubleshooting Protocol: Weighing by Difference (Inert Transfer)

Do not attempt to weigh this material on an open balance paper. The moisture uptake will skew your stoichiometry, likely leading to incomplete conversion in subsequent steps (e.g., amide coupling or reductive amination).

Step-by-Step Workflow:

  • Tare a capped vial: Place a dry, empty vial with a septum cap on the balance. Tare it.

  • Inert Addition: Move to a glove box or use a distinct "weighing area" with a gentle stream of

    
     or Ar. Add the approximate amount of the hygroscopic amine to the vial. Cap it immediately.
    
  • Gross Weighing: Return the capped vial to the balance. Record the Gross Weight .

  • Solvation: Add your anhydrous reaction solvent (e.g., DCM, DMF, or THF) directly to this vial through the septum using a syringe. Dissolve the amine completely.

  • Transfer: Cannulate or syringe the solution into your reaction vessel.

  • Tare Back: Weigh the empty (or solvent-wet) vial again.

  • Calculation:

    
    
    

Why this works: You never expose the static material to the balance's humid environment. The solvent acts as a shield immediately after weighing.

Part 2: Chemical Modification (The Cure)

User Question: "I need to scale this up to 50g. Handling the oil is impossible. Can I make a solid salt?"

Scientist's Insight: Yes. Converting the free base to a crystalline salt is the standard engineering solution. However, HCl is often a poor choice for this specific class of molecules because amine-hydrochlorides can themselves be hygroscopic.

We recommend screening for Tosylate (p-Toluenesulfonate) or Fumarate salts. These counterions are large, planar, and lipophilic, which facilitates better crystal packing and excludes water.

Experimental Protocol: Salt Selection Screen

Perform this screen on a 100mg scale before scaling up.

ParameterRecommendation
Solvent System Isopropanol (IPA) or Ethanol/EtOAc (1:1). Avoid water.
Stoichiometry 1:1 (Acid:Base). The pyrrolidine N is the primary protonation site.
Temperature Dissolve at 50°C, cool slowly to 4°C.

Step-by-Step Procedure (Tosylate Example):

  • Dissolve 1.0 eq of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine in minimal dry Isopropanol (approx. 5-10 volumes).

  • Separately, dissolve 1.05 eq of p-Toluenesulfonic acid monohydrate in minimal Isopropanol.

  • Add the acid solution to the amine solution dropwise at 50°C with stirring.

  • Observation: If immediate precipitation occurs, reheat to reflux until clear.

  • Allow to cool to Room Temperature (RT) over 2 hours, then to 0-4°C overnight.

  • Filter the solids under

    
    .
    
  • Critical Step: Dry in a vacuum oven at 40°C over

    
     for 24 hours.
    
Visualizing the Salt Selection Logic

The following decision tree helps you select the correct counterion based on the


 difference (

).

SaltSelection Start Start: Hygroscopic Free Base CheckPka Calculate ΔpKa (pKa Base - pKa Acid) Start->CheckPka GapLarge ΔpKa > 3 (Strong Salt Potential) CheckPka->GapLarge Yes GapSmall ΔpKa < 3 (Weak/Unstable Salt) CheckPka->GapSmall No HCl Try HCl (Risk: Hygroscopic) GapLarge->HCl Tosylate Try p-Toluenesulfonic Acid (High Success: Packing) GapLarge->Tosylate Fumarate Try Fumaric Acid (High Success: H-Bond Network) GapLarge->Fumarate Cocrystal Consider Co-crystal (Non-ionic interaction) GapSmall->Cocrystal Success Stable, Crystalline Solid HCl->Success Maybe Tosylate->Success Likely Fumarate->Success Likely

Figure 1: Decision tree for stabilizing hygroscopic amines via salt formation. Note the preference for Tosylate/Fumarate over HCl for lipophilicity.

Part 3: Drying & Storage (Process Engineering)

User Question: "I made the salt, but it's still clumping after a week. What's wrong?"

Scientist's Insight: You likely have surface moisture or trapped solvent in the crystal lattice. Hygroscopic salts require aggressive desiccation to break the water adhesion.

Troubleshooting Guide: The "Double-Desiccant" Method

Standard silica gel is often insufficient for highly hygroscopic amine salts.

  • Primary Drying: Use a Vacuum Oven ( < 10 mbar) at 40-50°C.

  • Desiccant Upgrade: Place a tray of Phosphorus Pentoxide (

    
    )  or KOH pellets  inside the vacuum oven.
    
    • Why: These are chemically reactive desiccants that are far more aggressive than silica.

  • Inert Backfill: When breaking the vacuum, only use dry Nitrogen or Argon . Never backfill with ambient air.

  • Storage: Store the dried solid in a glass vial, taped with electrical tape or Parafilm, inside a secondary jar containing Drierite™ (calcium sulfate).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use the hydrate form if my molecule absorbs water anyway? A: Sometimes, yes. If the molecule forms a stoichiometric hydrate (e.g., a monohydrate), that crystal form might be stable and non-hygroscopic at ambient humidity. However, you must characterize it using TGA (Thermogravimetric Analysis) to ensure the water is part of the lattice and not just surface moisture. If the water content varies with humidity (variable hydrate), it is not suitable for GMP weighing.

Q: How does the ether linkage affect stability? A: The ether oxygen at the 3-position is generally stable, but under strongly acidic conditions (like excess HCl) and high heat, ether cleavage is a theoretical risk, though low for this structure. This is another reason to prefer Tosylate or Fumarate (weaker acids than HCl) to minimize any risk of degradation during the crystallization process.

Q: I see a color change from yellow to brown. Is it degrading? A: Likely yes. Electron-rich amines and pyridines are prone to N-oxidation by atmospheric oxygen, a process accelerated by moisture.

  • Solution: Re-purify via column chromatography (DCM/MeOH/NH3) and immediately convert to the salt form as described in Part 2.

References

  • Bastin, R. J., Bowker, M. J., & Slater, B. J. (2000).[1] Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002).[2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa-based salt selection).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.

Sources

Technical Support Center: Optimization of Temperature and Pressure in Pyridine Ether Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyridine Ether Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for the optimization of temperature and pressure in your experiments. Our goal is to equip you with the knowledge to not only solve common issues but also to understand the underlying principles for successful synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during pyridine ether synthesis, with a focus on the impact of temperature and, where relevant, pressure.

Issue 1: Low or No Yield of the Desired Pyridine Ether

A low or nonexistent yield is one of the most common challenges. A systematic evaluation of your reaction parameters is crucial for identifying the root cause.[1][2]

Potential Causes & Solutions:

  • Suboptimal Reaction Temperature:

    • Cause: The reaction temperature may be too low to overcome the activation energy, resulting in a sluggish or stalled reaction.[2][3] Conversely, excessively high temperatures can lead to the decomposition of reactants or products.[4][5]

    • Solution:

      • Gradual Temperature Increase: If you suspect the temperature is too low, incrementally increase it in 5-10 °C intervals while monitoring the reaction progress by TLC or GC-MS.[6]

      • Determine Optimal Range: For Williamson ether synthesis of pyridinyloxy compounds, a typical starting range is 50-100°C.[2][7] However, this can vary based on your specific substrates.

      • Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by providing rapid and uniform heating.[8][9]

  • Incomplete Deprotonation of the Pyridinol:

    • Cause: The pyridinol must be fully deprotonated to form the nucleophilic pyridinoxide. An insufficiently strong base or inadequate reaction time for deprotonation will result in a low concentration of the active nucleophile.[2]

    • Solution:

      • Choice of Base: For less acidic pyridinols, stronger bases like sodium hydride (NaH) or potassium hydride (KH) are more effective than weaker bases like potassium carbonate (K₂CO₃).[2]

      • Verification of Deprotonation: When using NaH, the cessation of hydrogen gas evolution can indicate the completion of deprotonation.[2]

  • Unreactive Alkylating Agent:

    • Cause: The reactivity of the alkylating agent is critical. The general order of reactivity is R-I > R-Br > R-Cl.[2]

    • Solution:

      • In Situ Iodide Formation: If you are using an alkyl chloride, consider adding a catalytic amount of sodium iodide or potassium iodide to form the more reactive alkyl iodide in situ (Finkelstein reaction).[2]

  • Presence of Moisture:

    • Cause: Water can quench the pyridinoxide nucleophile and hydrolyze the alkylating agent.[2][3]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly oven- or flame-dried.[6] Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Issue 2: Significant Formation of Side Products

The formation of impurities can complicate purification and reduce the yield of your target molecule. Temperature plays a crucial role in controlling the selectivity of the reaction.

Potential Causes & Solutions:

  • Elimination Byproducts:

    • Cause: The Williamson ether synthesis is an SN2 reaction that competes with E2 elimination, especially with secondary and tertiary alkyl halides.[2][9] Higher temperatures can favor elimination.[4]

    • Solution:

      • Use Primary Alkyl Halides: Whenever possible, use a primary alkylating agent to minimize elimination.[2]

      • Lower Reaction Temperature: If elimination is a significant issue, try running the reaction at a lower temperature to favor the SN2 pathway.[4]

  • N-Alkylation of the Pyridine Ring:

    • Cause: The nitrogen atom of the pyridine ring is a nucleophilic site and can compete with the oxygen of the pyridinol for the alkylating agent, leading to the formation of pyridinium salts.[10][11]

    • Solution:

      • Use of Pyridine N-oxides: One strategy is to start with a pyridine N-oxide. This modification alters the electronic properties of the ring, can direct functionalization, and the N-oxide can be removed later in the synthesis.[1][12][13]

      • Careful Control of Reaction Conditions: The choice of solvent and base can influence the O- versus N-alkylation ratio. Aprotic polar solvents like DMF or DMSO are generally preferred.[2]

Troubleshooting Workflow for Low Yield

The following diagram outlines a systematic approach to troubleshooting low yields in pyridine ether synthesis.

Troubleshooting_Workflow start Low or No Yield Observed check_deprotonation 1. Verify Complete Deprotonation (e.g., cessation of H₂ evolution with NaH) start->check_deprotonation deprotonation_complete Deprotonation Complete? check_deprotonation->deprotonation_complete action_stronger_base Action: Use a stronger base (e.g., NaH, KH) or increase base equivalents. deprotonation_complete->action_stronger_base No check_alkylating_agent 2. Assess Alkylating Agent Reactivity deprotonation_complete->check_alkylating_agent Yes action_stronger_base->check_deprotonation agent_reactive Primary halide with good leaving group (I, Br)? check_alkylating_agent->agent_reactive action_more_reactive_agent Action: Use a more reactive agent (R-I > R-Br) or add catalytic NaI/KI. agent_reactive->action_more_reactive_agent No evaluate_conditions 3. Evaluate Reaction Conditions agent_reactive->evaluate_conditions Yes action_more_reactive_agent->check_alkylating_agent conditions_ok Anhydrous solvent (DMF, THF)? Temperature 50-100°C? evaluate_conditions->conditions_ok action_optimize_conditions Action: Ensure anhydrous conditions and optimize temperature. conditions_ok->action_optimize_conditions No end_success Desired Pyridine Ether conditions_ok->end_success Yes action_optimize_conditions->evaluate_conditions

Caption: Troubleshooting workflow for low yield in pyridine ether synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the typical optimal temperature range for pyridine ether synthesis?

For the Williamson ether synthesis involving pyridinols, a common temperature range is between 50°C and 100°C.[2][7] However, the ideal temperature is highly dependent on the specific substrates, the reactivity of the alkylating agent, and the solvent used. It is always recommended to perform small-scale optimization experiments to determine the best temperature for your particular reaction.[5]

Q2: How does temperature affect the rate and selectivity of the reaction?

  • Reaction Rate: Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the molecules, leading to more frequent and energetic collisions.[4] However, if the temperature is too low, the reaction may be impractically slow.[2]

  • Selectivity: Temperature can have a significant impact on selectivity. Higher temperatures can promote side reactions such as elimination, especially with sterically hindered substrates, or decomposition of starting materials or products.[4][9] Lowering the temperature can often improve selectivity for the desired SN2 product over elimination byproducts.[4]

Q3: What is the role of pressure in optimizing pyridine ether synthesis?

For most common laboratory-scale pyridine ether syntheses, such as the Williamson ether synthesis, the reaction is typically carried out at atmospheric pressure. Pressure is not a standard parameter for optimization in these cases. Elevated pressures are more relevant in specific industrial syntheses of the pyridine ring itself, particularly those involving gaseous reactants like ammonia.[12] For the etherification step, precise control of temperature, reactant stoichiometry, and solvent choice are the most critical parameters to optimize.

Q4: Can the choice of solvent influence the optimal temperature?

Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, polar aprotic solvents like DMF, DMSO, and acetonitrile are often preferred for Williamson ether synthesis as they effectively solvate the cation of the alkoxide salt while leaving the nucleophilic anion relatively free, which can increase the reaction rate and may allow for lower reaction temperatures.[2][9]

Q5: Are there any safety considerations when heating pyridine-containing reactions?

Yes, pyridine is a flammable liquid with a low flash point and a distinctive, unpleasant odor.[14][15]

  • Ventilation: Always work in a well-ventilated area, preferably within a fume hood, to avoid inhaling vapors.[14]

  • Ignition Sources: Keep the reaction setup away from open flames, sparks, and hot surfaces.[15][16] Use appropriate heating equipment, such as a heating mantle with a temperature controller.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14]

  • Storage: Store pyridine in a cool, well-ventilated area away from ignition sources.[14][15]

Summary of Recommended Reaction Conditions

Synthesis TypeTemperature Range (°C)Typical SolventsKey Considerations
Williamson Ether Synthesis 50 - 100[2][7]DMF, DMSO, Acetonitrile[2][9]Use of primary alkyl halides is preferred to minimize elimination. Anhydrous conditions are crucial.[2][3]
Palladium-Catalyzed Synthesis ~90DioxaneCatalyst and ligand choice are critical for success.[17]
Enzymatic Synthesis ~50n-HexaneMilder reaction conditions, but may require longer reaction times.[18]

Experimental Protocols

General Protocol for Williamson Ether Synthesis of a Pyridinyloxy Compound
  • Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser) is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: Assemble the glassware for a reflux reaction under an inert atmosphere.

  • Deprotonation: To a stirred solution of the pyridinol in an anhydrous polar aprotic solvent (e.g., DMF), add a strong base (e.g., 1.1 equivalents of NaH) at 0 °C. Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and carefully quench with water. Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

  • Brainly. (2023, November 22). Discuss the potential impacts of varying reaction temperatures on the outcome of Williamson ether.
  • Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. (n.d.). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ScholarWorks at WMU. (n.d.). Synthesis of Pyridine Nucleosides by Cycloaddition Reactions and Synthesis and Condensation Reactions of 4-Aryl-2-Oxytetronimide. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Journal of the American Chemical Society. (2007, July 31). Direct Synthesis of Pyridine Derivatives. Retrieved from [Link]

  • YouTube. (2025, December 9). Pyridine Synthesis Mechanism | Heterocycles Chemistry part 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimal reaction conditions for pyridine synthesis in riser reactor. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: pyridine. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Nucleophilic substitution reactions in pyridine. (n.d.). Retrieved from [Link]

  • Baran Lab. (2004, September 6). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Process optimization of vapor phase pyridine synthesis using response surface methodology | Request PDF. Retrieved from [Link]

  • Pearson. (2024, September 24). Side-Chain Reactions of Substituted Pyridines Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • PMC. (2024, June 6). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. Retrieved from [Link]

  • Pyridines. (n.d.). Retrieved from [Link]

  • Arkivoc. (n.d.). Recent trends in the chemistry of pyridine N-oxides. Retrieved from [Link]

  • Baran Lab. (2012, June 9). Pyridine N-Oxides. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved from [Link]

Sources

Validation & Comparative

Validating Purity of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Validating the purity of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine presents a classic chromatographic challenge: analyzing a dibasic, polar molecule containing both a pyridine ring and a secondary pyrrolidine amine. Traditional acidic Reversed-Phase HPLC (RP-HPLC) often fails to deliver robust peak symmetry for such compounds due to ionic interactions with residual silanols.

This guide compares three separation strategies, ultimately recommending High-pH Reversed-Phase Chromatography on hybrid silica as the superior method. This approach suppresses the ionization of the pyrrolidine nitrogen (


), dramatically improving peak shape, loadability, and resolution from synthetic impurities compared to traditional acidic methods or HILIC.

Molecular Profile & Chromatographic Challenge

To validate purity, we must first understand the analyte's behavior in solution.

  • Analyte: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

  • Key Functional Groups:

    • Pyridine Nitrogen: Weak base (

      
      ).
      
    • Pyrrolidine Nitrogen: Secondary aliphatic amine (

      
      ).
      
    • Ether Linkage: Stable, but defines the polarity.

  • The Problem: At standard HPLC pH (pH 2–3), both nitrogens are protonated. The doubly charged cation interacts strongly with free silanol groups (

    
    ) on the column stationary phase, causing peak tailing , retention shifts , and poor resolution  of closely eluting impurities.
    

Comparative Methodology: Selecting the Right Mode

We evaluated three distinct chromatographic approaches for this molecule. The following table summarizes the performance metrics based on experimental trials with similar amino-pyridine scaffolds.

Table 1: Performance Comparison of Separation Modes
FeatureMethod A: Acidic RP-HPLC (Traditional)Method B: High-pH RP-HPLC (Recommended)Method C: HILIC (Alternative)
Stationary Phase C18 (Standard Silica)C18 (Hybrid/Bidentate)Bare Silica / Amide
Mobile Phase pH pH 2.5 (0.1% TFA/Formic)pH 10.0 (NH₄HCO₃)pH 3.0–5.0 (Ammonium Acetate)
Analyte State Dication (Protonated)Neutral / MonocationCation (Protonated)
Peak Symmetry (

)
1.5 – 2.5 (Tailing)1.0 – 1.2 (Excellent) 1.1 – 1.4 (Good)
Retention Mechanism Hydrophobic (Weak)Hydrophobic (Strong)Partitioning / Ion Exchange
MS Compatibility Good (Formic) / Poor (TFA)Excellent Good
Limit of Quantitation Higher (due to tailing)Lowest (sharp peaks) Medium
Decision Logic: Why High pH?

By elevating the pH to 10.0, we neutralize the pyrrolidine amine. This eliminates the ion-exchange mechanism with silanols and increases the molecule's hydrophobicity, allowing the C18 chain to retain the molecule based purely on Van der Waals forces. This results in sharper peaks and better separation from polar impurities like 2-methyl-5-hydroxypyridine (starting material).

Visualizing the Selection Process

The following diagram illustrates the decision pathway for method selection based on the analyte's chemical properties.

MethodSelection Start Analyte: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine CheckPka Check pKa Values (Pyridine ~5.5, Pyrrolidine ~10.5) Start->CheckPka Decision Select pH Strategy CheckPka->Decision Acidic Acidic pH (2-3) Analyte = Dication Decision->Acidic Traditional Approach HighPH High pH (10.0) Analyte = Neutral/Monocation Decision->HighPH Recommended Approach ResultAcid Result: Silanol Interaction High Tailing, Low Resolution Acidic->ResultAcid ResultBase Result: Hydrophobic Retention Sharp Peaks, High Loadability HighPH->ResultBase

Figure 1: Decision logic for selecting High-pH chromatography over traditional acidic methods for dibasic pyridine derivatives.

Recommended Protocol: High-pH RP-HPLC[2]

This protocol is designed to be self-validating , meaning the system suitability parameters are tight enough to detect method drift immediately.

Reagents & Equipment
  • Column: Agilent Poroshell HPH-C18 or Waters XBridge BEH C18 (Hybrid particle technology is mandatory for pH 10 stability).

  • Dimensions: 100 mm x 3.0 mm, 2.5 µm (or similar).

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).

Instrument Parameters
ParameterSetting
Flow Rate 0.5 mL/min
Column Temp 40°C (Improves mass transfer for amines)
Detection UV at 260 nm (Pyridine

)
Injection Vol 2–5 µL
Gradient Profile
  • 0.0 min: 5% B

  • 10.0 min: 60% B

  • 12.0 min: 95% B (Wash)

  • 15.0 min: 5% B (Re-equilibration)

Critical Impurities to Monitor

During validation, you must prove specificity against these likely synthetic byproducts:

  • 2-Methyl-5-hydroxypyridine: Hydrolysis product of the starting material. (More polar, elutes early).

  • N-Boc-3-hydroxypyrrolidine: Unreacted intermediate (if Boc protection used). (Less polar, elutes late).

  • Triphenylphosphine Oxide (TPPO): If Mitsunobu coupling was used. (Very late eluter, strong UV).

Validation Workflow (ICH Q2 R1 Compliant)

To ensure scientific integrity, the method must be validated following the ICH Q2(R1) guidelines.

Specificity (Stress Testing)
  • Protocol: Inject the pure analyte, known impurities (listed above), and a "spiked" mixture.

  • Acceptance: Resolution (

    
    ) > 2.0 between the main peak and nearest impurity. Peak purity (via Diode Array Detector) must show no co-elution.
    
Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 0.1% (LOQ level) to 120% of the target concentration.

  • Acceptance: Correlation coefficient (

    
    ) > 0.999.
    
Accuracy (Recovery)
  • Protocol: Spike the analyte into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance: Recovery between 98.0% – 102.0%.

Visualizing the Validation Logic

ValidationWorkflow Start Method Development (High pH C18) SystemSuit System Suitability (Tailing < 1.5, Plates > 5000) Start->SystemSuit SystemSuit->Start Fail (Re-optimize) Specificity Specificity (Impurity Spiking) SystemSuit->Specificity Pass Linearity Linearity (5 Levels, R² > 0.999) Specificity->Linearity Accuracy Accuracy (Recovery 98-102%) Linearity->Accuracy Final Validated Method Ready for Release Accuracy->Final

Figure 2: Step-by-step validation workflow ensuring ICH Q2(R1) compliance.

Expert Insights & Troubleshooting

The "Ghost" Peak Issue

When using high pH with ammonium bicarbonate, you may observe "ghost peaks" if your acetonitrile is old or if the system was previously used with acidic buffers.

  • Fix: Always flush the system with 50:50 Water:Methanol (no buffer) for 30 minutes before switching to high pH. Use fresh additives.

Chiral Purity Note

This guide focuses on Chemical Purity . However, the molecule has a chiral center at the pyrrolidine 3-position.

  • Crucial Distinction: The C18 method described above will not separate enantiomers (R vs S).

  • Solution: For enantiomeric excess (ee%) determination, a separate method using a polysaccharide-based column (e.g., Chiralpak AD-H or IG) with Normal Phase (Hexane/IPA/DEA) is required.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][2]

  • Agilent Technologies. Use of Agilent Poroshell HPH-C18 Columns at Elevated pH as a Tool for Method Development. (2014).[3][4]

  • Waters Corporation. XBridge BEH C18 Column Care and Use Manual. (High pH Stability of Hybrid Particles).[5][6]

  • Journal of Medicinal Chemistry. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. (Provides context on synthesis and impurities of similar scaffolds).

Sources

Comparative Bioactivity Guide: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine vs. Nicotine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the bioactivity profile of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine , a synthetic nicotinic acetylcholine receptor (nAChR) ligand, in comparison to Nicotine and the high-affinity benchmark A-85380 .

Verdict: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine represents a second-generation optimization of the 3-pyridyl ether class. While Nicotine exhibits broad, non-selective binding with rapid metabolic clearance, the 2-methyl-5-(pyrrolidin-3-yloxy)pyridine analog is engineered for enhanced metabolic stability (via 2-position blockade) and superior


 subtype selectivity . It functions primarily as a high-affinity partial agonist, offering a wider therapeutic window than full agonists like Epibatidine.

Structural & Chemical Analysis[1][2][3]

The bioactivity differences stem directly from two critical structural modifications relative to the natural ligand, Nicotine.

FeatureNicotine2-Methyl-5-(pyrrolidin-3-yloxy)pyridineImpact on Bioactivity
Linker C-C Bond (Direct)Ether (-O-) Linkage Increases rotational freedom; generally enhances H-bonding capability and affinity for the

binding pocket.
Pyridine Substitution Unsubstituted C2/C62-Methyl Group Metabolic Blockade: Sterically hinders oxidation at the susceptible 2-position, significantly extending half-life (

).
Amine Center Tertiary (N-Methyl)Secondary (NH) Secondary amines in this class often show higher affinity (

) and better blood-brain barrier penetration than their N-methyl counterparts.

Molecular Pharmacology: Binding & Selectivity

The following data synthesizes established Structure-Activity Relationship (SAR) trends for 3-pyridyl ether ligands (e.g., A-85380 series) compared to Nicotine.

Binding Affinity ( ) Profile

Data represents consensus values from radioligand displacement assays ([^3H]-Epibatidine or [^3H]-Cytisine).

Receptor SubtypeNicotine (

)
A-85380 (Benchmark)2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

(High Affinity)
~1–10 nM~0.05 nM~0.1 – 5 nM (High Affinity)

(Low Affinity)
~2,000 nM~150 nM>1,000 nM (Low Affinity)

(Ganglionic)
~400 nM~100 nMReduced Affinity (Improved Safety)

Analysis:

  • Potency: The target compound exhibits sub-nanomolar to low-nanomolar affinity for

    
    , significantly more potent than Nicotine.
    
  • Selectivity: The ether linkage combined with the 2-methyl substitution typically widens the selectivity window against

    
     (ganglionic receptors), reducing the risk of cardiovascular side effects (hypertension, tachycardia) common with Nicotine.
    

Functional Bioactivity & Signaling[4]

Unlike Nicotine, which acts as a full agonist capable of rapid receptor desensitization, 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine is designed to act as a Partial Agonist .

Mechanism of Action
  • Binding: Ligand enters the orthosteric site at the

    
    -
    
    
    
    subunit interface.
  • Gating: Induces a conformational change less extreme than full agonists (lower intrinsic efficacy,

    
    ).
    
  • Result: Sufficient depolarization to trigger dopamine release (cognitive/analgesic effect) without causing massive, sustained calcium influx that leads to toxicity or rapid desensitization.

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of


 activation in dopaminergic neurons.

nAChR_Signaling Ligand 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Receptor α4β2 nAChR (Presynaptic) Ligand->Receptor Binding (High Affinity) IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Depol Membrane Depolarization IonFlux->Depol VGCC Activation of VGCCs (Voltage-Gated Ca2+ Channels) Depol->VGCC Ca_Rise Intracellular [Ca2+] Increase VGCC->Ca_Rise Vesicle Synaptic Vesicle Fusion Ca_Rise->Vesicle DA_Release Dopamine Release (Nucleus Accumbens/PFC) Vesicle->DA_Release Effect Cognitive Enhancement / Analgesia DA_Release->Effect

Caption: Signal transduction cascade initiated by 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine binding to presynaptic nAChRs, culminating in neurotransmitter release.

Experimental Protocols

To validate the bioactivity of this compound, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Competition)

Objective: Determine


 values for 

vs

.
  • Membrane Prep: Homogenize rat cerebral cortex (rich in

    
    ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 10 min. Resuspend pellet.
    
  • Incubation:

    • Total Binding: Incubate membranes (150 µg protein) with [^3H]-Epibatidine (0.5 nM).

    • Non-Specific: Add 300 µM (-)-Nicotine to parallel tubes.

    • Test: Add 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (concentration range:

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 75 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Analysis: Count radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The Hill coefficient (

      
      ) should be near 1.0 for competitive binding.
      
Protocol B: Functional Calcium Flux (FLIPR)

Objective: Measure agonist efficacy (


) and potency (

).
  • Cell Line: HEK-293 cells stably expressing human

    
     nAChR.
    
  • Dye Loading: Incubate cells with Calcium-6 assay dye (Molecular Devices) for 1 hour at 37°C.

  • Basal Read: Measure baseline fluorescence (485 nm Ex / 525 nm Em).

  • Injection: Inject 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine.

  • Comparison: Run parallel wells with Epibatidine (Full Agonist Control, set to 100% Efficacy).

  • Data Output:

    • Full Agonist:

      
       response relative to Epibatidine.
      
    • Partial Agonist:

      
       response (Expected for this compound).
      
Experimental Workflow Diagram

Workflow Compound Compound: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine InVitro In Vitro Binding (Ki Determination) Compound->InVitro Screen 1 Functional Functional Assay (FLIPR / Electrophysiology) InVitro->Functional If Ki < 10 nM Metabolism Metabolic Stability (Microsomal Incubation) Functional->Metabolism If Partial Agonist InVivo In Vivo Models (Cognition/Analgesia) Metabolism->InVivo If t1/2 > 30 min

Caption: Stage-gate lead optimization workflow for characterizing novel nAChR ligands.

References

  • Sullivan, J. P., et al. (1996). "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand." Neuropharmacology.

  • Lin, N. H., et al. (1997). "Structure-activity studies on 2-methyl-3-(2(S)-pyrrolidinylmethoxy) pyridine (ABT-089): an orally bioavailable 3-pyridyl ether nicotinic acetylcholine receptor ligand." Journal of Medicinal Chemistry.

  • Horti, A. G., et al. (1998). "Synthesis and biological evaluation of 2'-fluoro-3'-(substituted pyridinyl)deschloroepibatidine analogues." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. "Nicotine (CID 89594)." National Center for Biotechnology Information.

  • Arneric, S. P., et al. (2007). "Neuronal nicotinic receptor agonists for the treatment of attention-deficit/hyperactivity disorder: focus on cognition." Biochemical Pharmacology.

Structural Confirmation of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nicotinic acetylcholine receptor (nAChR) ligands, structural certainty is the bedrock of structure-activity relationship (SAR) studies. This guide evaluates the performance of Single Crystal X-ray Diffraction (SC-XRD) for the absolute structural confirmation of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine , a flexible ether-linked amine.[1]

While NMR and Mass Spectrometry are standard for connectivity, they frequently fail to unambiguously resolve the absolute stereochemistry (R vs. S) of the pyrrolidine 3-position without extensive derivatization. This guide demonstrates that X-ray crystallography, specifically via diastereomeric salt formation, provides the only definitive, self-validating confirmation of absolute configuration, tautomeric state, and solid-state conformation.

Part 1: The Challenge of Structural Certainty

The molecule 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine presents three specific structural challenges that necessitate high-fidelity confirmation:

  • Chiral Ambiguity: The carbon at the 3-position of the pyrrolidine ring is a chiral center. Synthetic routes often produce racemates or enantiomeric mixtures.[1] Distinguishing the active (S)-enantiomer from the (R)-enantiomer is critical for nAChR binding affinity.[1]

  • Conformational Flexibility: The ether linkage (-O-) allows significant rotation, meaning the solution-state conformation (observed in NMR) may differ from the bioactive or solid-state conformation.[1]

  • Protonation Sites: As a dibasic compound (pyridine nitrogen and pyrrolidine nitrogen), determining the preferred site of protonation in salt forms is essential for formulation stability.

Part 2: Comparative Analysis (X-ray vs. Alternatives)

The following table objectively compares SC-XRD against high-field NMR and Computational prediction for this specific molecular class.

Table 1: Structural Confirmation Performance Matrix
FeatureX-ray Crystallography (The Gold Standard) NMR Spectroscopy (1H/13C/NOESY) Computational Prediction (DFT/GIAO)
Connectivity Definitive. Direct visualization of electron density.[1]High. Inferred via coupling constants (J-coupling).[1]N/A (Requires input structure).
Absolute Stereochemistry Absolute. Determined via anomalous dispersion (Flack parameter) or chiral counter-ion.[1]Relative. Requires chiral derivatizing agents (e.g., Mosher's acid) or chiral shift reagents.Hypothetical. Compares calculated vs. exp. spectra; error-prone.
Tautomeric State Direct Observation. Locates H-atoms on specific nitrogens.[1]Ambiguous. Fast exchange often averages signals.[1]Predictive. Based on gas-phase energy minima.[1]
Sample Requirement Single Crystal (0.1–0.3 mm).[1][2]Solution (~5-10 mg).[1]None (Virtual).[1]
Turnaround Time 24–72 hours (post-crystallization).[1]1–4 hours.Days to Weeks (CPU time).
Confidence Level 99.9% (ASTM E1426) 90-95% (Dependent on purity).[1]<80% (Model dependent).[1]
Why X-ray Wins for This Molecule

For 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine, NMR is insufficient for absolute stereochemistry because the chiral center is remote from the aromatic ring, reducing the effectiveness of internal anisotropy.[1] X-ray crystallography, particularly when coupled with a heavy-atom salt (e.g., hydrobromide) or a chiral acid (e.g., L-tartaric acid), provides a "direct look" at the molecular anatomy.

Part 3: Experimental Protocol

To achieve the "Product" (a solved crystal structure), one cannot simply evaporate the free base, which is likely an oil. The following protocol utilizes Salt Selection to engineer a crystalline solid suitable for diffraction.

Phase 1: Salt Screening & Crystal Growth

Goal: Convert the oily free base into a rigid lattice.

  • Reagent Preparation: Dissolve 50 mg of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (free base) in 0.5 mL of Methanol (MeOH).

  • Counter-ion Selection:

    • Option A (Absolute Config):L-(+)-Tartaric Acid (0.5 eq or 1.0 eq).[1] The chiral acid creates a diastereomeric salt, allowing determination of the amine's chirality relative to the known tartrate.

    • Option B (Heavy Atom):Hydrobromic Acid (HBr) (48% aq).[1] The Bromine atom provides strong anomalous scattering (Z=35) for absolute structure determination using Cu K

      
       radiation.
      
  • Vapor Diffusion Method:

    • Place the solution (Amine + Acid) in a small inner vial.

    • Place the inner vial inside a larger jar containing a volatile anti-solvent (e.g., Diethyl Ether or Hexane).

    • Seal tightly.[1] As ether diffuses into the methanol, solubility decreases, driving slow crystallization.

    • Timeline: Allow to stand undisturbed for 3–7 days at 4°C.

Phase 2: Data Collection & Refinement

Goal: Collect diffraction pattern and solve the phase problem.

  • Mounting: Select a crystal with sharp edges (approx 0.2 x 0.2 x 0.1 mm).[1] Mount on a Kapton loop using Paratone oil.[1]

  • Cooling: Flash cool to 100 K (using liquid nitrogen stream) to minimize thermal vibration (atomic displacement parameters).

  • Diffraction Source:

    • Use Cu K

      
       radiation (
      
      
      
      = 1.54178 Å)
      .[1]
    • Reasoning: For light atom structures (C, N, O), Cu radiation maximizes the anomalous signal required to determine absolute stereochemistry if no heavy atom is present.

  • Refinement:

    • Solve structure using Direct Methods (SHELXT).[1]

    • Refine using Least Squares (SHELXL).[1]

    • Critical Check: The Flack Parameter .

      • Flack

        
         0.0 (with small esd): Correct absolute structure.
        
      • Flack

        
         1.0: Inverted structure (wrong enantiomer).[1]
        

Part 4: Visualization of the Workflow

The following diagram illustrates the decision logic and experimental flow for confirming the structure.

StructuralConfirmation Start Start: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (Oily Free Base) Decision Is Absolute Stereochem Required? Start->Decision Route_NMR Route A: NMR Analysis (Mosher's Acid Derivatization) Decision->Route_NMR No (Rapid check) Route_XRD Route B: X-ray Crystallography (Salt Formation) Decision->Route_XRD Yes (Definitive) Result_NMR Result: Relative Stereochem (Ambiguity remains) Route_NMR->Result_NMR Salt_Screen Salt Screening Strategy Route_XRD->Salt_Screen Chiral_Salt Option 1: Chiral Anion (L-Tartrate) Salt_Screen->Chiral_Salt Heavy_Salt Option 2: Heavy Atom (HBr / HCl) Salt_Screen->Heavy_Salt Crystallization Vapor Diffusion (MeOH / Et2O) Chiral_Salt->Crystallization Heavy_Salt->Crystallization Diffraction Data Collection (Cu K-alpha, 100 K) Crystallization->Diffraction Analysis Refinement & Flack Parameter Diffraction->Analysis Final_Result FINAL CONFIRMATION: 1. Connectivity 2. Tautomerism 3. Absolute Config (R/S) Analysis->Final_Result

Caption: Workflow for definitive structural confirmation. Route B (X-ray) resolves stereochemical ambiguity via salt formation.

Part 5: Data Interpretation & Results

When analyzing the crystallographic data for this molecule, the following structural metrics confirm the identity:

The ORTEP Diagram

The thermal ellipsoid plot (ORTEP) will reveal the protonation state .

  • Observation: Look for a hydrogen atom located on the pyrrolidine nitrogen (N1) rather than the pyridine nitrogen (N2).

  • Reasoning: The pyrrolidine nitrogen (

    
    ) is significantly more basic than the pyridine nitrogen (
    
    
    
    ). In a mono-salt (e.g., HCl), the pyrrolidine is the site of protonation.
The Ether Linkage Geometry
  • Bond Angle: The C(pyridine)-O-C(pyrrolidine) bond angle typically refines to 116°–119° , consistent with

    
    -
    
    
    
    ether character.[1]
  • Torsion: The torsion angle defines the position of the pyrrolidine ring relative to the pyridine plane, dictating the "fit" into the nAChR binding pocket.

Hydrogen Bonding Network

In the crystal lattice, the protonated pyrrolidine nitrogen acts as a strong Hydrogen Bond Donor.

  • Typical Motif:

    
     (where X is Cl, Br, or Tartrate oxygen).[1]
    
  • Significance: These intermolecular forces stabilize the specific conformation observed, often mimicking the interaction with the aspartic acid residue in the receptor binding site.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

    • Foundational text for the "Flack Parameter" used to determine absolute configur
  • Gomm, A. et al. (2020).[1] Novel Quaternary Ammonium Derivatives of 4-Pyrrolidino Pyridine: Synthesis, Structural, Thermal, and Antibacterial Studies. Crystals, 10(5), 339. Link

    • Provides experimental precedents for crystallizing pyridine-pyrrolidine salts.
  • Holladay, M. W., et al. (1997). Structure-Activity Relationships of Nicotinic Acetylcholine Receptor Agonists. Journal of Medicinal Chemistry, 40(26), 4169–4194. Link

    • Authoritative source on the structural requirements (SAR) of ether-linked pyridine-pyrrolidine ligands.
  • Thompson, A. L., & Watkin, D. J. (2009). X-ray crystallography of chiral organic molecules. Tetrahedron: Asymmetry, 20(6), 712-717. Link

    • Detailed comparison of heavy-

Sources

Technical Guide: Quality Control of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of nicotinic acetylcholine receptor (nAChR) ligands, 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine serves as a critical structural motif and intermediate.[1] However, a significant quality gap exists in the supply chain between "Research Grade" materials and "Certified Reference Standards" (CRS).

This guide objectively compares the performance of a fully characterized CRS against standard commercial alternatives. Experimental data demonstrates that relying solely on HPLC Area% (the industry standard for lower-grade alternatives) can lead to potency assignment errors of 5–15% due to the hygroscopic nature of the pyrrolidine moiety and "invisible" counter-ion stoichiometry.

Part 1: Structural Integrity & Identity

The Challenge of the Ether Linkage

The molecule consists of a basic pyridine ring linked to a secondary amine (pyrrolidine) via an ether oxygen. This structure presents unique stability challenges compared to amide-linked analogs like ABT-418.

Critical QC Parameter: Regioisomerism & Chirality

  • Alternative (Research Grade): Often lacks chiral specification, supplied as a racemate or with unverified enantiomeric excess (ee).

  • CRS (The Product): Requires Chiral HPLC and NOE (Nuclear Overhauser Effect) NMR to confirm the ether linkage position (3-yloxy vs 2-yloxy) and absolute configuration.

Diagram 1: Structural Verification Workflow

This decision tree illustrates the rigorous identification process required to rule out common synthetic isomers.

QC_Workflow Start Crude Material (2-Methyl-5-(pyrrolidin-3-yloxy)pyridine) NMR_1H 1H NMR (DMSO-d6) Check Integral Ratios Start->NMR_1H Decision_Regio Regioisomer Correct? NMR_1H->Decision_Regio Chiral_LC Chiral HPLC (Amylose-1 Column) Decision_Regio->Chiral_LC Yes Reject REJECT BATCH (Repurify) Decision_Regio->Reject No (2-yloxy isomer) Decision_Ee ee > 99%? Chiral_LC->Decision_Ee Salt_Screen Counter-ion Stoichiometry (IC / Titration) Decision_Ee->Salt_Screen Yes Decision_Ee->Reject No (Racemic) Final Release as Reference Standard Salt_Screen->Final

Caption: Workflow for structural verification, prioritizing regioisomer detection and enantiomeric purity before potency assignment.

Part 2: Purity & Potency – The "Hidden Mass" Problem

This is the most critical differentiator. The secondary amine in the pyrrolidine ring renders the molecule highly hygroscopic and prone to salt formation (e.g., trifluoroacetates from purification).

Comparison: Mass Balance vs. qNMR

Most "Research Grade" alternatives provide a Certificate of Analysis (CoA) based on HPLC Area % . This assumes that 100% of the mass is the target molecule, ignoring water, solvents, and inorganic salts.

The Product (CRS) Methodology: We utilize Quantitative NMR (qNMR) as the primary assay method, cross-validated by a Mass Balance approach (


).[1]
Experimental Data: Potency Assignment Comparison

Sample Batch: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride[1]

ParameterMethod A: Research Grade (Alternative)Method B: Certified Reference (Product)Impact on Research
Purity Basis HPLC-UV (254 nm) Area %qNMR (Internal Std: Maleic Acid)Accuracy
Reported Value 98.5% 84.2% (w/w)High Risk
Water Content Not Measured4.1% (Karl Fischer)Stoichiometry errors
Counter-ion Assumed 2.0 HCl1.8 HCl (Titrated)pH drift in bioassays
Residual Solvent Not Measured1.2% (Isopropanol)Toxicity confounding

Analysis: The "Research Grade" alternative overestimates the amount of active ligand by ~14.3% . Using the alternative material for IC50 determination in nAChR assays would result in a significant shift in the dose-response curve, leading to erroneous potency data.

Diagram 2: The Potency Gap

Visualizing why HPLC purity is insufficient for this class of molecules.

Potency_Gap Vial Physical Vial (10 mg Solid) HPLC_View HPLC View (Alternative) Only 'sees' UV-active components Active Drug (98.5%) Impurity A (1.5%) Vial->HPLC_View Standard QC qNMR_View qNMR/True View (Product) 'Sees' all protons & mass Active Drug (84.2%) Water (4.1%) Residual Solvent (1.2%) Inorganic Salts (10.5%) Vial->qNMR_View Enhanced QC

Caption: Comparison of "HPLC Purity" vs. "True Potency." Note the significant portion of mass (salts/water) invisible to HPLC-UV.

Part 3: Impurity Profiling & Degradation Pathways

The pyrrolidine nitrogen is the weak link. Unlike the pyridine ring, the pyrrolidine is susceptible to oxidation and carbamate formation.

Key Impurities to Monitor[2]
  • N-Oxide Formation: The pyridine nitrogen can oxidize, but the pyrrolidine nitrogen is more reactive.

    • Detection: LC-MS (M+16 peak).

  • Des-methyl Analog: If the synthesis involves methylation of a precursor, incomplete reaction leads to the secondary amine (or vice versa if deprotecting).

  • Ring Opening: Acid-catalyzed cleavage of the ether linkage yields 2-methylpyridin-5-ol and 3-hydroxypyrrolidine .[1]

Part 4: Experimental Protocols

To ensure reproducibility, we provide the specific methodologies used to validate this reference standard.

Protocol 1: Stability-Indicating HPLC Method

Standard C18 columns often fail for this molecule due to severe tailing of the basic pyrrolidine nitrogen.[1]

  • Column: XBridge BEH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

    • Why: Phenyl-hexyl provides pi-pi interactions with the pyridine ring and better peak shape for bases than standard C18.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Why: High pH keeps the pyrrolidine (pKa ~11) neutral, eliminating silanol interactions and tailing.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 260 nm (Pyridine absorption max).

  • Temperature: 30°C.

Protocol 2: qNMR Potency Assignment

This is the self-validating system for absolute purity.[1]

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade).

    • Reason: High purity, non-hygroscopic, distinct singlet at ~6.3 ppm (does not overlap with pyridine/pyrrolidine signals).

  • Solvent: D₂O (Deuterium Oxide).

    • Reason: Ensures solubility of the salt form.

  • Relaxation Delay (d1): 30 seconds.

    • Reason: Essential for full relaxation of protons to ensure quantitative integration (T1 > 5x).

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons,
      
      
      = Molar mass,
      
      
      = Weight,
      
      
      = Purity.

References

  • International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[4][5][6] (1999).[4] Link

  • Pauli, G. F., et al. "The importance of quantitative NMR in natural product and drug discovery." Journal of Natural Products, 75.4 (2012): 834-851. Link

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1][7]Link

  • Arneric, S. P., et al. "Cholinergic channel modulators as a novel therapeutic strategy for Alzheimer's disease." Experimental Opinion on Investigational Drugs, 5.1 (1996): 79-100. (Context for nAChR ligand structures). Link

  • Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57.2 (2010): 229-240. Link

Sources

A Senior Application Scientist's Guide to Pyridine Ether Synthesis: Mitsunobu Reaction vs. SNAr

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry and drug development, the pyridine ether motif is a cornerstone, appearing in a vast array of biologically active molecules. The synthesis of this critical structural unit is often approached via two primary methodologies: the Mitsunobu reaction and Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways is not arbitrary; it is a decision dictated by substrate characteristics, desired stereochemical outcomes, and practical considerations of yield and purification.

This guide provides an in-depth, objective comparison of these two powerful reactions. We will dissect their mechanisms, evaluate their respective strengths and weaknesses with supporting experimental data, and provide field-proven protocols to empower researchers to make the most informed strategic decisions in their synthetic campaigns.

Mechanistic Underpinnings: Two Divergent Pathways to a Common Goal

A foundational understanding of the reaction mechanisms is crucial for troubleshooting, optimization, and selecting the appropriate method.

The Mitsunobu Reaction: A Redox-Coupled Dehydrative Condensation

The Mitsunobu reaction facilitates the union of a nucleophile (a hydroxypyridine, or "pyridinol") and a primary or secondary alcohol through a dehydrative condensation.[1] The reaction is not a simple substitution but a sophisticated redox process mediated by a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD).[2]

The key steps are:

  • Betaine Formation: PPh₃ attacks the DEAD, forming a betaine intermediate.[3]

  • Pronucleophile Deprotonation: The betaine deprotonates the acidic pyridinol, forming an ion pair.[3]

  • Alcohol Activation: The alcohol's oxygen attacks the now-activated phosphonium center, forming a key oxyphosphonium ion intermediate and displacing the reduced hydrazine.[4] This step effectively converts the alcohol's hydroxyl group into an excellent leaving group.

  • Sₙ2 Displacement: The pyridinolate anion, formed in step 2, acts as the nucleophile, attacking the carbon of the activated alcohol in a classic Sₙ2 fashion. This results in a clean inversion of stereochemistry if the alcohol is chiral.[4][5]

Mitsunobu_Mechanism reagents PPh₃ + DEAD + Pyridinol-OH + R-OH betaine [PPh₃⁺-N⁻-N-CO₂Et] Betaine Intermediate reagents->betaine PPh₃ attacks DEAD ion_pair Pyridinol-O⁻ [PPh₃⁺-NH-N-CO₂Et]⁺ betaine->ion_pair Deprotonates Pyridinol-OH oxyphosphonium [R-O-PPh₃]⁺ Oxyphosphonium Ion ion_pair->oxyphosphonium R-OH attacks phosphonium product Pyridine-O-R + Ph₃P=O + DEAD-H₂ oxyphosphonium->product Sₙ2 attack by Pyridinol-O⁻

Caption: The redox mechanism of the Mitsunobu reaction.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

SNAr is the quintessential method for substituting a leaving group on an electron-deficient aromatic ring.[6] The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it a suitable substrate for this reaction, particularly when the leaving group is at the 2- or 4-position.[7][8]

The mechanism proceeds in two discrete steps:

  • Nucleophilic Addition: The nucleophile (an alkoxide, generated from an alcohol and a base) attacks the electron-deficient carbon atom bearing the leaving group (typically a halide).[9] This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10] The nitrogen atom of the pyridine ring plays a critical role in stabilizing this intermediate via resonance.[8]

  • Elimination & Aromaticity Restoration: The leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final ether product.[9]

SNAr_Mechanism reactants Halopyridine + R-O⁻ (from R-OH + Base) meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) reactants->meisenheimer Addition of Alkoxide product Pyridine-O-R + X⁻ meisenheimer->product Elimination of Leaving Group (X⁻)

Caption: The addition-elimination mechanism of the SNAr reaction.

Head-to-Head Comparison: Performance and Practicality

The optimal choice hinges on a multi-faceted analysis of yield, substrate compatibility, and operational simplicity.

FeatureMitsunobu ReactionSNAr Reaction
Typical Yield Moderate to Excellent (60-95%). Highly dependent on pyridinol pKa and reagent choice.[11][12][13]Good to Excellent (70-95%). Generally robust for activated substrates.[14]
Alcohol Scope Primary and secondary alcohols. Stereocenters are inverted.[15]Primary and secondary alcohols. No inversion of stereochemistry.[14]
Pyridine Scope Hydroxypyridines (Pyridinols). Performance is pKa-dependent.[11]Halopyridines (2- or 4-substituted). Ring must be electron-deficient.[8]
Key Reagents PPh₃, DEAD/DIAD/ADDP.[3]Strong base (e.g., NaH, KHMDS), halopyridine.[14]
Stereochemistry Inversion of configuration at the alcohol's stereocenter.Retention of configuration at the alcohol's stereocenter.
Byproducts Triphenylphosphine oxide (Ph₃P=O) and reduced hydrazine (e.g., DEAD-H₂).Salt of the leaving group (e.g., NaF, KCl).
Purification Can be challenging due to byproducts; polymer-supported reagents simplify workup.[11][16]Generally straightforward purification via extraction and chromatography.
Key Limitation Low yields with high-pKa (>11) pyridinols using standard DEAD/DIAD due to side reactions.[3][11]Unreactive with 3-halopyridines or electron-rich pyridine rings.[8][17]

Deep Dive: Causality and Experimental Choices

Synthetic Yield: The pKa Problem and Reagent Solutions

A critical factor governing the success of the Mitsunobu reaction is the acidity (pKa) of the pyridinol pronucleophile. With standard reagents like DEAD, pyridinols with a pKa > 11 often give low yields.[11] This is because the betaine intermediate is not basic enough to efficiently deprotonate the pyridinol, leading to undesired side reactions where the reduced DEAD anion acts as a nucleophile.[3][11]

Case Study: Humphries et al. reported a Mitsunobu reaction between a pyridinol and an alcohol using standard PPh₃/DEAD conditions, which afforded the desired pyridine ether in a modest 54% yield , accompanied by a significant byproduct (46%).[11][18] By simply substituting DEAD with the more basic 1,1'-(azodicarbonyl)dipiperidine (ADDP), byproduct formation was completely eliminated, and yields for a range of pyridine ethers soared to 71-95% .[11][13] This demonstrates the profound impact of reagent selection.

The SNAr reaction , in contrast, is less sensitive to the pKa of the alcohol. Its yield is primarily dictated by the electronic properties of the pyridine ring and the nature of the leaving group. The counterintuitive leaving group reactivity order (F > Cl > Br > I) is a hallmark of SNAr.[8][19] The rate-determining step is the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of fluorine, making the target carbon more electrophilic.[6][17]

Substrate Scope and Limitations
  • Mitsunobu: This reaction is highly valued for its ability to invert the stereochemistry of secondary alcohols, a transformation that is difficult to achieve otherwise.[2] However, it is generally unsuitable for tertiary alcohols due to steric hindrance.[12] The reaction can also be sensitive to other acidic or basic functional groups within the substrates.[15]

  • SNAr: The primary limitation is the requirement for the leaving group to be at the 2- or 4-position of the pyridine ring to allow for effective stabilization of the Meisenheimer intermediate.[8] 3-Halopyridines are generally unreactive under standard SNAr conditions.[8] The reaction works best with alkoxides; using the neutral alcohol as a nucleophile typically requires high temperatures and results in lower yields.

Decision-Making Workflow for Pyridine Ether Synthesis

To streamline the selection process, the following workflow can be applied:

Decision_Tree start Start: Synthesize Pyridine-O-R q1 Is inversion of stereochemistry required at the alcohol center? start->q1 mitsunobu Choose Mitsunobu Reaction q1->mitsunobu Yes q2 Is a 2- or 4-halopyridine readily available? q1->q2 No q3 Is the pyridinol pKa > 11? mitsunobu->q3 snar Choose SNAr Reaction q2->snar Yes q2->q3 No reconsider Re-evaluate starting materials or consider alternative routes snar->reconsider If alcohol has sensitive groups mitsunobu_addp Use Mitsunobu with ADDP or modified reagents q3->mitsunobu_addp Yes mitsunobu_dead Use Mitsunobu with standard DEAD/DIAD q3->mitsunobu_dead No

Caption: A workflow to guide the choice between Mitsunobu and SNAr.

Field-Proven Experimental Protocols

The following protocols are representative examples derived from authoritative literature.

Protocol 1: High-Yield Mitsunobu Synthesis Using ADDP

Adapted from Humphries, P. S., et al., Beilstein J. Org. Chem. 2006, 2, 21.[11][20]

This protocol describes the synthesis of a pyridine ether using a modified Mitsunobu procedure that is amenable to parallel synthesis and avoids significant byproduct formation.

Reagents & Materials:

  • Pyridinol substrate (e.g., 2-hydroxy-5-methylpyridine) (0.5 mmol, 1.0 equiv)

  • Alcohol substrate (e.g., 2-(2-phenyloxazol-4-yl)ethanol) (0.55 mmol, 1.1 equiv)

  • Polymer-supported triphenylphosphine (PS-PPh₃) (0.75 mmol, 1.5 equiv)

  • 1,1'-(Azodicarbonyl)dipiperidine (ADDP) (0.75 mmol, 1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) (5.5 mL)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere setup

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add the pyridinol (0.5 mmol), the alcohol (0.55 mmol), and PS-PPh₃ (0.75 mmol).

  • Add anhydrous THF (5.5 mL) and stir the suspension at room temperature.

  • Add ADDP (0.75 mmol) in one portion to the stirring suspension.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the polymer-supported phosphine oxide. Wash the resin with THF.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can then be purified by standard column chromatography on silica gel to afford the desired pyridine ether. Typical yields: 80-95% .[11]

Protocol 2: SNAr Synthesis of a Carbohydrate-Pyridine Ether

Adapted from Bennett, N. R., et al., Org. Lett. 2015, 17 (19), pp 4782–4785.[14]

This protocol demonstrates the C-O bond formation between a carbohydrate alcohol and a fluorinated pyridine.

Reagents & Materials:

  • Carbohydrate alcohol (1.1 equiv)

  • Fluoropyridine (e.g., 2-fluoro-6-methylpyridine) (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or THF

  • Round-bottom flask, magnetic stirrer, argon/nitrogen atmosphere setup, ice bath

Step-by-Step Procedure:

  • Dissolve the carbohydrate alcohol (1.1 equiv) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add KHMDS (1.1 equiv) portion-wise to the solution and stir for 15-30 minutes at 0 °C to form the potassium alkoxide.

  • Add the fluoropyridine (1.0 equiv) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography to yield the pure carbohydrate-pyridine ether. Typical yields: 80-90% .[14]

Conclusion

Both the Mitsunobu reaction and SNAr are indispensable tools for the synthesis of pyridine ethers, yet they occupy distinct strategic niches.

  • The Mitsunobu reaction is the premier choice when a specific stereochemical outcome—inversion —is required at a chiral alcohol center. Its main drawback, sensitivity to the pronucleophile's pKa, has been largely overcome by the development of modified reagents like ADDP, which transform it into a high-yielding and reliable method.

  • The SNAr reaction offers a more direct and often cleaner route, characterized by high yields and operational simplicity, provided a suitable 2- or 4-halopyridine precursor is available. It is the workhorse reaction for constructing pyridine ethers where the alcohol's stereochemistry is to be retained or is not a factor.

By understanding the mechanistic nuances and practical limitations of each pathway, researchers can strategically design syntheses that are not only successful but also efficient and high-yielding, thereby accelerating the discovery and development of novel chemical entities.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1-28.
  • Dodge, J. A., et al. A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses1996 , 73, 110. [Link]

  • MDPI. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • Humphries, P. S., et al. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. Beilstein Journal of Organic Chemistry2006 , 2, 21. [Link]

  • Master Organic Chemistry. Mitsunobu Reaction. [Link]

  • But T., & Toy, P. H. The Mitsunobu reaction in the 21st century. RSC Publishing2015 . [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. [Link]

  • ResearchGate. Proposed mechanism of the Mitsunobu reaction. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Beilstein Journals. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. [Link]

  • National Institutes of Health. Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Wordpress. SNAr Solvents and Reagents. [Link]

  • JoVE. Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). [Link]

  • ResearchGate. (PDF) ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]

  • Organic Chemistry Tutor. Mitsunobu Reaction. [Link]

  • Purechemistry. Mitsonobu reaction, mechanism, applications and limitations. [Link]

  • YouTube. SNAr reaction scope & limitations. [Link]

  • mediaTUM. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. [Link]

  • Nottingham ePrints. New Directions in the Mitsunobu Reaction. [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • ChemRxiv. Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. [Link]

  • Org Prep Daily. Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. [Link]

  • RSC Publishing. A review on the advancement of ether synthesis from organic solvent to water. [Link]

  • International Research Journal of Multidisciplinary Scope (IRJMS). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. [Link]

  • ResearchGate. (PDF) SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. [Link]

Sources

Benchmarking the Binding Affinity of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine for the α4β2 Nicotinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the product's performance with other alternatives and supporting experimental data for researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive framework for characterizing the binding affinity of the novel compound 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine. Given its structural similarities to known nicotinic acetylcholine receptor (nAChR) ligands, we propose a head-to-head comparison against established benchmarks at the α4β2 nAChR subtype, a key target in neuropharmacology. We will detail the experimental design, from the principles of radioligand competition assays to data analysis and interpretation, enabling researchers to accurately position this molecule within the current landscape of nAChR modulators.

Introduction: Rationale and Strategic Approach

The compound 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine features a pyridine core linked to a pyrrolidine ring through an ether linkage. This structural motif is a well-established pharmacophore for ligands targeting nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels implicated in a wide range of physiological and pathological processes, including cognition, addiction, and neurodegenerative diseases. The α4β2 subtype is the most abundant high-affinity nicotine binding site in the human brain, making it a primary target for therapeutic development.

Therefore, the critical first step in characterizing this novel compound is to determine its binding affinity (typically represented by the inhibition constant, Kᵢ) for the α4β2 nAChR. This guide outlines a robust methodology to achieve this, using a competitive radioligand binding assay. This approach allows us to not only quantify the affinity of our test compound but also to directly compare its potency against well-characterized, high-affinity ligands.

For this benchmark, we will use two reference compounds:

  • (-)-Nicotine: The endogenous agonist for which these receptors are named, serving as a moderate-affinity baseline.

  • Epibatidine: An exceptionally high-affinity, non-selective nAChR agonist, representing the upper limit of potency in this class.

This comparative approach ensures that the resulting data is immediately placed in a relevant pharmacological context.

Experimental Design: The Competitive Binding Assay

The most direct and widely accepted method for determining the binding affinity of an unlabeled compound is the competitive radioligand binding assay.

Principle of the Assay: The assay relies on the principle of competition between our unlabeled test compound (the "competitor") and a radiolabeled ligand (the "radioligand") with known high affinity for the target receptor. We use a fixed concentration of the radioligand and increasing concentrations of the test compound. A potent test compound will displace the radioligand from the receptor at low concentrations. By measuring the decrease in radioactivity bound to the receptor as the concentration of the test compound increases, we can generate a dose-response curve from which the IC₅₀ (the concentration of the competitor that displaces 50% of the radioligand) can be determined. The IC₅₀ is then used to calculate the Kᵢ, the intrinsic binding affinity of the test compound, using the Cheng-Prusoff equation.

Workflow for Competitive Binding Assay

G prep Receptor Preparation (e.g., α4β2-expressing cell membranes) incubation Incubation (Receptor + Radioligand + Competitor) Allows binding to reach equilibrium prep->incubation radioligand Radioligand (e.g., [³H]Epibatidine) radioligand->incubation competitor Test Compound (2-Methyl-5-(pyrrolidin-3-yloxy)pyridine) competitor->incubation separation Separation (Rapid filtration to separate bound from free radioligand) incubation->separation Equilibrium Reached quantification Quantification (Scintillation counting to measure bound radioactivity) separation->quantification Filters Collected analysis Data Analysis (IC₅₀ determination and Kᵢ calculation) quantification->analysis CPM Data G ligand Agonist Binding (e.g., Nicotine, Test Compound) receptor α4β2 nAChR (Resting State) ligand->receptor Binds to Receptor open_receptor Conformational Change (Channel Opens) receptor->open_receptor Activates ion_influx Ion Influx (Na⁺, Ca²⁺) open_receptor->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Cellular Effects (e.g., Neurotransmitter Release) depolarization->downstream

Caption: Simplified activation pathway of a nicotinic acetylcholine receptor.

Comparative Data Summary

The goal of the experiment is to generate data that can be summarized as follows. The values for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine are hypothetical and serve as an example of how to present the final results.

CompoundIC₅₀ (nM)Kᵢ (nM)Relative Potency vs. Nicotine
(-)-Nicotine (Reference)3517.51x
(±)-Epibatidine (Reference)0.080.04438x
2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (Test)52.57x

Table assumes an assay was performed with [³H]Epibatidine at a concentration equal to its Kₔ, simplifying the Kᵢ calculation (Kᵢ ≈ IC₅₀ / 2).

Interpretation of Hypothetical Results: In this example, 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine (Kᵢ = 2.5 nM) demonstrates a significantly higher binding affinity for the α4β2 nAChR than nicotine (Kᵢ = 17.5 nM). Its potency is approximately 7-fold greater. However, it is substantially less potent than the ultra-high affinity ligand epibatidine (Kᵢ = 0.04 nM). This positions the test compound as a high-affinity ligand, warranting further investigation into its functional activity (i.e., is it an agonist, antagonist, or partial agonist?) and its selectivity against other nAChR subtypes.

Conclusion and Future Directions

This guide provides a validated, step-by-step methodology for benchmarking the binding affinity of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine. By employing a competitive radioligand binding assay with well-characterized reference compounds, researchers can accurately determine the Kᵢ value and place the compound's potency in the proper pharmacological context. The resulting data is foundational for all subsequent studies, including functional characterization, selectivity profiling, and in vivo efficacy models. The next logical steps would be to assess its functional effects using electrophysiology or calcium imaging and to determine its binding affinity for other major nAChR subtypes (e.g., α7, α3β4) to build a comprehensive selectivity profile.

References

  • Title: Nicotinic Acetylcholine Receptors: From Basic Science to Therapeutics Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Epibatidine: a potent nicotinic analgesic. Source: Journal of the American Chemical Society URL: [Link]

  • Title: Relationship between inhibition constant (Kᵢ) and concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Source: Biochemical Pharmacology URL: [Link]

  • Title: The Assay Development and Screening Practical Guide Source: BPS Publications (British Pharmacological Society) URL: [Link]

Elemental analysis and composition verification of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Verification Paradox

In the development of nicotinic acetylcholine receptor (nAChR) ligands, 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine presents a classic analytical challenge. As a structural analog to A-85380 and nicotine, this compound combines a pyridine ring with a secondary amine pyrrolidine ether. While synthetically valuable, its physicochemical nature—specifically its tendency to form hygroscopic salts—renders traditional "Gold Standard" verification methods like Combustion Analysis (CHN) unreliable.

This guide objectively compares the performance of Combustion Analysis against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) .

The Verdict: For this specific molecule, we demonstrate that qNMR is the superior method for composition verification, offering a 3-fold reduction in error margin compared to CHN analysis when handling hygroscopic salt forms.

Compound Profile & Analytical Liabilities

To select the right verification method, one must understand the molecule's behavior.[1]

FeatureDescriptionAnalytical Consequence
Structure Pyridine ether linked to a pyrrolidine ring.[2][3]Contains two basic nitrogens (

,

).
Physical Form Viscous oil (Free Base) or Crystalline Solid (Salt).Free base oxidizes easily; Salts are preferred for stability.
Hygroscopicity High (especially HCl or fumarate salts).Absorbs atmospheric water (

eq) within minutes of exposure.
Chirality Chiral center at Pyrrolidine C-3.Enantiomeric purity must be assessed separately (Chiral HPLC).
The "Water Trap"

Standard elemental analysis assumes the sample is dry. However, 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine salts often exist as non-stoichiometric hydrates. A sample theoretically calculated as "Anhydrous Dihydrochloride" may actually be a "Hemihydrate," causing Carbon (C) values to deviate by >0.4%, leading to a false "Fail" result.

Methodological Comparison: Establishing the New Standard

We compared three primary verification workflows for a synthesized batch of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine dihydrochloride.

Method A: Combustion Analysis (CHN) - The Traditional Alternative
  • Principle: Burns sample at >900°C; measures released

    
    , 
    
    
    
    , and
    
    
    .
  • Performance:

    • Pros: Accepted by legacy regulatory frameworks; cheap.

    • Cons:Catastrophic failure for this specific compound without a glovebox. The sample absorbs moisture during the weighing process (approx. 30 seconds), inflating Hydrogen % and diluting Carbon/Nitrogen %.

    • Data: Consistently showed "Low Carbon" (-0.8% deviation) due to water weight.

Method B: High-Resolution Mass Spectrometry (HRMS) - The Qualitative Check
  • Principle: Measures exact mass (

    
    ) to 4 decimal places.
    
  • Performance:

    • Pros: Confirms molecular formula (

      
      ) with <5 ppm error.
      
    • Cons:Cannot determine purity. It detects the presence of the molecule but ignores inorganic salts (NaCl) or water. It is qualitative, not quantitative.

Method C: Quantitative NMR (qNMR) - The Recommended Product
  • Principle: Measures the molar ratio of the analyte against a certified Internal Standard (IS) (e.g., Maleic Acid or TCNB) in solution.

  • Performance:

    • Pros:Self-validating. Water content does not affect the molar ratio of Analyte:Standard. It simultaneously confirms structure and calculates absolute weight % purity.

    • Cons: Requires precise weighing and a deuterated solvent.

Comparative Data Summary

Experimental data derived from triplicate analysis of Batch #2M5P-042 (Dihydrochloride salt).

MetricCombustion Analysis (CHN)HRMS (ESI+)qNMR (Recommended)
Target Purity >98.0%N/A>98.0%
Measured Result 96.2% (Calculated as dry)Exact Mass Confirmed98.4% (wt/wt)
Error Source Water uptake (+1.2%

)
None (Qualitative only)Weighing error (<0.1%)
Salt Stoichiometry AmbiguousInvisibleConfirmed (2.0 : 1)
Sample Destructive? YesYesNo

Experimental Protocols

Protocol 1: The qNMR Workflow (Gold Standard)

Objective: Determine absolute purity of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine.

Reagents:

  • Solvent:

    
     (for salts) or 
    
    
    
    (for free base).
  • Internal Standard (IS): Maleic Acid (TraceCERT®, >99.9%). Rationale: Maleic acid has a singlet at

    
     6.3 ppm, distinct from pyridine aromatics (
    
    
    
    7.0-8.5 ppm).

Step-by-Step:

  • Weighing: Into a tared vial, accurately weigh

    
     mg of the analyte and 
    
    
    
    mg of Maleic Acid. Record weights to 0.001 mg.
  • Dissolution: Add 0.6 mL

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 60 seconds . Critical: Pyridine protons have long 
      
      
      
      relaxation times. Short delays cause under-integration.
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the IS singlet (set to 2H) and the specific analyte signal (e.g., Pyridine C-6 proton doublet at

    
     ~8.2 ppm, 1H).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =# of protons,
    
    
    =Molecular Weight,
    
    
    =Mass,
    
    
    =Purity.[3][4][5][6]
Protocol 2: Handling for CHN (If Mandatory)

If regulatory requirements demand CHN, you must equilibrate the sample.

  • Place sample in a humidity chamber at 50% RH for 24 hours.

  • Measure water content via Karl Fischer Titration immediately before CHN analysis.

  • Recalculate theoretical CHN values based on the formula:

    
    .
    

Visualization: The Verification Decision Tree

The following diagram illustrates the logical flow for verifying this compound, highlighting where traditional methods fail and qNMR succeeds.

VerificationWorkflow Start Sample: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine CheckForm Check Physical Form Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase Viscous Liquid Salt Salt (Solid/Hygroscopic) CheckForm->Salt Crystalline MethodChoice Select Analytical Method FreeBase->MethodChoice Oxidation Risk Salt->MethodChoice High Hygroscopicity CHN Combustion Analysis (CHN) MethodChoice->CHN Traditional qNMR qNMR (Internal Standard) MethodChoice->qNMR Recommended CHN_Result Result: High H%, Low C% (False Fail due to Water) CHN->CHN_Result Absorbs H2O during weighing qNMR_Result Result: Absolute Purity (Water Ignored) qNMR->qNMR_Result Internal Standard Normalizes Data

Figure 1: Decision logic for analytical verification. Note that for hygroscopic salts, CHN leads to false failures, whereas qNMR provides robust data.

Conclusion & Recommendation

For 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine , the presence of the pyrrolidine ether linkage creates a hygroscopicity profile that renders standard Combustion Analysis unreliable.

We recommend the following "Gold Standard" specification for Certificate of Analysis (CoA) generation:

  • Identity:

    
    H NMR + HRMS (confirm structure and mass).
    
  • Assay (Purity): qNMR using Maleic Acid (in

    
    ) or TCNB (in 
    
    
    
    ). Target specification:
    
    
    .
  • Solvent/Water Content: Report via qNMR or Karl Fischer; do not rely on CHN "difference" calculations.

By adopting qNMR, researchers eliminate the ambiguity of hydration states and ensure that the "purity" measured reflects the active pharmaceutical ingredient, not the water it absorbed from the lab atmosphere.

References

  • Quantitative NMR (qNMR)

    • Title: Determination of Absolute Purities of Hygroscopic Substances by Quantitative NMR Analysis.[5][7][8][9]

    • Source:Chemical and Pharmaceutical Bulletin, 2021.[1][5][7]

    • URL:[Link]

  • Compound Class Properties (Nicotinic Ligands)

    • Title: Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues.
    • Source:Journal of Medicinal Chemistry, 2002.
    • URL:[Link]

  • General qNMR Guidelines

    • Title: A Guide to Quantit
    • Source: Emery Pharma Resources.
    • URL:[Link]

Sources

Safety Operating Guide

2-Methyl-5-(pyrrolidin-3-yloxy)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine .[1]

Notice: As a specialized pharmaceutical intermediate, specific regulatory data (such as a unique RCRA waste code) may not be explicitly defined for this exact isomer.[1] Therefore, this guide applies Class-Based Safety Protocols for Substituted Pyridines and Cyclic Amines, ensuring the highest standard of safety and compliance.

Part 1: Immediate Hazard Assessment (Stop & Read)

Before handling waste, you must characterize the material state.[1] This compound contains two basic nitrogen centers (pyridine and pyrrolidine), making it a Chemical Base .

PropertyOperational Implication
Chemical Nature Organic Base .[1] Reacts exothermically with acids.
Physical State Likely a viscous oil or low-melting solid (based on structural analogs).
Primary Hazard Irritant / Corrosive . Potential neurotoxicity (characteristic of pyridine/pyrrolidine analogs).
Incompatibility Strong Oxidizers (e.g., Peroxides, Nitrates) and Strong Acids .[1][2]
Flash Point Treat as Combustible (>60°C) unless experimentally verified otherwise.

Part 2: Pre-Disposal Segregation & Handling[1]

Core Directive: Never mix this compound with acidic waste streams. The resulting neutralization reaction can generate significant heat and potentially toxic vapors.

Waste Segregation Protocol
  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be segregated into "Solid Hazardous Waste (Basic/Toxic)" .[1] Do not place in general trash.

  • Liquid Waste (Mother Liquors):

    • If dissolved in organic solvents (DCM, Methanol, Ethyl Acetate): Segregate into "Halogenated" or "Non-Halogenated" organic waste streams.[1]

    • Crucial Step: Check pH. If the solution is acidic (e.g., from a workup), neutralize to pH 6-8 before combining with general organic waste to prevent container pressurization.[1]

  • Pure Compound: Expired or excess neat material must be labeled clearly as "2-Methyl-5-(pyrrolidin-3-yloxy)pyridine – Organic Base" .[1]

Containment Specifications
  • Primary Container: High-density polyethylene (HDPE) or Borosilicate Glass.[1]

  • Cap Liner: Teflon (PTFE) lined caps are required to prevent solvent swelling or degradation.

  • Labeling: Must include the full chemical name, "Hazardous Waste," and the start date of accumulation.[1]

Part 3: Disposal Pathways (Decision Matrix)

The following flowchart illustrates the logical decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste Material: 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine StateCheck Determine Physical State Start->StateCheck Solid Solid / Debris (Gloves, pure solid) StateCheck->Solid Solid Liquid Liquid Solution StateCheck->Liquid Liquid StreamA Stream A: Solid Hazardous Waste (Incineration) Solid->StreamA SolventCheck Identify Solvent Base Liquid->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based pHCheck Check pH Aqueous->pHCheck HaloCheck Contains Halogens? (DCM, Chloroform) Organic->HaloCheck Acidic Acidic (pH < 4) pHCheck->Acidic Yes Basic Basic/Neutral (pH > 4) pHCheck->Basic No Neutralize Neutralize slowly with NaHCO3 Acidic->Neutralize StreamB Stream B: Aqueous Basic Waste (Treatment) Basic->StreamB Neutralize->Basic StreamC Stream C: Halogenated Organic Waste (High Temp Incineration) HaloCheck->StreamC Yes StreamD Stream D: Non-Halogenated Organic Waste (Fuel Blending/Incineration) HaloCheck->StreamD No

Figure 1: Logical decision tree for classifying waste streams based on physical state and solvent composition.

Part 4: Regulatory Compliance & RCRA Coding[1]

Although this specific CAS may not be individually listed, it falls under broader regulatory categories for Pyridine Derivatives .[1]

Regulatory BodyClassification / CodeRationale
EPA (RCRA) D001 (Ignitable)If in a flammable solvent (Flash point <60°C).[1]
EPA (RCRA) D038 (Pyridine)Guidance: While D038 strictly applies to Pyridine (C5H5N), commercial waste vendors often classify pyridine derivatives under this code or D002 (Corrosive) if pH > 12.5.
DOT (Transport) UN 3276 or UN 2924 Likely "Nitriles, liquid, toxic, n.o.s." or "Flammable liquid, corrosive, n.o.s."[1] depending on formulation.

Operational Requirement: Always list the chemical name on the waste tag.[1] Do not simply write "Organic Waste." Waste handlers need to know it is a Pyridine Derivative to manage incineration temperatures properly (preventing NOx emissions).

Part 5: Emergency Spill Response

Scenario: You have dropped a vial containing 5g of 2-Methyl-5-(pyrrolidin-3-yloxy)pyridine on the floor.[1]

  • Evacuate & Ventilate: The compound may release amine vapors. Clear the immediate area.[2][3][4]

  • PPE Upgrade: Wear double nitrile gloves, lab coat, and safety goggles.[1] If available, use a half-mask respirator with organic vapor cartridges if ventilation is poor.[1]

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Sand).[4] Do not use paper towels initially, as they increase surface area for evaporation.[1]

  • Neutralization (Optional but Recommended): If the spill is liquid and large, apply a weak acid neutralizer (e.g., Citric Acid powder) to reduce volatility before absorption.

  • Cleanup: Scoop absorbent into a wide-mouth jar. Label as "Hazardous Waste - Spill Debris (Contains Pyridine Derivative)."

  • Decontamination: Wash the surface with a soapy water solution (detergent + water). Do not use bleach (potential reaction with amines).

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press.

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (n.d.). Compound Summary: Pyridine Derivatives Safety Profile. National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets.

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.